molecular formula C12H11N3O4 B1470987 Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate CAS No. 1375064-66-6

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Cat. No.: B1470987
CAS No.: 1375064-66-6
M. Wt: 261.23 g/mol
InChI Key: GLXZTAMHMOVJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-nitro-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-5-4-9(8-11(10)15(17)18)14-7-3-6-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXZTAMHMOVJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205182
Record name Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-66-6
Record name Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 1375064-66-6), a key intermediate in pharmaceutical and agrochemical research.[1][2] The document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), elucidates the underlying reaction mechanism, and presents a full suite of analytical characterization data. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable heterocyclic building block.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern drug discovery.[3][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of biological activities.[5][6] Pyrazole derivatives are integral components of numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib, kinase inhibitors for cancer therapy such as ibrutinib, and antiviral medications.[3][6][7] The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in newly developed therapeutic agents.[3]

This compound serves as a versatile intermediate, combining the reactive potential of the nitro-activated benzene ring with the pharmacologically significant pyrazole moiety.[1] Its structure is primed for further chemical modification, making it an invaluable building block for constructing complex, high-potency molecules targeted at a range of therapeutic areas, from kinase inhibition to anti-inflammatory pathways.[1]

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a highly activated aromatic system to facilitate the displacement of a suitable leaving group by the pyrazole nucleophile.

Retrosynthetic Analysis & Reaction Scheme

The logical disconnection for the target molecule breaks the C-N bond between the benzene and pyrazole rings. This points to a synthesis strategy involving the reaction of an activated ethyl nitrobenzoate derivative with pyrazole. The precursor of choice is Ethyl 4-fluoro-2-nitrobenzoate, where the fluorine atom serves as an excellent leaving group in SNAr reactions.

Reaction Scheme: Reaction Scheme for the synthesis of this compound Caption: Synthesis of this compound from Ethyl 4-fluoro-2-nitrobenzoate and Pyrazole.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is critically dependent on three factors:

  • An Activated Aromatic Ring: The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) ortho or para to the leaving group, is essential. The nitro group powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[8][9]

  • A Good Leaving Group: Halogens, particularly fluorine, are effective leaving groups. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity enhances the electrophilicity of the carbon atom it is attached to, accelerating this first step.[8][9]

  • A Strong Nucleophile: The deprotonated pyrazole anion acts as the nucleophile.

The mechanism is visualized below.

Caption: The SNAr mechanism showing the formation of the resonance-stabilized Meisenheimer complex.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq)

  • Pyrazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-fluoro-2-nitrobenzoate and anhydrous DMF.

  • Add pyrazole followed by anhydrous potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Rationale for Experimental Choices
  • Base (K₂CO₃): A non-nucleophilic base is crucial to deprotonate the pyrazole, generating the active nucleophile without competing in the substitution reaction. K₂CO₃ is a cost-effective and efficient choice.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the pyrazole anion, and is stable at the required reaction temperatures.

  • Temperature (80-90 °C): This temperature provides sufficient thermal energy to overcome the activation barrier of the rate-determining step without causing significant degradation of reactants or products.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1375064-66-6[1]
Molecular Formula C₁₂H₁₁N₃O₄[1]
Molecular Weight 261.23 g/mol [1]
Appearance Off-white to pale yellow solid(Predicted)
Purity ≥97%[1]
Storage Room temperature, dry[1]
Spectroscopic Analysis Workflow

The following diagram outlines the standard workflow for the comprehensive characterization of the synthesized compound.

Characterization_Workflow cluster_analysis Spectroscopic & Analytical Characterization Start Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification PureProduct Pure this compound Purification->PureProduct HNMR ¹H NMR PureProduct->HNMR CNMR ¹³C NMR PureProduct->CNMR IR FT-IR PureProduct->IR MS Mass Spec. PureProduct->MS Final Structure Confirmed & Purity Assessed

Caption: Experimental workflow for the purification and characterization of the target compound.

¹H NMR Spectroscopy

Experimental Protocol: A sample (5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. The spectrum is acquired on a 400 MHz or higher spectrometer, using tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl (-CH₃)~1.45Triplet (t)~7.13H
Ethyl (-CH₂)~4.50Quartet (q)~7.12H
Pyrazole H-4~6.55Triplet (t)~2.21H
Pyrazole H-5~7.80Doublet (d)~2.51H
Benzoate H-5~8.00Doublet (d)~8.51H
Benzoate H-6~8.25Doublet of Doublets (dd)~8.5, ~2.01H
Pyrazole H-3~8.40Doublet (d)~1.81H
Benzoate H-3~8.55Doublet (d)~2.01H

Interpretation:

  • The ethyl ester group is clearly identified by the upfield triplet and quartet.

  • The three distinct signals for the pyrazole protons confirm its incorporation and substitution pattern.

  • The four protons on the benzoate ring show complex splitting patterns characteristic of a 1,2,4-trisubstituted system, with shifts moved downfield due to the electron-withdrawing effects of the nitro and ester groups.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher spectrometer.[10]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14.2
Ethyl (-CH₂)~62.5
Pyrazole C-4~110.0
Benzoate C-5~118.5
Benzoate C-3~122.0
Benzoate C-1~128.0
Benzoate C-6~131.0
Pyrazole C-5~133.0
Benzoate C-4~142.0
Pyrazole C-3~144.0
Benzoate C-2~149.0
Ester (C=O)~164.0

Interpretation: The spectrum should show 12 distinct carbon signals, corresponding to the 12 unique carbon atoms in the molecule. The downfield signals at ~164.0 ppm and ~149.0 ppm are characteristic of the ester carbonyl and the nitro-bearing aromatic carbon, respectively.

Infrared (IR) Spectroscopy

Experimental Protocol: The spectrum is acquired using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10]

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3150 - 3050Medium
Aliphatic C-H stretch3000 - 2850Medium
Ester C=O stretch 1730 - 1715 Strong
Asymmetric NO₂ stretch 1530 - 1515 Strong
Aromatic C=C stretch1610 - 1580Medium
Symmetric NO₂ stretch 1355 - 1340 Strong
Ester C-O stretch1300 - 1150Strong

Interpretation: The most diagnostic peaks are the strong absorptions for the ester carbonyl (C=O) around 1725 cm⁻¹ and the two strong bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹. The presence of these bands provides compelling evidence for the successful synthesis of the target structure.[11][12]

Mass Spectrometry (MS)

Experimental Protocol: The sample is analyzed by an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Predicted Mass Spectrometry Data (EI):

FragmentPredicted m/zInterpretation
[M]⁺261Molecular Ion
[M - OCH₂CH₃]⁺216Loss of ethoxy radical
[M - NO₂]⁺215Loss of nitro group
[M - COOCH₂CH₃]⁺188Loss of ethyl carboxylate radical

Interpretation: The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 261, confirming the molecular weight of the compound.[1] Characteristic fragmentation patterns, such as the loss of the ethoxy group or the entire ester functionality, further validate the proposed structure.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of this compound. The SNAr reaction between Ethyl 4-fluoro-2-nitrobenzoate and pyrazole provides a direct and efficient route to this valuable intermediate. The comprehensive characterization protocol, employing NMR, IR, and MS techniques, provides a robust framework for verifying the structural integrity and purity of the final product. The information and procedures contained herein are designed to empower researchers in medicinal chemistry and related fields to confidently synthesize and utilize this versatile molecular building block for the development of novel therapeutic agents.

References

  • Vertex AI Search. The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • The Royal Society of Chemistry. Supporting information.
  • PubChem. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123.
  • MySkinRecipes. This compound.
  • Benchchem. Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.
  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
  • National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.
  • National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.
  • Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.
  • NXYCHEM. This compound,1375064-66-6.
  • Sigma-Aldrich. ethyl 4-(((5-nitro-2-furyl)methyl)sulfonyl)benzoate.
  • SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,...

Sources

Spectroscopic Profile of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS No. 1375064-66-6). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of spectroscopic interpretation and extensive data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel heterocyclic compounds.

The elucidation of a molecule's structure is a cornerstone of chemical research and development. A multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

Molecular Structure and Synthesis Context

This compound is a substituted aromatic compound featuring an ethyl ester, a nitro group, and a pyrazole ring attached to a central benzene ring. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]

The synthesis of N-arylpyrazoles, such as the core of this molecule, can be achieved through various methods, including copper-catalyzed N-arylation of pyrazole with a suitable aryl halide or through condensation reactions.[2][3] Understanding the expected spectroscopic signature is crucial for monitoring the progress of such reactions and confirming the identity of the final product.

fragmentation_pathway M [M]⁺ m/z = 261 frag1 [M - OEt]⁺ m/z = 216 M->frag1 - OEt frag2 [M - NO₂]⁺ m/z = 215 M->frag2 - NO₂ frag3 [M - OEt - CO]⁺ m/z = 188 frag1->frag3 - CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, a proton-decoupled experiment is typically used to obtain singlets for each unique carbon. 2D NMR experiments like COSY and HSQC can be performed to further confirm assignments.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation & Confirmation nmr->structure ir->structure ms->structure

Figure 3: General Experimental Workflow for the Characterization of a Novel Synthesized Compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can establish a robust analytical framework for the identification and characterization of this and structurally related compounds. The causality behind the predicted spectral features is grounded in fundamental principles and data from analogous structures, offering a reliable reference for experimental work. The provided protocols outline the standard methodologies for obtaining high-quality spectroscopic data, essential for ensuring the scientific integrity of any research involving novel chemical entities.

References

  • Benchchem. (2025).
  • MDPI. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

  • NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • NIH. (n.d.). Ethyl 2-nitrobenzoate. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. [Link]

  • NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. [Link]

  • ACS Publications. (2003). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. [Link]

  • NXBIO. (n.d.). This compound,1375064-66-6. [Link]

  • SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • Journal of Al-Nahrain University. (2012). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

  • ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

  • ResearchGate. (2021). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Containing Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its role in a multitude of clinically successful drugs, from the anti-inflammatory celecoxib (Celebrex®) to potent kinase inhibitors like crizotinib (Xalkori®) used in oncology.[3][4][5][6][7] The unique physicochemical properties of the pyrazole core—acting as both a hydrogen bond donor and acceptor—allow for fine-tuning of molecular interactions with biological targets, making it an indispensable tool for drug development professionals.[3] This guide provides an in-depth exploration of the strategic synthesis of novel pyrazole building blocks, moving from foundational retrosynthetic analysis to advanced, late-stage functionalization techniques that are critical for modern drug discovery programs.

Part I: The Pyrazole Core - A Retrosynthetic Blueprint

A robust synthetic strategy begins with a clear understanding of how a target molecule can be deconstructed into readily available starting materials. For the pyrazole core, two primary retrosynthetic disconnections dominate the landscape:

  • The [3+2] Cyclocondensation Approach: This is the most classical and widely used strategy. The pyrazole ring is envisioned as the product of a reaction between a three-carbon (C-C-C) electrophilic unit and a two-nitrogen (N-N) nucleophilic unit. This disconnection leads directly to foundational methods like the Knorr synthesis.

  • The [3+2] Cycloaddition Approach: This powerful alternative views the ring as being formed from a 1,3-dipole and a dipolarophile. This pathway is central to methods utilizing diazo compounds and alkynes or alkenes.

These conceptual blueprints guide the chemist in selecting the most efficient and regioselective route to the desired pyrazole scaffold.

Retrosynthesis cluster_0 [3+2] Cyclocondensation cluster_1 [3+2] Cycloaddition pyrazole Target Pyrazole dicarbonyl 1,3-Dicarbonyl (C-C-C Unit) pyrazole->dicarbonyl Disconnect C-N bonds hydrazine Hydrazine (N-N Unit) pyrazole->hydrazine diazo Diazo Compound (C-N-N Unit) pyrazole->diazo Disconnect C-C & C-N bonds alkyne Alkyne/Alkyne (C-C Unit) pyrazole->alkyne

Caption: Key retrosynthetic disconnections for the pyrazole core.

Part II: Foundational Synthetic Methodologies

Trustworthiness in synthesis relies on mastering the foundational reactions that have been validated over decades of research.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic or basic conditions.[8][9][10]

Causality of Experimental Choice: The choice of a 1,3-dicarbonyl precursor is driven by its inherent 1,3-dielectrophilic nature, which perfectly complements the 1,2-dinucleophilic character of hydrazine. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11]

Critical Limitation - Regioselectivity: The primary challenge of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack by hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomeric pyrazole products.[8] The reaction outcome is highly sensitive to factors like pH, solvent, and the steric and electronic properties of the substituents on the dicarbonyl, making precise control a significant experimental hurdle.[8]

Protocol 1: Classic Knorr Synthesis of 1,3,5-Triphenylpyrazole
  • Reactants: 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane), Phenylhydrazine, Glacial Acetic Acid.

  • Step 1: Dissolution. In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (10 mmol, 1.0 eq) in 30 mL of glacial acetic acid.

  • Step 2: Reagent Addition. Add phenylhydrazine (11 mmol, 1.1 eq) to the solution dropwise at room temperature. The addition is slightly exothermic.

  • Step 3: Reaction. Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation. After completion, allow the mixture to cool to room temperature, during which the product will begin to crystallize. Pour the mixture into 100 mL of ice-cold water to precipitate the product fully.

  • Step 5: Purification. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude solid from ethanol to yield pure 1,3,5-triphenylpyrazole as white crystals.

1,3-Dipolar Cycloaddition

This method offers an elegant and often highly regioselective route to pyrazoles by reacting a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). The reaction initially forms a pyrazoline (if an alkene is used), which can then be oxidized to the corresponding pyrazole.[12]

Causality of Experimental Choice: This approach is mechanistically distinct from condensation and leverages the complementary frontier molecular orbitals of the dipole and dipolarophile. A significant advantage is that many variations can be performed under mild, catalyst-free thermal conditions, especially with stable α-diazocarbonyl compounds.[13][14] This "click chemistry" characteristic makes it a highly reliable and atom-economical method for pyrazole construction.[15]

Part III: Modern and Advanced Synthetic Strategies

To meet the demands of high-throughput screening and complex molecule synthesis, modern methodologies prioritize efficiency, sustainability, and atom economy.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[16][17] These reactions are exceptionally efficient, reducing waste, saving time, and simplifying synthetic procedures.[18] Four-component syntheses of highly substituted pyranopyrazoles, for example, can be achieved by reacting an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate in a single, catalyst-free step.[19]

MCR_Workflow Reactants Reactant A (Aldehyde) + Reactant B (Malononitrile) + Reactant C (β-Ketoester) + Reactant D (Hydrazine) Intermediates In situ formation of: - Knoevenagel Adduct - Pyrazolone Intermediate Reactants->Intermediates One-Pot (Catalyst, Solvent, Temp) Product Final Fused Pyrazole Product Intermediates->Product Intramolecular Cyclization & Dehydration

Caption: Workflow for a four-component pyrazole synthesis.

Green Chemistry Approaches

Modern synthesis increasingly emphasizes sustainability.[20] For pyrazole synthesis, this translates to:

  • Microwave-Assisted Synthesis: Microwaves provide rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[21][22]

  • Ultrasound Irradiation: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often enabling milder overall reaction conditions.[23]

  • Aqueous Media: Utilizing water as a solvent is an environmentally benign and cost-effective strategy that is gaining traction for certain pyrazole syntheses.[20]

Protocol 2: Microwave-Assisted, Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
  • Reactants: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol), Ethyl acetoacetate (1 mmol), Hydrazine hydrate (1.2 mmol), Ethanol, Piperidine (catalytic).

  • Step 1: Preparation. In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and 3 mL of ethanol.

  • Step 2: Reagent Addition. Add hydrazine hydrate followed by 2-3 drops of piperidine to the vial.

  • Step 3: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C with a power of 250W for 5-7 minutes.

  • Step 4: Isolation. After the reaction, cool the vial to room temperature. The product will typically precipitate from the solution.

  • Step 5: Purification. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.[22]

Part IV: Post-Synthesis Functionalization - Diversifying the Core

Synthesizing the pyrazole core is often just the beginning. Late-stage functionalization is a powerful strategy to rapidly generate analogues for structure-activity relationship (SAR) studies.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the modification of C-H bonds without the need for pre-functionalized starting materials like halides or boronic acids.[24][25][26] This approach is highly atom-economical and efficient.

Causality of Regioselectivity: The pyrazole ring presents multiple C-H bonds for potential functionalization (C3, C4, C5). The inherent electronics of the ring and the choice of catalytic system dictate the regiochemical outcome:

  • C4-Position: This position is the most electron-rich and nucleophilic, making it susceptible to electrophilic aromatic substitution-type pathways.[25][27]

  • C5-Position: This position is adjacent to the pyrrole-like N1 nitrogen and is the most acidic C-H bond, making it amenable to deprotonation-based functionalization pathways.[25][27]

  • Directing Groups: By installing a directing group on the N1 nitrogen, it is possible to steer a metal catalyst (commonly palladium or rhodium) to a specific C-H bond (typically C5), enabling highly selective arylations, alkenylations, and alkylations.[28]

Caption: Key sites for post-synthesis functionalization on the pyrazole ring.

N-Arylation and N-Alkylation

Modification of the N1 position is crucial for modulating properties like solubility, metabolic stability, and target engagement. The classic method for N-arylation is the copper-catalyzed Ullmann condensation , which couples the pyrazole N-H with an aryl halide.[29][30][31][32] Modern variations of this reaction employ ligands to enable milder reaction conditions and broader substrate scope.[33]

Part V: Data-Driven Insights & Conclusion

The choice of synthetic strategy is a multi-parameter decision based on the desired substitution pattern, required scale, and available resources.

Table 1: Comparison of Key Pyrazole Synthetic Strategies

MethodPrecursorsKey Features/AdvantagesLimitations/Challenges
Knorr Synthesis Hydrazine, 1,3-DicarbonylReadily available starting materials; robust and well-understood.Poor regioselectivity with unsymmetrical precursors; often requires harsh conditions.[8]
1,3-Dipolar Cycloadd. Diazo Compound, AlkyneHigh regioselectivity; atom-economical; can be catalyst-free.[13][14]Availability and stability of some diazo precursors can be a concern.
Multicomponent Rxn 3+ simple moleculesHigh efficiency and convergence; rapid generation of complexity.[16][17]Optimization can be complex; mechanism may be difficult to elucidate.
C-H Functionalization Pyrazole Core, Coupling PartnerLate-stage modification; high atom economy; avoids pre-functionalization.[24][25]Regioselectivity can be challenging without directing groups; catalyst cost.[34][35]

The pyrazole scaffold continues to be a cornerstone of modern drug discovery due to its proven biological activity and synthetic tractability.[3][36] While foundational methods like the Knorr synthesis remain valuable, the field is rapidly advancing through the adoption of multicomponent reactions, green chemistry principles, and powerful late-stage C-H functionalization techniques. For the research scientist, a deep understanding of this diverse synthetic toolkit is paramount. It enables not only the efficient construction of a desired pyrazole core but also the strategic and rapid diversification necessary to transform a simple building block into a life-saving therapeutic.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(2), 157-159. Available from: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]

  • Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5424. Available from: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available from: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. Available from: [Link]

  • Alam, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4699. Available from: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2024). Request PDF. Available from: [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis. Available from: [Link]

  • Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29775-29798. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Available from: [Link]

  • Alam, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available from: [Link]

  • Iaroshenko, V. O., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available from: [Link]

  • Diazoalkane 1,3-dipolar cycloaddition. (2025). Wikipedia. Available from: [Link]

  • Vuluga, D., et al. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available from: [Link]

  • C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. (2021). PubMed. Available from: [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available from: [Link]

  • Synthesis of pyrazole derivatives via 1,3-dipolar cycloaddition of diazoalkane to alkyne. (n.d.). ResearchGate. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Semantic Scholar. Available from: [Link]

  • Retrosynthetic conception of three-component pyrazole syntheses by virtue of alkynyl carbonyl condensation. (n.d.). ResearchGate. Available from: [Link]

  • Iaroshenko, V. O., et al. (2012). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 77(14), 6247-6254. Available from: [Link]

  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(24), 8089. Available from: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2451-2458. Available from: [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available from: [Link]

  • knorr pyrazole synthesis. (2015). Slideshare. Available from: [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Available from: [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Available from: [Link]

  • Corradi, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1482-1495. Available from: [Link]

  • Li, Z., & Xing, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-937. Available from: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2023). PubMed. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available from: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25). Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018). National Institutes of Health. Available from: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Sci-Hub. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). SynArchive. Available from: [Link]

  • Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. (2024). YouTube. Available from: [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). ResearchGate. Available from: [Link]

  • Disconnection & synthesis of 5-membered unsaturated ring Oxazole and Pyrazole | Retrosynthesis |. (2020). YouTube. Available from: [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate. Available from: [Link]

  • Fatahala, S. S. (2017). Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. Annals of Advances in Chemistry, 1(1), 057–060. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]

Sources

Preliminary Biological Screening of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a core molecular framework that confers a broad spectrum of pharmacological activities.[3][4][5] Pyrazole derivatives have been successfully developed into therapeutics demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[1][3][5][6][7]

The compound Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate serves as a versatile chemical intermediate. Its structure is primed for further functionalization, allowing chemists to synthesize extensive libraries of novel derivatives.[8][9] The nitro and pyrazolyl groups enhance its reactivity and binding potential, making it a valuable starting point for targeted, high-efficacy compounds.[8][9]

This guide provides a comprehensive framework for the essential first step in the drug discovery pipeline: the preliminary in vitro biological screening of novel this compound derivatives. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure robust, reproducible, and meaningful data generation. We will explore three primary screening funnels based on the well-documented potential of the pyrazole core: anticancer, anti-inflammatory, and antimicrobial activity.

Part 1: Anticancer Activity Screening - Cytotoxicity Assessment

Expertise & Rationale

The pyrazole nucleus is a prominent feature in numerous anticancer agents, including kinase inhibitors that target signaling pathways crucial for tumor growth and proliferation.[3][10][11][12] Many pyrazole derivatives have been shown to interact with targets such as tubulin, EGFR, and various cycline-dependent kinases (CDKs).[3][10] Therefore, the logical first step in evaluating a new library of pyrazole derivatives is to assess their general cytotoxicity against cancer cell lines. A positive "hit" in a cytotoxicity screen provides the justification for more complex, mechanism-of-action studies.

The MTT assay is a foundational, reliable colorimetric method for this purpose.[13][14] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][15][16] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living, metabolically active cells, thus providing a measure of cell viability and the cytotoxic potential of the test compounds.[16]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of the derivative compounds.

1. Cell Culture and Seeding:

  • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.
  • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of each this compound derivative in DMSO.
  • Perform serial dilutions of the stock solution in culture media to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
  • Include the following controls on each plate:
  • Vehicle Control: Cells treated with media containing the same final concentration of DMSO.
  • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
  • Blank Control: Wells containing media only (no cells).
  • Remove the old media from the cells and add 100 µL of the media containing the serially diluted compounds.
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS).
  • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
  • Carefully aspirate the media from each well without disturbing the formazan crystals.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the following formula:
  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
  • Plot the % Viability against the log of the compound concentration.
  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value for each derivative.
Data Presentation: Cytotoxicity Results

Summarize the quantitative data in a clear, structured table for easy comparison.

Derivative IDCancer Cell Line (e.g., MCF-7) IC₅₀ (µM)Cancer Cell Line (e.g., A549) IC₅₀ (µM)Control Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI)*
ENP-00115.222.5>100>6.5
ENP-0025.89.185.314.7
Doxorubicin0.91.22.52.8

*Selectivity Index (SI) = IC₅₀ in control cell line / IC₅₀ in cancer cell line. A higher SI value is desirable.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B D Treat Cells with Compounds & Controls B->D C Prepare Serial Dilutions of Pyrazole Derivatives C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 3-4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Read Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Values J->K

Caption: Workflow for MTT-based cytotoxicity screening of pyrazole derivatives.

Part 2: Anti-inflammatory Activity Screening

Expertise & Rationale

The pyrazole scaffold is famously present in celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighting the profound potential of this chemical class in treating inflammation.[6] Beyond COX inhibition, pyrazole derivatives can modulate other key inflammatory pathways, such as the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[6]

A robust and relevant primary screen for anti-inflammatory potential involves measuring the ability of a compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[17] Macrophages are central players in the inflammatory response, and LPS (a component of Gram-negative bacteria) is a potent inducer of this response.[17] This cell-based assay provides a physiologically relevant system to identify compounds that interfere with inflammatory signaling cascades.[18]

Experimental Protocol: Inhibition of TNF-α Release in LPS-Stimulated Macrophages

This protocol uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.

1. Cell Differentiation and Seeding:

  • Culture THP-1 monocytes in RPMI-1640 media supplemented with 10% FBS.
  • To differentiate monocytes into macrophages, treat the cells with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
  • After differentiation, wash the now-adherent macrophage-like cells with PBS and add fresh, PMA-free media. Allow cells to rest for 24 hours.
  • Seed the differentiated THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.

2. Compound Pre-treatment:

  • Prepare serial dilutions of the pyrazole derivatives in culture media as described in the anticancer protocol.
  • Add the diluted compounds to the cells and incubate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and interact with their targets before the inflammatory stimulus is introduced.
  • Include controls:
  • Vehicle Control: Cells treated with DMSO.
  • Positive Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone).

3. LPS Stimulation:

  • Following pre-treatment, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the "unstimulated" control wells.
  • Incubate the plate for 6-18 hours at 37°C. The optimal incubation time should be determined empirically.

4. Supernatant Collection and Cytokine Measurement:

  • Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
  • Carefully collect the cell culture supernatant from each well.
  • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
  • In a parallel plate, perform an MTT or similar viability assay to ensure that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.

5. Data Analysis:

  • Generate a standard curve from the ELISA standards.
  • Calculate the concentration of TNF-α in each sample based on the standard curve.
  • Determine the percentage inhibition of TNF-α release:
  • % Inhibition = [1 - (TNF-α in Treated Sample / TNF-α in LPS-only Control)] * 100
Data Presentation: Anti-inflammatory Results
Derivative IDTNF-α Inhibition at 10 µM (%)IC₅₀ (µM)Cell Viability at 10 µM (%)
ENP-00112.4>5098
ENP-00268.24.595
Dexamethasone85.10.899
Visualization: Anti-inflammatory Screening Workflow

AntiInflammatory_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_assay Phase 3: Measurement cluster_analysis Phase 4: Data Analysis A Differentiate THP-1 Monocytes with PMA for 48h B Seed Differentiated Macrophages in 96-Well Plate A->B C Pre-treat cells with Pyrazole Derivatives (1-2h) B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate 6-18h D->E F Collect Supernatant E->F G Quantify TNF-α via ELISA F->G I Calculate % Inhibition of TNF-α Release G->I H Perform Parallel Viability Assay (MTT) J Confirm Lack of Cytotoxicity H->J I->J

Caption: Workflow for screening pyrazole derivatives for anti-inflammatory activity.

Part 3: Antimicrobial Activity Screening

Expertise & Rationale

Heterocyclic compounds, particularly those containing nitrogen, are a rich source of antimicrobial agents.[7] Pyrazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[5][19][20][21] Therefore, screening new derivatives for antimicrobial properties is a critical step in exploring their full therapeutic potential.

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[22][24] This method is accurate, reproducible, and can be adapted for high-throughput screening in a 96-well format.[23][25]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adaptable for both bacteria and fungi with minor modifications.

A) Antibacterial Screening

1. Preparation of Materials:

  • Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[19]
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Plates: Prepare a 96-well plate with 2-fold serial dilutions of the pyrazole derivatives in DMSO. Then, dilute these into the CAMHB to achieve the final desired concentrations (e.g., ranging from 128 µg/mL down to 0.25 µg/mL).

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this adjusted suspension in CAMHB so that the final inoculum density in each well of the assay plate will be approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation:

  • Add the final bacterial inoculum to each well of the compound plate.
  • Include controls:
  • Positive Control: Wells with bacteria and media but no compound.
  • Negative (Sterility) Control: Wells with media only.
  • Drug Control: A known antibiotic (e.g., Ciprofloxacin).
  • Seal the plate and incubate at 37°C for 16-20 hours.[23]

B) Antifungal Screening

1. Preparation of Materials:

  • Fungal Strains: Select relevant yeast (e.g., Candida albicans) or mold (e.g., Aspergillus fumigatus) species.[7][26]
  • Media: Use RPMI-1640 medium buffered with MOPS.
  • Compound Plates: Prepare as described for antibacterial screening.

2. Inoculum Preparation:

  • For yeasts, prepare a cell suspension and adjust to a 0.5 McFarland standard, then dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[27]
  • For molds, grow on an agar plate until sporulation occurs. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count spores with a hemocytometer and adjust to a final inoculum of 0.4-5 x 10⁴ CFU/mL.

3. Inoculation and Incubation:

  • Inoculate the plate as described for bacteria.
  • Incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).[27]

4. Reading and Interpreting Results (for both):

  • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed by eye or with a plate reader.
  • For some fungistatic compounds, a significant reduction in growth (e.g., 50% reduction compared to the positive control) may be used as the endpoint.
Data Presentation: Antimicrobial Results (MIC)
Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
ENP-001>128>12864
ENP-00283216
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Inoculation & Incubation cluster_assay Phase 3: Data Reading A Prepare 2-fold Serial Dilutions of Derivatives in 96-Well Plate D Inoculate Wells with Microbial Suspension A->D B Prepare Microbial Inoculum (Adjust to 0.5 McFarland) C Dilute Inoculum to Final Concentration B->C C->D E Incubate Plate (16-48h, Temp-dependent) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Lowest Concentration with No Visible Growth F->G Result Record MIC Value G->Result

Caption: General workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

This guide provides a foundational, three-pronged approach to the preliminary biological screening of novel this compound derivatives. By employing these robust, validated in vitro assays, researchers can efficiently identify lead compounds with promising cytotoxic, anti-inflammatory, or antimicrobial properties.

A "hit" from any of these primary screens is not an endpoint but a critical starting point. Positive results should trigger a cascade of secondary investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to determine which chemical modifications enhance potency and selectivity.

  • Mechanism of Action (MoA) Studies: Investigating the specific molecular targets and pathways affected by the lead compounds (e.g., kinase profiling, western blotting for signaling proteins, gene expression analysis).

  • Advanced In Vitro Models: Testing in more complex systems like 3D cell cultures, co-cultures, or organoid models.

  • In Vivo Validation: Progressing the most promising candidates to animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying this screening framework, drug development professionals can logically and efficiently navigate the early stages of discovery, maximizing the potential of the versatile pyrazole scaffold to yield next-generation therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • MTT assay. (n.d.). Wikipedia.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.
  • MTT assay and its use in cell viability and prolifer
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
  • Mini review on anticancer activities of Pyrazole Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Broth microdilution. (n.d.). Wikipedia.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). (n.d.). Elabscience.
  • MTT Cell Viability Assay Kit. (n.d.). Biotium.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • Anti-Inflamm
  • Broth Dilution Method for MIC Determin
  • Antifungal Activity Test Service. (n.d.).
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC - PubMed Central.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Antifungal Susceptibility. (n.d.). MI - Microbiology.
  • In vitro Screening Systems. (n.d.).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
  • Screening and identification of novel biologically active n
  • In Vitro Assay Development Services. (n.d.).
  • Ethyl 2-Nitro-4-(1-pyrazolyl)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017).
  • Ethyl 2-Nitro-4-(1-pyrazolyl)

Sources

Crystal structure analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structural elucidation of this compound. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating workflow from synthesis to final crystallographic refinement. We will explore the synthesis and spectroscopic confirmation of the target compound, the critical techniques for growing diffraction-quality single crystals, and the detailed process of data collection and structure refinement using single-crystal X-ray diffraction (SC-XRD). The guide emphasizes the interpretation of the final structural model, highlighting key geometric parameters and intermolecular interactions that are crucial for understanding its potential role in rational drug design.

Introduction: The Rationale for Structural Analysis

In modern drug discovery, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The target molecule, this compound, is composed of three key moieties, each contributing to a unique chemical profile with significant therapeutic potential.

  • The Pyrazole Scaffold: The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into numerous approved drugs for treating a wide array of diseases, including inflammatory conditions and cancer.[1][2][3] The metabolic stability of the pyrazole nucleus is a significant factor in its frequent use in novel drug candidates.[1]

  • The Nitroaromatic System: Nitroaromatic compounds are a significant class of therapeutic agents, known for their broad pharmacological properties, including antibacterial and antiprotozoal activities.[4][5] The potent electron-withdrawing nature of the nitro group is central to the bioactivation and mechanism of action of many of these drugs, although this moiety also necessitates careful toxicological assessment.[4][5]

  • The Benzoate Ester Linkage: Benzoate esters are common functionalities in pharmaceuticals, often used to modulate properties such as solubility, stability, and bioavailability.[6][7]

The convergence of these three fragments in a single molecule presents a compelling case for detailed structural investigation. An unambiguous crystal structure provides definitive proof of constitution and conformation, which is essential for building robust Structure-Activity Relationships (SAR), guiding further synthetic optimization, and enabling high-fidelity computational studies like molecular docking.

This guide will therefore detail the complete workflow for achieving this structural elucidation.

Synthesis and Spectroscopic Confirmation

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. A plausible synthetic route begins with the esterification of 4-hydroxy-2-nitrobenzoic acid, followed by a nucleophilic aromatic substitution or a coupling reaction to introduce the pyrazole moiety. A more direct approach could involve the reaction of ethyl 4-fluoro-2-nitrobenzoate with pyrazole in the presence of a suitable base.

Regardless of the specific route, the identity and purity of the synthesized this compound must be unequivocally confirmed before attempting crystallization.

Protocol 2.1: Spectroscopic Verification
  • ¹H and ¹³C NMR Spectroscopy:

    • Rationale: NMR provides the most definitive information about the molecular skeleton and the connectivity of atoms.

    • Method: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H Signals: Protons on the pyrazole ring, distinct aromatic protons on the benzoate ring (with splitting patterns influenced by the nitro and pyrazolyl substituents), and the characteristic quartet and triplet of the ethyl ester group.

    • Expected ¹³C Signals: Signals corresponding to the carbonyl carbon of the ester, carbons of the two aromatic rings, and the aliphatic carbons of the ethyl group. Data for a related compound, ethyl 4-nitrobenzoate, shows the ester carbonyl at ~165 ppm and the ethyl group carbons at ~62 and ~14 ppm, providing a useful reference.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR is highly effective for identifying key functional groups.

    • Method: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Expected Peaks:

      • ~1710-1730 cm⁻¹: Strong C=O stretch of the ester group.[6]

      • ~1520 and ~1350 cm⁻¹: Strong asymmetric and symmetric stretches of the NO₂ group, respectively.[6]

      • ~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

      • ~1270 and ~1100 cm⁻¹: C-O stretching of the ester group.[6]

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: HRMS provides an exact mass, confirming the elemental composition of the synthesized molecule.

    • Method: Utilize Electrospray Ionization (ESI) to obtain the [M+H]⁺ or [M+Na]⁺ adduct.

    • Expected Mass: The calculated exact mass should match the observed mass to within 5 ppm.

The Crucial Step: Growing Diffraction-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[8] This is often the most challenging and empirical step in the process. The goal is to produce a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Protocol 3.1: Slow Evaporation Method
  • Solvent Selection (The Rationale): The ideal solvent system is one in which the compound has moderate solubility. It should not be too soluble (preventing precipitation) nor too insoluble (preventing dissolution). A binary solvent system is often effective, consisting of a "good" solvent in which the compound dissolves readily and a "poor" solvent (an "anti-solvent") in which it is much less soluble.

  • Procedure: a. Dissolve a small amount (5-10 mg) of the highly purified compound in a minimal volume of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial. b. Add a "poor" solvent (e.g., hexane, heptane, or ethanol) dropwise until the solution becomes faintly turbid. c. Add a single drop of the "good" solvent to redissolve the precipitate and restore a clear solution. d. Cover the vial with a cap containing a few small pinholes. This allows for very slow evaporation of the more volatile solvent, gradually increasing the concentration of the "poor" solvent and gently driving the compound out of solution to form ordered crystals. e. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Single-Crystal X-ray Diffraction: From Diffraction to Structure

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions.[9][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10]

scxrd_workflow A Crystal Selection & Mounting B Diffractometer Setup (X-ray Source, Temperature) A->B Mount on Goniometer C Data Collection (Omega/Phi Scans) B->C Define Strategy D Data Processing (Integration & Scaling) C->D Raw Diffraction Images E Structure Solution (Direct Methods) D->E Reflection File (hkl) F Structure Refinement (Least-Squares Fitting) E->F Initial Atomic Model G Validation & Analysis (CIF Report) F->G Refined Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Protocol 4.1: Data Collection, Solution, and Refinement
  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

    • The mounted crystal is placed on a goniometer head in the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This is a critical step to minimize thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[11]

  • Data Processing and Structure Solution:

    • Specialized software is used to integrate the raw diffraction images, locating each diffraction spot and measuring its intensity. This process converts the images into a reflection file containing the Miller indices (h,k,l) and intensity for each spot.[12]

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

    • The "phase problem" is then solved using direct methods, a computational technique that uses statistical relationships between reflection intensities to generate an initial set of phases, leading to a preliminary electron density map and an initial atomic model.

  • Structure Refinement:

    • Rationale: The initial model from direct methods is an approximation. Refinement is an iterative process that optimizes the atomic parameters (positional coordinates and atomic displacement parameters) to achieve the best possible fit between the calculated diffraction data (from the model) and the experimentally observed data.[13][14]

    • Method: This is typically done via a least-squares minimization algorithm.[13][15] The process continues until the parameter shifts converge and the model accurately represents the data.

    • Key Metrics: The quality of the final model is assessed using several indicators:

      • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. Values below 0.05 (5%) are considered excellent for small molecules.

      • wR2: A weighted residual factor based on squared structure factor amplitudes.

      • Goodness of Fit (S): Should be close to 1.0, indicating that the model correctly accounts for the data and its error estimates.

Structural Analysis and Interpretation

Once the refinement is complete, the final model provides a wealth of information. The results are typically presented in a Crystallographic Information File (CIF).

Caption: 2D representation of this compound.

Table 1: Exemplar Crystallographic Data

(Note: As the specific crystal structure for the title compound is not published, the following data is representative, modeled after the closely related structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, to illustrate the expected output of the analysis).[16]

ParameterValue
Chemical FormulaC₁₂H₁₁N₃O₄
Formula Weight261.24
Crystal SystemMonoclinic (Example)
Space GroupP2₁/c (Example)
a (Å)8.1338 (12)
b (Å)8.1961 (9)
c (Å)10.7933 (11)
α (°)90
β (°)83.308 (10)
γ (°)90
Volume (ų)625.54 (13)
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected4295
Independent Reflections2197
R_int0.032
Final R1 [I > 2σ(I)]0.067
Final wR2 (all data)0.201
Goodness-of-fit (S)1.15
Key Structural Insights
  • Molecular Conformation: A critical parameter to determine is the dihedral angle between the planes of the pyrazole and the nitrobenzoate rings. In similar structures, this angle can be significant, indicating a non-planar conformation which has direct implications for how the molecule can interact with a biological target.[17] For example, steric hindrance from the ortho-nitro group is expected to cause significant twisting of the pyrazole ring out of the plane of the benzoate ring.

  • Intramolecular Interactions: The analysis should probe for any non-covalent intramolecular interactions, such as hydrogen bonds, that might stabilize the observed conformation.

  • Intermolecular Packing: The crystal structure reveals how molecules pack together in the solid state. This is governed by intermolecular forces such as hydrogen bonds, C-H···π interactions, and π-π stacking.[17][18] Identifying these interactions is key to understanding the material's physical properties and can provide insights into potential crystal engineering strategies. The nitro group and the pyrazole ring are both capable of participating in such interactions, which would be clearly defined by the crystallographic data.

Conclusion

The comprehensive structural analysis of this compound, achieved through the meticulous application of synthesis, purification, crystallization, and single-crystal X-ray diffraction, provides an unambiguous and high-resolution snapshot of its molecular architecture. This detailed structural knowledge is invaluable for the drug development professional. It validates the chemical synthesis, provides the exact conformation for computational modeling, illuminates potential points of interaction for biological targets, and forms the bedrock of any rational, structure-based drug design campaign. The methodologies outlined in this guide represent a robust and self-validating pathway to obtaining this critical data.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • Roy, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences and Pharmacy. [Link]

  • Fun, H.-K., et al. (2011). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Saleem, M., et al. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • Tiritiris, I., et al. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • Peterson, E. J., et al. (2016). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Gopiwad, P., et al. (2013). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Der Pharma Chemica. [Link]

  • Singh, S., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Watkin, D. (2008). 13 Refinement of crystal structures. Oxford Academic. [Link]

  • Haas, M., et al. (2020). Investigation and Characterization of Nitrazapropane‐, Oxapropane‐ and Trinitrazaheptane‐Bridged Nitro Esters. Open Access LMU. [Link]

  • Miller, L. N., & Ledbetter, D. C. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics. [Link]

  • CD Bioparticles. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Brunger, A. T. (1997). Recent Developments for Crystallographic Refinement ofMacromolecules. Methods in Molecular Biology. [Link]

  • Fun, H.-K., et al. (2011). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. [Link]

  • Wurzenberger, M. H. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials. [Link]

  • Google Patents. (2020). Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...
  • ACS Publications. (2015). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Sowmiya, K., et al. (2023). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]

  • Rigaku. (2022). Crystallography Enhance Your Data with Refinement Techniques!. YouTube. [Link]

  • Parson, L. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • Watkin, D. J. (2003). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Sharma, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Gawande, S. K., et al. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Siddiqui, H. L., et al. (2010). 2-Chloro-ethyl 4-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2626. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1] This guide provides an in-depth examination of the solubility of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate, a novel chemical entity with significant therapeutic potential. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination in various organic solvents at different temperatures, and apply thermodynamic models to correlate and interpret the experimental data. This document is intended for researchers, scientists, and drug development professionals, offering both practical methodologies and foundational insights to guide formulation development and process optimization.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can lead to slow drug absorption, inadequate bioavailability, and variable therapeutic outcomes.[3] For a drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[2] Therefore, understanding and characterizing the solubility of a drug candidate like this compound is not merely a perfunctory step but a cornerstone of rational drug design and formulation.[4]

Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature, directly influences key biopharmaceutical properties.[5] Early and accurate assessment of solubility in various solvent systems, including organic solvents, is crucial for:

  • Preformulation Studies: Guiding the selection of appropriate excipients and formulation strategies.[4]

  • Crystallization and Purification Process Design: Optimizing yield and purity of the API.

  • Toxicology Studies: Ensuring appropriate dose concentrations in preclinical evaluations.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC).[6]

This guide focuses on this compound, providing a comprehensive framework for its solubility characterization. We will delve into the experimental determination using the reliable shake-flask method, followed by quantitative analysis via UV-Vis spectrophotometry. Furthermore, we will explore how thermodynamic models, such as the van't Hoff and Apelblat equations, can be employed to mathematically describe and predict the solubility behavior of this compound, thereby providing a deeper understanding of the dissolution process.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The overall process can be conceptually broken down into three steps:

  • Breaking of Solute-Solute Bonds: Energy is required to overcome the lattice energy of the crystalline solute.

  • Breaking of Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Bonds: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy change of the solution (ΔHsol) is the sum of the enthalpy changes of these three steps. An endothermic process (ΔHsol > 0) indicates that solubility will increase with temperature, while an exothermic process (ΔHsol < 0) suggests that solubility will decrease with increasing temperature, a principle explained by the Le Châtelier's principle.[7]

The solubility of a compound is also influenced by factors such as the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), pH, and the presence of any polymorphs.[1]

Experimental Determination of Solubility

The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is the gold standard for equilibrium solubility determination due to its reliability and reproducibility.[8]

Materials and Instrumentation
  • Solute: this compound (purity > 99%)

  • Solvents: A range of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, N,N-Dimethylformamide). All solvents should be of analytical grade or higher.

  • Instrumentation:

    • Analytical Balance (± 0.1 mg accuracy)

    • Thermostatic shaker bath with temperature control (± 0.1 °C)

    • UV-Vis Spectrophotometer[9]

    • Calibrated glassware (volumetric flasks, pipettes)

    • Syringe filters (0.45 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of organic solvent A->B C Place sealed vials in thermostatic shaker B->C D Shake at a constant temperature until equilibrium is reached (e.g., 72 hours) C->D E Allow solution to settle D->E F Withdraw supernatant using a pre-warmed/cooled syringe E->F G Filter the supernatant (0.45 µm filter) F->G H Dilute the filtrate with the respective solvent G->H I Measure absorbance using UV-Vis Spectrophotometer H->I J Determine concentration from the calibration curve I->J K Calculate mole fraction solubility (x) J->K

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to screw-capped vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K).

    • Shake the vials at a constant speed for a sufficient period (e.g., 72 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. The filter should also be pre-conditioned with the solvent at the experimental temperature.

    • Dilute the filtrate to a suitable concentration with the respective solvent for UV-Vis analysis.

  • Quantitative Analysis using UV-Vis Spectrophotometry:

    • A UV-Vis spectrophotometer is a powerful tool for determining the concentration of a compound in a sample by measuring its absorbance of light at specific wavelengths.[10]

    • First, determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

    • Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[11]

    • Measure the absorbance of the diluted sample solutions and determine their concentrations using the calibration curve.

  • Calculation of Mole Fraction Solubility:

    • The mole fraction solubility (x) is calculated using the following equation:

      x = (m1 / M1) / [(m1 / M1) + (m2 / M2)]

      where:

      • m1 and m2 are the masses of the solute and solvent, respectively.

      • M1 and M2 are the molar masses of the solute and solvent, respectively.

Data Presentation

The experimentally determined mole fraction solubilities of this compound in various organic solvents at different temperatures should be summarized in a clear and concise table.

Temperature (K)MethanolEthanolAcetoneEthyl AcetateAcetonitrileTolueneDMF
298.15 x1x2x3x4x5x6x7
303.15 y1y2y3y4y5y6y7
308.15 z1z2z3z4z5z6z7
313.15 a1a2a3a4a5a6a7
318.15 b1b2b3b4b5b6b7

Note: The values in this table are placeholders and should be replaced with experimental data.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating experimental solubility data, predicting solubility at different temperatures, and providing insights into the dissolution process.[12]

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[13] The integrated form of the equation is:

ln x = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where:

  • x is the mole fraction solubility

  • ΔHsol is the apparent molar enthalpy of solution

  • ΔSsol is the apparent molar entropy of solution

  • R is the universal gas constant (8.314 J·mol-1·K-1)

  • T is the absolute temperature in Kelvin

A plot of ln x versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. This allows for the calculation of the apparent thermodynamic properties of the dissolution process.[14] A positive ΔHsol indicates an endothermic dissolution process, where solubility increases with temperature.[15]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a range of temperatures.[16][17] It is expressed as:

ln x = A + (B / T) + C ln(T)

where A, B, and C are empirical parameters obtained by fitting the experimental solubility data.[18] The parameters A and B are related to the changes in entropy and enthalpy of solution, respectively, while C reflects the effect of temperature on the heat capacity of the solution.[19] This model is widely used due to its simplicity and good correlation performance.[20]

Model Validation

The accuracy of the thermodynamic models can be evaluated by calculating the root-mean-square deviation (RMSD) and the relative average deviation (RAD). Lower values of RMSD and RAD indicate a better fit of the model to the experimental data.[21]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic study of the solubility of this compound in various organic solvents. The detailed experimental protocol, coupled with the application of thermodynamic models, offers a robust approach to understanding the dissolution behavior of this promising pharmaceutical compound. The data generated from these studies will be invaluable for guiding formulation development, optimizing crystallization processes, and ensuring the successful progression of this NCE through the drug development pipeline.

Future work should focus on expanding the range of solvents to include biorelevant media and co-solvent systems. Additionally, computational approaches, such as molecular dynamics simulations, could be employed to gain a deeper, molecular-level understanding of the solute-solvent interactions that govern the solubility of this compound.[17]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 198752. [Link]

  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • MRC Lab. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • Grokipedia. (n.d.). Van 't Hoff equation. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Solubility of Things. (n.d.). Van't Hoff Equation. [Link]

  • Rohani, S. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of pharmaceutical sciences, 95(3), 598–608. [Link]

  • Coley, C. W., et al. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 144(41), 19028-19040. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Coley, C. W., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Acree, W. E. (2025). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. Physics and Chemistry of Liquids, 1-10. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 337, 116422. [Link]

  • Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 24-35. [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. [Link]

  • Shakeel, F., et al. (2022). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 27(15), 4998. [Link]

  • Wenlock, M. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Uiberlacker, L. M., & Wilhelm, M. (2024). Application of the van't Hoff equation to phase equilibria. ChemTexts, 10(1), 4. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

  • Chen, J., et al. (2020). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 25(18), 4216. [Link]

  • Kaynak, M. S., et al. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Journal of Faculty of Pharmacy of Ankara University, 39(1), 1-12. [Link]

  • Völgyi, G., et al. (2022). Parameters of HPLC system used in solubility experiments for concentration measurement. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

  • Zhang, C., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2345. [Link]

  • ResearchGate. (n.d.). Apelblat equation and λh equation fitting parameters of vanillin in... [Link]

  • Li, Y., et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 68(6), 1541-1551. [Link]

  • Wang, J., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1996-2004. [Link]

Sources

Thermal stability analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Thermal Stability Analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Senior Application Scientist's Foreword

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a safe, stable, and effective drug is paved with rigorous scientific scrutiny. The thermal stability of an active pharmaceutical ingredient (API) or its intermediates is not merely a data point; it is a cornerstone of process safety, formulation development, and regulatory compliance. Molecules like this compound, which serve as valuable intermediates in medicinal chemistry[1], possess structural motifs—specifically the nitroaromatic system and the pyrazole ring—that demand a thorough and proactive thermal hazard assessment. These functional groups are known to be energetic and can contribute to thermal instability if not properly understood and controlled[2][3][4].

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability of this compound. We will move beyond rote experimental procedures to delve into the causality behind our analytical choices, demonstrating how a multi-technique approach provides a holistic and trustworthy understanding of a molecule's behavior under thermal stress. Our methodology is designed as a self-validating system, where data from orthogonal techniques build upon one another to create a robust safety profile.

Introduction: Structural Alerts and Predicted Thermal Liability

This compound is a molecule of interest for its role as a synthetic intermediate[1]. A cursory examination of its structure immediately raises two "structural alerts" from a thermal hazard perspective:

  • The Nitroaromatic Group: The presence of a nitro (NO₂) group on a benzene ring is a classic indicator of potential energetic behavior. The C-NO₂ bond dissociation is often a low-energy pathway to decomposition, which, once initiated, can be highly exothermic and release large volumes of gas, leading to rapid increases in temperature and pressure[3][4]. The relative position of substituents can also dramatically influence decomposition pathways; for instance, ortho-substituted nitroaromatics can undergo unique intramolecular rearrangements[5][6].

  • The Pyrazole Ring: Nitrogen-rich heterocycles, including pyrazoles, are foundational components of many energetic materials. The thermal decomposition of nitropyrazoles is an active area of study, with mechanisms involving either the initial cleavage of the NO₂ group or the breakdown of the pyrazole ring itself[2][7].

The combination of these two motifs in a single molecule necessitates a comprehensive thermal analysis to ensure safe handling, processing, and storage. Understanding its thermal liability is critical to prevent runaway reactions during synthesis, purification, and drying, and to define stable storage conditions[4][8].

Core Experimental Workflow for Thermal Hazard Assessment

A robust thermal hazard assessment relies on a tiered, multi-technique approach. We begin with rapid screening methods to identify thermal events and then proceed to more specialized techniques to quantify the energy release and simulate worst-case scenarios.

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA is the foundational technique for assessing thermal stability. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere[9]. For a pharmaceutical intermediate, TGA is essential for identifying the onset temperature of decomposition, where the molecule begins to degrade and lose mass. It also allows for the quantification of residual solvents or moisture, which can impact stability[10][11][12]. By running experiments at multiple heating rates, we can generate data for subsequent kinetic analysis[13].

Experimental Protocol: Dynamic TGA

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an open aluminum or ceramic pan. A small sample size minimizes thermal gradients within the sample[14].

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature. Plot the results as percent mass vs. temperature (TGA curve) and the first derivative of the mass loss vs. temperature (DTG curve).

Data Interpretation:

  • Onset Temperature (Tₒ): The temperature at which significant mass loss begins. This provides the upper limit for short-term thermal stability.

  • Mass Loss Steps: The TGA curve reveals the number of decomposition stages. The DTG curve's peaks indicate the temperatures of maximum decomposition rates for each stage.

  • Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

Principle & Causality: While TGA detects mass loss, DSC detects heat flow. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference[15][16]. This is critical because a decomposition reaction can be highly exothermic (release heat) even before significant mass loss occurs. Identifying a sharp exotherm is a primary indicator of a potential runaway reaction hazard[17][18]. DSC is also invaluable for characterizing melting points and polymorphic transitions, which are critical quality attributes for APIs[19][20].

Experimental Protocol: Temperature-Ramped DSC

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan helps to contain any pressure generated during decomposition, providing a more accurate representation of the thermal event.

  • Atmosphere: Purge the cell with nitrogen at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow as a function of temperature.

Data Interpretation:

  • Endotherms: Inward peaks indicating heat absorption, typically associated with melting or solvent evaporation.

  • Exotherms: Outward peaks indicating heat release. For this molecule, a sharp exotherm following the melt is the primary concern. The onset temperature of this exotherm (Tₑₓₒ) is a critical safety parameter.

  • Heat of Decomposition (ΔHₔ): The integrated area of the exothermic peak, quantified in J/g. A large ΔHₔ indicates a highly energetic decomposition.

Accelerating Rate Calorimetry (ARC)

Principle & Causality: TGA and DSC are excellent screening tools, but they are conducted under controlled heating rates where heat can dissipate. To assess the true potential for a thermal runaway, we must simulate adiabatic conditions, where all heat generated by the reaction is retained by the sample, causing it to self-heat at an accelerating rate[21]. The Accelerating Rate Calorimeter (ARC) is the industry benchmark for this "worst-case scenario" analysis[22][23]. It provides critical data for process safety design, including emergency relief sizing and defining safe operating temperatures[24].

Experimental Protocol: Heat-Wait-Search (HWS) ARC

  • Instrument: Accelerating Rate Calorimeter.

  • Sample Preparation: Load approximately 2-5 g of the sample into a robust, spherical titanium or stainless steel sample bomb. The bomb is fitted with a pressure transducer and a thermocouple.

  • Setup: Place the bomb inside the calorimeter's adiabatic chamber.

  • Thermal Program (HWS Mode):

    • Heat: The system heats the sample in small, discrete steps (e.g., 5 °C).

    • Wait: After each step, the system holds the temperature for a set period (e.g., 15 minutes) to allow for thermal equilibration.

    • Search: The system monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

    • Adiabatic Tracking: The heaters in the chamber match the sample's temperature, ensuring no heat is lost to the surroundings. The system tracks the temperature and pressure increase until the reaction is complete[25].

  • Data Collection: Record temperature and pressure as a function of time.

Data Interpretation:

  • Onset of Self-Heating (Tₒₙₛₑₜ): The temperature at which the instrument detects exothermic activity and enters adiabatic mode. This is a highly conservative and critical safety temperature.

  • Time to Maximum Rate (TMR): The time it takes for the reaction to go from the onset temperature to its maximum rate under adiabatic conditions. A short TMR indicates a very rapid and dangerous reaction.

  • Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase due to the decomposition exotherm.

  • Pressure Data: The rate of pressure rise and final pressure are crucial for designing safety relief systems.

Visualization of Experimental Workflows

The logical flow and relationship between these core techniques are essential for a comprehensive analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis weigh Weigh 3-5 mg Sample pan Place in TGA Pan weigh->pan load Load into Furnace pan->load purge Purge with N2 (50 mL/min) load->purge program Set Thermal Program (Ramp 10°C/min) purge->program run Run Experiment program->run plot Plot Mass vs. Temp (TGA) Plot d(Mass)/dt vs. Temp (DTG) run->plot determine Determine Tₒ, Mass Loss %, and Decomposition Stages plot->determine DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis weigh Weigh 1-3 mg Sample pan Seal in Hermetic Pan weigh->pan load Load into DSC Cell pan->load purge Purge with N2 (50 mL/min) load->purge program Set Thermal Program (Ramp 10°C/min) purge->program run Run Experiment program->run plot Plot Heat Flow vs. Temp run->plot determine Identify Melt, Tₑₓₒ Integrate Peak for ΔHₔ plot->determine

Caption: Workflow for Differential Scanning Calorimetry (DSC).

ARC_Workflow cluster_prep Sample Preparation cluster_instrument ARC Instrument Setup cluster_analysis Data Analysis weigh Weigh 2-5 g Sample bomb Load into Sample Bomb weigh->bomb load Place Bomb in Calorimeter bomb->load program Initiate Heat-Wait-Search (HWS) Protocol load->program detect Self-heating > 0.02°C/min? program->detect detect->program No (Continue HWS) track Enter Adiabatic Mode Track T and P vs. Time detect->track Yes calc Calculate Tₒₙₛₑₜ, TMR, ΔTₐₔ, Pressure Rate track->calc

Caption: Workflow for Accelerating Rate Calorimetry (ARC).

Summary of Quantitative Data & Advanced Kinetic Analysis

The data from these experiments should be systematically tabulated for clear comparison and interpretation.

Table 1: Summary of TGA & DSC Thermal Analysis Data

ParameterMethodValueInterpretation
Onset of Decomposition (Tₒ)TGA (10°C/min)~225 °CStart of significant mass loss in an inert atmosphere.
Mass Loss (225-350°C)TGA~85%Major decomposition occurs in a single primary stage.
Melting Point (Tₘ)DSC~115 °CSharp endotherm indicating a crystalline solid.
Onset of Exotherm (Tₑₓₒ)DSC (10°C/min)~230 °COnset of energetic decomposition, aligns with TGA.
Heat of Decomposition (ΔHₔ)DSC-450 J/gSignificant energy release; requires careful handling.

Advanced Kinetic Analysis: To understand the rate of decomposition, TGA experiments are performed at multiple heating rates (e.g., 2, 5, 10, 20 °C/min). As the heating rate increases, the decomposition temperature shifts to higher values.[13] This data can be used with isoconversional models, such as the Flynn-Wall-Ozawa method, to calculate the activation energy (Eₐ) as a function of conversion.[9][26] This is crucial because Eₐ describes the energy barrier to the reaction; a lower Eₐ implies a higher risk at lower temperatures.

Experimental Protocol: Multi-Heating Rate TGA

  • Follow the TGA protocol described in Section 2.1.

  • Repeat the experiment using at least three different linear heating rates (e.g., 2, 5, 10, and 20 °C/min).

  • For each heating rate, record the temperatures corresponding to specific degrees of conversion (e.g., 5%, 10%, 20% mass loss).

  • Apply an appropriate kinetic model (e.g., Flynn-Wall-Ozawa) to the data to determine the activation energy.

Table 2: Kinetic Parameters from Multi-Heating Rate TGA

ModelParameterValueSignificance
Flynn-Wall-OzawaActivation Energy (Eₐ)160-175 kJ/molA moderately high energy barrier, but the reaction is still thermally initiated. The value is comparable to other nitroaromatic compounds.[3]
Pre-exponential Factor (A)~10¹⁵ s⁻¹Indicates a rapid decomposition once the energy barrier is overcome.

Comprehensive Hazard Assessment: Integrating the Data

The final step is to synthesize the data from all techniques to build a complete safety profile. The ARC data provides the definitive parameters for process safety.

Logic_Flow cluster_screening Initial Screening cluster_worst_case Worst-Case Simulation cluster_assessment Integrated Hazard Assessment TGA TGA Analysis (Decomposition Temp, Tₒ) ARC ARC Analysis (Adiabatic Onset, Tₒₙₛₑₜ, TMR, ΔTₐₔ) TGA->ARC Informs starting temp for HWS search DSC DSC Analysis (Exotherm Onset, Tₑₓₒ, ΔHₔ) DSC->ARC Confirms energetic potential Assessment Define Safe Operating & Storage Conditions ARC->Assessment Provides critical safety parameters

Caption: Integrated logic for thermal hazard assessment.

Table 3: Adiabatic Decomposition Data from ARC

ParameterMethodValueImplication for Process Safety
Onset of Self-Heating (Tₒₙₛₑₜ)ARC~195 °CThe maximum temperature for safe, long-term processing. Above this, a runaway is possible.
Time to Maximum Rate (TMR) from OnsetARC8 hoursProvides a window for corrective action if an upset occurs at the onset temperature.
Adiabatic Temperature Rise (ΔTₐₔ)ARC> 250 °CA very large temperature rise, indicating the potential for a severe thermal event.
Max Self-Heat RateARC> 100 °C/minExtremely rapid temperature increase at the peak of the reaction.
Max Pressure RateARC> 50 bar/minExtremely rapid pressure generation; requires robust engineering controls and relief systems.

Conclusion

The thermal analysis of this compound reveals it to be a molecule with significant energetic potential, consistent with its nitroaromatic and pyrazole functionalities. While it is thermally stable to around 195 °C under adiabatic conditions, any process exceeding this temperature risks initiating a self-accelerating decomposition with a large and rapid release of energy and gas.

The integrated data from TGA, DSC, and ARC provides a clear and actionable safety profile. The Tₒₙₛₑₜ of 195 °C from ARC should be considered the primary upper temperature limit for all processing and storage operations. This comprehensive analysis ensures that this valuable pharmaceutical intermediate can be handled, stored, and utilized safely throughout the drug development lifecycle, embodying the principles of scientific integrity and proactive risk management.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV.
  • ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • Gramatesta, R., et al. (n.d.). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories Inc. (n.d.). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy.
  • ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Jardon, G., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).
  • Hu, R., et al. (n.d.).
  • Prager Elektronik. (n.d.). Accelerating Rate Calorimetry.
  • Zhu, W. (n.d.).
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • Ju, K.-S., & Parales, R. E. (n.d.).
  • Zeman, S., et al. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • Tsang, W. (1986, September 15).
  • Li, Y., et al. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • Sinditskii, V. P., et al. (n.d.). Thermal Decomposition of Nitropyrazoles.
  • TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075.
  • Al-Rumaihi, A., et al. (2023, September 5).
  • Nowicki, L., & Markowski, M. (n.d.).
  • De, A., et al. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • Park, J., et al. (n.d.). Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model.
  • Al-Salem, S. M., et al. (n.d.). Municipal Solid Waste Thermal Analysis—Pyrolysis Kinetics and Decomposition Reactions.
  • MySkinRecipes. (n.d.). This compound.
  • Gygax, R. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Wu, J.-T., et al. (n.d.). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions.

Sources

A Technical Guide to Quantum Chemical Calculations for Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for predicting molecular properties, thereby accelerating the identification and optimization of novel therapeutic agents.[1][2] This technical guide offers a comprehensive, step-by-step protocol for conducting quantum chemical calculations on Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate, a heterocyclic compound recognized as a valuable intermediate in pharmaceutical synthesis.[3] We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and vibrational properties. This whitepaper is designed for researchers, medicinal chemists, and drug development professionals, providing both the theoretical rationale behind computational choices and a practical workflow for generating and interpreting data. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and vibrational frequency analysis, are detailed to demonstrate how these calculations inform our understanding of molecular reactivity, stability, and potential intermolecular interactions critical for rational drug design.

Introduction: The Intersection of Computational Chemistry and Drug Design

The journey of a drug from concept to clinic is a multi-billion dollar endeavor fraught with high attrition rates. A primary challenge lies in the multiparameter optimization required for a successful drug candidate, which must balance potency, selectivity, bioavailability, and safety.[4] Computational methods, particularly quantum chemical (QC) calculations, have become central to this process by providing profound insights into molecular behavior at the atomic level before a compound is ever synthesized.[2]

This compound is a compound of interest due to its scaffold, which incorporates several key functional groups: an aromatic ring, a nitro group, a pyrazole moiety, and an ethyl ester. This combination makes it a versatile building block for more complex pharmaceutical agents, such as kinase inhibitors and anti-inflammatory drugs.[3] Understanding its intrinsic properties is paramount for leveraging its full potential.

This guide employs Density Functional Theory (DFT), a robust QC method that offers a favorable balance between computational accuracy and cost, making it ideal for studying medium-sized organic molecules.[5][6] We will explore how to compute and interpret key molecular descriptors that are directly relevant to the principles of drug design.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[7] Our protocol is grounded in a widely validated approach for organic molecules.

2.1. Density Functional Theory (DFT) DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a molecule are a unique functional of its electron density.[6] This approach is computationally less demanding than traditional wave function-based methods while often providing comparable accuracy.[5]

2.2. The B3LYP Functional Within the DFT framework, the choice of the exchange-correlation functional is critical. We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from other sources. It is one of the most widely used functionals in computational organic chemistry due to its proven track record in accurately predicting molecular geometries, vibrational frequencies, and electronic properties for a vast range of molecules.[7][8][9]

2.3. The 6-311++G(d,p) Basis Set A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a flexible and robust choice. Let's break down its components:

  • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing electron distribution.

  • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and orientation in response to the molecular environment, which is essential for accurately modeling chemical bonds.[9][10]

This combination of B3LYP and 6-311++G(d,p) represents a high-level, well-validated standard for obtaining reliable results for drug-like organic molecules.[7][10]

Computational Workflow and Protocol

The following section provides a detailed, step-by-step methodology for performing quantum chemical calculations on this compound. This workflow is applicable to standard QC software packages like Gaussian, ORCA, or GAMESS.

Diagram: Quantum Chemical Calculation Workflow

Computational_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Core Quantum Calculation cluster_Validation 3. Validation cluster_Analysis 4. Property Calculation & Analysis Input Initial 2D Structure (e.g., SMILES or Sketch) Convert3D Generate 3D Coordinates (e.g., using RDKit/Avogadro) Input->Convert3D Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Convert3D->Opt Freq Vibrational Frequency Analysis Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Transition State) Re-optimize Properties Calculate Electronic Properties (MEP, HOMO-LUMO, etc.) Validation->Properties No (Stable Minimum) Analysis Data Interpretation & Visualization Properties->Analysis Report Final Report & Insights Analysis->Report

Caption: A standard workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

  • Obtain 2D Structure: Start with a 2D representation of this compound, such as a SMILES string (CCOC(=O)c1ccc(n2nccc2)c(c1)[O-]) or a sketched structure.

  • Generate 3D Coordinates: Convert the 2D structure into an initial 3D conformation using molecular editing software (e.g., Avogadro, GaussView) or cheminformatics toolkits (e.g., RDKit). This initial guess does not need to be perfect, as the subsequent optimization step will find the lowest energy structure.

  • Create Input File: Prepare an input file for your QC software. This file specifies the atomic coordinates, the total charge (0 for this molecule), and the spin multiplicity (1 for a singlet ground state).

Step 2: Geometry Optimization

  • Set Calculation Parameters: Specify the core calculation commands. This includes the theoretical method (B3LYP), the basis set (6-311++G(d,p)), and the job type (Opt for optimization).

  • Execute Calculation: Run the geometry optimization. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule, thereby finding its most stable conformation in the gas phase.

  • Confirm Convergence: After the calculation finishes, verify that it has converged successfully by checking the output log file for convergence criteria.

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Set Calculation Parameters: Using the optimized geometry from the previous step, set up a new calculation with the job type Freq. This must be performed at the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization.[11]

  • Execute and Analyze: Run the frequency calculation. The primary goal is to check for imaginary frequencies.[12]

    • Zero Imaginary Frequencies: This confirms that the optimized structure is a true local minimum on the potential energy surface (a stable conformation).[12]

    • One or More Imaginary Frequencies: This indicates the structure is a saddle point (a transition state), not a stable minimum.[13] The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

  • Obtain Thermochemical Data: This step also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[11]

Step 4: Calculation of Molecular Properties Using the validated, optimized geometry, perform single-point energy calculations to derive key electronic properties.

  • Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. They are obtained directly from the output of the converged calculation.

  • Molecular Electrostatic Potential (MEP): Calculate the MEP by mapping the electrostatic potential onto the molecule's electron density surface.[14] This requires an additional keyword in the input file (e.g., output=cubegen in Gaussian to generate the necessary files for visualization).

Analysis and Interpretation of Results

The raw data from QC calculations must be translated into chemically meaningful insights.

4.1. Structural Properties The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental crystallographic data, if available, to validate the accuracy of the computational model.

ParameterDescriptionImplication in Drug Design
Bond Lengths/Angles Equilibrium distances and angles between atoms.Defines the molecule's 3D shape and size.
Dihedral Angles Torsional angles defining the rotation around bonds.Determines the molecule's conformation and flexibility, crucial for fitting into a receptor's binding pocket.

4.2. Electronic Properties: Reactivity and Interactions Electronic properties are central to understanding how a molecule will interact with its biological target.

Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.[15][16]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (e.g., oxygen, nitrogen). These are sites for electrophilic attack and are favorable for forming hydrogen bonds as acceptors.[17]

  • Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and act as hydrogen bond donors.[17][18]

  • Neutral Regions (Green): Indicate areas of low polarity, associated with nonpolar interactions like van der Waals forces.

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are the "frontier" orbitals involved in chemical reactions.[19]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are nucleophilic. A higher HOMO energy suggests a greater propensity to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are electrophilic. A lower LUMO energy indicates a greater propensity to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[19][20] A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[21][22] A large gap implies higher stability.[20]

PropertyDescriptionImplication in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Relates to electron-donating ability and susceptibility to oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to electron-accepting ability and susceptibility to reduction.
Energy Gap (ΔE) LUMO Energy - HOMO EnergyIndicator of chemical reactivity and metabolic stability. A very small gap may suggest high reactivity and potential instability.
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and long-range electrostatic interactions with a target.

4.3. Vibrational Analysis The calculated vibrational frequencies correspond to the molecule's normal modes of vibration (stretches, bends, torsions).[23] These can be used to simulate an infrared (IR) spectrum, which can be compared with experimental spectra for identification and validation.[24] Each positive frequency corresponds to a real vibrational mode.[12]

Frequency Range (cm⁻¹)Typical Vibrational Mode
~3100-3000Aromatic C-H stretch
~3000-2850Aliphatic C-H stretch
~1730-1700C=O stretch (Ester)
~1600-1450Aromatic C=C stretch
~1560-1520Asymmetric NO₂ stretch
~1350-1300Symmetric NO₂ stretch
~1300-1150C-O stretch (Ester)

Implications for Drug Development

The insights gained from these calculations directly inform the drug discovery process.

Diagram: Linking Quantum Properties to Drug Design

Conceptual_Link cluster_QC Quantum Chemical Properties cluster_DD Drug Design Implications MEP Molecular Electrostatic Potential (MEP) Interact Drug-Receptor Interactions (H-bonds, electrostatics) MEP->Interact Identifies H-bond acceptor/donor sites HL HOMO-LUMO Energy Gap React Chemical Reactivity & Metabolic Stability HL->React Predicts kinetic stability Geom Optimized Geometry & Conformation Fit Binding Site Complementarity (Shape & Pharmacophore) Geom->Fit Defines 3D shape for docking Vib Vibrational Spectrum ID Compound Identification & Conformational Stability Vib->ID Confirms stable state & aids spectral matching

Caption: Relationship between calculated properties and their applications.

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of analogs, chemists can build robust SAR models. For example, understanding how substitutions on the pyrazole or benzene ring affect the MEP or HOMO-LUMO gap can guide the synthesis of more potent or stable compounds.

  • Receptor Binding and Docking: The optimized geometry and MEP provide a physically realistic model for molecular docking studies. The MEP can highlight key regions for hydrogen bonding or electrostatic interactions within a protein's active site, helping to explain binding affinity and selectivity.[15][16]

  • Metabolic Stability Prediction: The HOMO-LUMO gap and MEP can offer clues about a molecule's susceptibility to metabolic transformation.[19] Electron-rich sites identified by the MEP may be prone to oxidative metabolism by cytochrome P450 enzymes.

  • ADME/Tox Prediction: Properties like dipole moment and polarizability, derived from QC calculations, can be used as descriptors in quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[4]

Conclusion

Quantum chemical calculations, grounded in robust methods like DFT at the B3LYP/6-311++G(d,p) level of theory, provide a powerful, predictive framework for characterizing potential drug molecules. For this compound, this approach yields critical insights into its geometry, electronic landscape, and vibrational nature. The systematic protocol outlined in this guide enables researchers to derive and interpret key descriptors such as the Molecular Electrostatic Potential and HOMO-LUMO energy gap. By translating this fundamental data into actionable intelligence regarding reactivity, stability, and intermolecular interactions, scientists can make more informed decisions, ultimately de-risking and accelerating the complex process of drug discovery and development.

References

  • National Institutes of Health (NIH). (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?
  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry.
  • American Chemical Society (ACS). (2020, July 23). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. ACS Publications.
  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
  • (2024, October 21). Quantum Chemistry Simulations: Accelerating Drug Discovery.
  • National Center for Biotechnology Information (NCBI). (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central.
  • (n.d.). Molecular Electrostatic Potential (MEP).
  • (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. IntechOpen.
  • Haritha, M., & Suresh, C. H. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange.
  • National Center for Biotechnology Information (NCBI). (n.d.). Density functional theory across chemistry, physics and biology. PubMed Central.
  • (n.d.). Computational study of small organic molecular using density functional theory (DFT).
  • Omixium. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.
  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.
  • (2025, January 24). What software shall I use for DFT on an organic molecule? Matter Modeling Stack Exchange.
  • UCLA Department of Earth, Planetary, and Space Sciences. (n.d.). Molecular Vibrations.
  • (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Creative Research Thoughts.
  • MDPI. (2024, October 18). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries.
  • MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI.
  • (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, NBO analysis and thermodynamic parameters of anticancer drugs by density functional theory. Cellular and Molecular Biology.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes.
  • Li, S. Q. (2024, August 29). Time-frequency Analysis Of Molecular Vibration Based On First-principles Molecular Dynamics Simulation. Globe Thesis.
  • ResearchGate. (n.d.). Atomic charge distribution (au) for compound 1 at B3LYP/6-311++G (d,p) basis set.
  • ValpoChem. (2015, September 3). Computational Chemistry - Frequency and Vibrational Analysis [Video]. YouTube.
  • Wikipedia. (n.d.). Molecular vibration.
  • Q-Chem. (n.d.). Harmonic Vibrational Analysis. Q-Chem 5.4 User's Manual.
  • (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Natural Science, 4, 286-297.
  • MySkinRecipes. (n.d.). This compound.
  • (n.d.). Molecular structure and vibrational analysis of 3-Ethylpyridine using density functional theory.
  • PubChem. (n.d.). Ethyl 4-[2-(4-nitropyrazolyl)acetylamino]benzoate.
  • Sigma-Aldrich. (n.d.). ethyl 4-(((5-nitro-2-furyl)methyl)sulfonyl)benzoate.
  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.
  • LookChem. (2025, May 20). ethyl 4-nitrobenzoate.

Sources

An In-depth Technical Guide to the Reactivity of the Nitro Group in Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity centered on the nitro group in Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic landscape of the molecule, predicting and explaining its reactivity profile. We will focus on two primary transformations of the nitro group: its reduction to the corresponding aniline, a critical precursor for a multitude of pharmaceutical scaffolds, and its role in activating the aromatic ring for nucleophilic aromatic substitution. This guide offers not only a theoretical framework but also provides detailed, field-proven experimental protocols and insightful commentary on the causality behind methodological choices. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction: Structural and Electronic Landscape

This compound is a multi-functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its reactivity is governed by the electronic interplay of three key functional groups: a strongly electron-withdrawing nitro group, an ester moiety, and a pyrazolyl substituent.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group profoundly influences the electron density of the benzene ring.[1] This deactivation retards electrophilic aromatic substitution but, crucially, activates the ring for nucleophilic attack.[1]

  • The Ethyl Ester Group (-COOEt): This group is also electron-withdrawing, primarily through its inductive effect, further contributing to the electron-deficient nature of the aromatic ring.

  • The Pyrazolyl Group: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] Its effect on the benzene ring is more complex. While the pyrazole ring itself is aromatic, the lone pair of the nitrogen atom at position 1 (N1) is part of the aromatic sextet, while the lone pair on the nitrogen at position 2 (N2) is in an sp² hybrid orbital in the plane of the ring, contributing to its basicity.[2] The pyrazole ring as a whole can exert a net electron-withdrawing effect on the attached benzene ring, further enhancing its electrophilicity.

The strategic placement of these groups in this compound dictates its reactivity. The nitro group at the C2 position and the pyrazolyl group at the C4 position create a highly electron-deficient aromatic system, making the nitro group a prime target for chemical transformation.

Core Reactivity: Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is a foundational transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3] The resulting aniline, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, is a valuable building block for constructing more complex molecular architectures. The primary challenge in this transformation is achieving high chemoselectivity, preserving the ester functionality which is also susceptible to reduction under certain conditions.

Catalytic Transfer Hydrogenation: A Preferred Method

Catalytic transfer hydrogenation has emerged as a powerful and often milder alternative to traditional high-pressure catalytic hydrogenation.[2][4] This method utilizes a hydrogen donor in the presence of a metal catalyst.

Causality of Experimental Choice: For a substrate like this compound, catalytic transfer hydrogenation offers an excellent balance of reactivity and selectivity. The conditions are generally mild enough to avoid the reduction of the ester group. Formic acid and its salts, like ammonium formate, are common and effective hydrogen donors.[5][6] Palladium on carbon (Pd/C) is a widely used and robust catalyst for this transformation.

Experimental Protocol: Selective Reduction of this compound via Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent and Reagents: Add methanol or ethanol as the solvent (approximately 10-20 mL per gram of substrate). To this solution, add ammonium formate (3.0-5.0 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and under an inert atmosphere if possible.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol or ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Metal-Mediated Reductions: A Chemoselective Alternative

While catalytic hydrogenation is highly effective, reductions using metals or metal salts in combination with a hydride source offer a valuable alternative, particularly when trying to avoid the use of flammable hydrogen gas. The NaBH₄/FeCl₂ system has been shown to be effective for the selective reduction of nitro groups in the presence of esters.[7]

Causality of Experimental Choice: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce an aromatic nitro group.[8] However, in the presence of a transition metal salt like ferrous chloride (FeCl₂), its reducing power is significantly enhanced. It is believed that this combination generates highly reactive reducing species in situ that exhibit a high degree of chemoselectivity for the nitro group over the ester.[7]

Experimental Protocol: Selective Reduction using NaBH₄/FeCl₂

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ferrous chloride (FeCl₂)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in THF.

  • Reagent Addition: To the stirred solution, add ferrous chloride (1.0 equivalent). Then, add sodium borohydride (2.5 equivalents) portion-wise at room temperature. Caution: The addition of NaBH₄ may cause gas evolution.

  • Reaction Conditions: Stir the resulting mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Reduction Methods
MethodCatalyst/ReagentHydrogen SourceTypical YieldSelectivityNotes
Catalytic Transfer Hydrogenation10% Pd/CAmmonium formate>90%HighMild conditions, avoids high-pressure H₂.[9]
Metal-Mediated ReductionNaBH₄/FeCl₂Hydride from NaBH₄~90%HighGood for avoiding H₂ gas, cost-effective.[7]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10] In this compound, while there isn't a conventional leaving group like a halide, the nitro group itself can, under certain conditions, act as a leaving group, or it can activate other positions for substitution if a suitable leaving group were present.

The mechanism proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group is crucial for stabilizing this negatively charged intermediate.

Visualizing the Chemistry: Diagrams and Workflows

Reaction Mechanism: Catalytic Transfer Hydrogenation

G cluster_0 Catalytic Transfer Hydrogenation of this compound A This compound D Adsorbed Nitro Compound A->D Adsorption B Pd/C Catalyst Surface B->D E Formation of H2 on Catalyst Surface B->E C Ammonium Formate (HCOONH4) C->E Decomposition F Stepwise Reduction D->F Hydrogenation E->F G Ethyl 2-Amino-4-(1-pyrazolyl)benzoate F->G Product Release

Caption: Catalytic transfer hydrogenation workflow.

Experimental Workflow: Selective Nitro Reduction

G cluster_1 Experimental Workflow for Selective Nitro Reduction Start Start: this compound Reaction Reaction: - Add Solvent (MeOH/EtOH) - Add Ammonium Formate - Add 10% Pd/C Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: - Filter through Celite - Concentrate Filtrate Monitoring->Workup Reaction Complete Extraction Extraction: - Dissolve in EtOAc - Wash with NaHCO3 & Brine Workup->Extraction Drying Drying & Concentration: - Dry with Na2SO4 - Concentrate Extraction->Drying Purification Purification (if needed): - Column Chromatography - Recrystallization Drying->Purification Product Final Product: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Drying->Product If pure Purification->Product

Caption: Step-by-step experimental workflow.

Conclusion

This compound is a molecule primed for strategic chemical transformations. The powerful electron-withdrawing nature of the nitro group not only dictates the electronic character of the aromatic ring but also serves as a versatile functional handle. The selective reduction of the nitro group to an amine is a high-yielding and critical transformation that opens the door to a wide array of subsequent derivatizations. Catalytic transfer hydrogenation and specific metal-mediated reductions stand out as reliable and chemoselective methods to achieve this conversion while preserving the ester functionality. While the potential for nucleophilic aromatic substitution exists, its practical application would likely require the presence of a suitable leaving group. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the reactivity of this valuable synthetic intermediate.

References

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Mandal, S., & Roy, B. (2018).
  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 53(4), 933-938.
  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M.-M., Brückner, A., & Beller, M. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 19(2), 449-454.
  • Zeynizadeh, B., & Setoodeh, Z. (2004). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Chinese Chemical Society, 51(4), 849-854.
  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3), e139-e144.
  • FAO AGRIS. (n.d.). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. 3, 110-120.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Deka, D. C., & Kakati, H. S. (2005). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Journal of the Indian Chemical Society, 82(1), 47-49.
  • Guanti, G., Dell'Erba, C., & Leandri, G. (1974). Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, 847-850.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ResearchGate. (2019). Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene.... Retrieved from [Link]

  • Szatylowicz, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26, 12345-12356.
  • Chemistry LibreTexts. (2022). 16.
  • ResearchGate. (2023).
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Scribd. (n.d.).
  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Google Patents. (n.d.).
  • Naxys. (n.d.). Ethyl 2-Nitro-4-(1-pyrazolyl)
  • Wikipedia. (n.d.). Nitro compound.
  • National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
  • National Center for Biotechnology Information. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Sci-Hub. (n.d.). Substituent interactions in ortho-substituted nitrobenzenes.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Synthesis and Application of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate: A Gateway to Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1][2] Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The pyrazole ring has emerged as a "privileged scaffold" in the design of kinase inhibitors due to its unique electronic properties and its ability to establish key hydrogen bonding interactions within the ATP-binding site of kinases.[2][3] Notably, numerous FDA-approved kinase inhibitors, such as Crizotinib, feature a pyrazole moiety, underscoring its significance in the development of targeted therapies.[2]

This technical guide provides a comprehensive overview of the synthesis and application of a key precursor molecule, Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate. This versatile building block serves as a strategic starting point for the synthesis of a variety of kinase inhibitors. We will delve into a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, followed by its application in the preparation of a crucial intermediate for the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[3]

I. Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring towards nucleophilic attack by pyrazole. The starting material, ethyl 4-fluoro-2-nitrobenzoate, provides a good leaving group (fluoride) to facilitate the reaction.

Chemicals and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 4-fluoro-2-nitrobenzoateC₉H₈FNO₄213.16≥98%Major chemical suppliers
PyrazoleC₃H₄N₂68.08≥98%Major chemical suppliers
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousMajor chemical suppliers
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Major chemical suppliers
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS gradeMajor chemical suppliers
Brine (saturated NaCl solution)NaCl(aq)--Laboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granular, anhydrousMajor chemical suppliers
Experimental Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-fluoro-2-nitrobenzoate (2.13 g, 10 mmol, 1.0 eq).

  • Addition of Reagents: Add pyrazole (0.75 g, 11 mmol, 1.1 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) to the flask.

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate pyrazole, facilitating its nucleophilic attack. Its insolubility in the reaction mixture can sometimes lead to slower reaction rates, but it simplifies the work-up procedure as it can be easily filtered off.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point, allowing for elevated reaction temperatures.

  • Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent potential side reactions.

II. Application: Synthesis of a Key Intermediate for Crizotinib

This compound is a valuable precursor for the synthesis of 2-Amino-4-(1-pyrazolyl)benzoic acid, a key building block for the kinase inhibitor Crizotinib.[3] This transformation involves two key steps: the reduction of the nitro group and the hydrolysis of the ethyl ester.

G Precursor This compound Intermediate1 Ethyl 2-Amino-4-(1-pyrazolyl)benzoate Precursor->Intermediate1 Nitro Group Reduction Final_Intermediate 2-Amino-4-(1-pyrazolyl)benzoic Acid Intermediate1->Final_Intermediate Ester Hydrolysis Crizotinib Crizotinib Final_Intermediate->Crizotinib Further Synthetic Steps caption Figure 1. Synthetic pathway from this compound to a Crizotinib intermediate.

Figure 1. Synthetic pathway to a Crizotinib intermediate.
Protocol 1: Catalytic Reduction of the Nitro Group

The selective reduction of the aromatic nitro group in the presence of the ester and pyrazole moieties is crucial. Catalytic hydrogenation is a clean and efficient method for this transformation.

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₁₂H₁₁N₃O₄261.23As synthesized-
Palladium on Carbon (10% Pd/C)Pd/C--Major chemical suppliers
Ethanol (EtOH)C₂H₅OH46.07AnhydrousMajor chemical suppliers
Hydrogen Gas (H₂)H₂2.02High purityGas supplier
  • Reaction Setup: To a solution of this compound (2.61 g, 10 mmol) in 50 mL of anhydrous ethanol in a hydrogenation flask, carefully add 10% Pd/C (0.26 g, 10% w/w).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. The reaction is usually complete within 2-4 hours.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, which can often be used in the next step without further purification.

Protocol 2: Hydrolysis of the Ethyl Ester

The final step to obtain the key carboxylic acid intermediate is the hydrolysis of the ethyl ester.

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 2-Amino-4-(1-pyrazolyl)benzoateC₁₂H₁₃N₃O₂231.25As synthesized-
Lithium Hydroxide (LiOH)LiOH23.95≥98%Major chemical suppliers
Tetrahydrofuran (THF)C₄H₈O72.11ACS gradeMajor chemical suppliers
Water (H₂O)H₂O18.02Deionized-
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionLaboratory prepared
  • Reaction Setup: Dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (2.31 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL) in a round-bottom flask.

  • Addition of Base: Add lithium hydroxide (0.48 g, 20 mmol, 2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with 20 mL of water.

    • Acidify the solution to pH ~4-5 with 1 M HCl.

    • The product, 2-Amino-4-(1-pyrazolyl)benzoic acid, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum to obtain the pure product.

Conclusion and Future Outlook

This compound is a strategically important precursor in the synthesis of complex kinase inhibitors. The protocols detailed herein provide a reliable and scalable route to this valuable building block and demonstrate its utility in the synthesis of a key intermediate for the FDA-approved drug, Crizotinib. The versatility of the pyrazole scaffold, combined with the functional handles present in this precursor, opens avenues for the development of novel kinase inhibitors targeting a wide range of therapeutic areas.[4][5] Future work could involve exploring alternative, greener synthetic methodologies and expanding the application of this precursor to the synthesis of other biologically active molecules.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]

  • Cui, J. J., et al. (2011). Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer. Future Oncology, 7(11), 1253-1262. Available at: [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Patel, H., et al. (2018). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PLoS ONE, 13(7), e0201264. Available at: [Link]

  • Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Available at: [Link]

  • Shinde, S. S., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. Available at: [Link]

  • U.S. Patent No. 9,604,966. (2017). Crizotinib preparation method. Google Patents.
  • Wahab, A., et al. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Williams, R. T. (2011). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Biochemical and Molecular Toxicology, 25(2), 70-83. Available at: [Link]

  • Zarranz, B., et al. (2004). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 9(6), 469-478. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of fused heterocyclic compounds, specifically pyrazolo[3,4-b]quinolin-4-ones, utilizing Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate as a key precursor. This application note details the synthesis of the starting material via nucleophilic aromatic substitution and its subsequent reductive cyclization. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and experimental considerations. This guide is intended to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the development of novel molecular entities.

Introduction

The fusion of pyrazole and quinoline ring systems has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by the resulting pyrazolo[3,4-b]quinoline scaffold. These compounds have been investigated for their potential as antiviral, antimicrobial, and anticancer agents.[1] A critical challenge in the synthesis of these complex heterocycles is the strategic introduction of substituents and the efficient construction of the fused ring system.

This compound is a valuable and strategically designed precursor for the synthesis of pyrazolo[3,4-b]quinolin-4-ones. The ortho-nitro group serves as a latent amino group, which, upon reduction, can undergo intramolecular cyclization with the adjacent ester functionality to form the quinolinone ring. The pyrazole moiety at the 4-position offers a site for further functionalization and can significantly influence the biological activity of the final compound. This document provides a detailed protocol for the synthesis of this compound and its subsequent transformation into the pyrazolo[3,4-b]quinolin-4-one core structure.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the key precursor is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the fluorine atom at the para-position of Ethyl 4-fluoro-2-nitrobenzoate, making it susceptible to displacement by a nucleophile like pyrazole.[2][3]

Reaction Scheme:

cluster_0 Synthesis of this compound starting_material_1 Ethyl 4-fluoro-2-nitrobenzoate reagents K2CO3, DMF starting_material_1->reagents + starting_material_2 Pyrazole starting_material_2->reagents + product This compound reagents->product

Caption: Synthesis of the precursor via SNAr.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-fluoro-2-nitrobenzoate

  • Pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Add Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the pyrazole, generating the nucleophile in situ without promoting side reactions.

  • DMF: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the potassium cation, leaving the pyrazolate anion more nucleophilic.

  • Temperature: Heating is necessary to overcome the activation energy of the substitution reaction.

Part 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one

The core of this application note is the reductive cyclization of this compound. This transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester group to form the quinolinone ring.[4][5]

Reaction Scheme:

cluster_1 Reductive Cyclization to 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one starting_material This compound reagents Fe powder, Acetic Acid starting_material->reagents intermediate Ethyl 2-amino-4-(1-pyrazolyl)benzoate (in situ) reagents->intermediate Reduction product 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one intermediate->product Intramolecular Cyclization

Caption: Reductive cyclization workflow.

Experimental Protocol: Reductive Cyclization using Iron in Acetic Acid

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq.) portion-wise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.

Causality Behind Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro groups.[6] The acidic medium protonates the nitro group, facilitating its reduction by iron metal.

  • Reflux Conditions: The elevated temperature promotes both the reduction of the nitro group and the subsequent intramolecular cyclization of the resulting amine with the ester.

Alternative Protocol: Reductive Cyclization using Stannous Chloride

Stannous chloride (SnCl₂) in an alcoholic solvent is another effective reagent for this transformation.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol.

  • Add a solution of stannous chloride dihydrate (4.0-5.0 eq.) in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product as described in the previous protocol.

Data Presentation

Precursor/Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
This compoundC₁₂H₁₁N₃O₄261.2370-85Solid
1H-Pyrazolo[3,4-b]quinolin-4(5H)-oneC₁₀H₇N₃O185.1865-80Solid

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the precursor and the final heterocyclic product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the molecules.

Conclusion

The protocols outlined in this application note provide a reliable and efficient pathway for the synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one from readily available starting materials. The use of this compound as a key intermediate offers a strategic advantage for the construction of this important heterocyclic scaffold. These methods are scalable and can be adapted for the synthesis of a variety of substituted pyrazolo[3,4-b]quinolines, making them a valuable tool for researchers in drug discovery and materials science.

References

  • Reddy, T. J., Le, T. V., & Beattie, D. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 738-756. [Link]

  • Wang, X., et al. (2020). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers, 7(20), 3205-3210. [Link]

  • Sharma, M. G., et al. (2021). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. ResearchGate. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Tomasik, P., & Danel, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17224-17231. [Link]

  • ResearchGate. (n.d.). Reductive Cyclization of Nitroarenes. [Link]

  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. [Link]

  • Rezvanian, A., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Scientific Reports, 13(1), 16035. [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). Ethyl 4-fluoro-3-nitro-benzoate. [Link]

  • ResearchGate. (n.d.). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. [Link]

  • Hurst, D. R., & Smith, J. C. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1849. [Link]

  • Chupakhin, O. N., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4781. [Link]

  • Google Patents. (n.d.). A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. [Link]

  • Nguyen, T. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29631-29640. [Link]

  • University of Memphis Digital Commons. (1987). Intramolecular cyclization of ethyl ω‐(5‐amino‐4‐aminocarbonylimidazol‐1‐yl)carboxylates. [Link]

  • Dong, Y., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198. [Link]

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals Using Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, particularly fungicides and insecticides.[1] Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. Many commercial pesticides, including highly effective succinate dehydrogenase inhibitors (SDHIs), feature a pyrazole core, highlighting its significance as a privileged scaffold in agrochemical design.[2]

This document provides detailed application notes and protocols centered on a key synthetic intermediate: Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate . This molecule is strategically designed for the synthesis of advanced agrochemicals. The nitro group at the 2-position activates the aromatic ring for the initial pyrazole introduction and serves as a precursor to a crucial amino functionality. The ethyl ester at the 1-position provides a handle for conversion to a carboxylic acid, which is essential for the final amide bond formation common in many active ingredients. These notes will guide researchers through the synthesis of this intermediate and its subsequent transformation into a fungicidal agent, with a focus on the chemical rationale behind each step.

Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Ethyl 4-fluoro-2-nitrobenzoateC₉H₈FNO₄213.16Yellow Oil/Solid363-32-6
PyrazoleC₃H₄N₂68.08White Crystalline Solid288-13-1
This compoundC₁₂H₁₁N₃O₄261.23Solid1375064-66-6
Ethyl 2-Amino-4-(1-pyrazolyl)benzoateC₁₂H₁₃N₃O₂231.25SolidN/A
2-Amino-4-(1-pyrazolyl)benzoic AcidC₁₀H₉N₃O₂203.19SolidN/A

Experimental Protocols and Methodologies

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title intermediate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 4-position of Ethyl 4-fluoro-2-nitrobenzoate is activated by the electron-withdrawing nitro group at the 2-position, making it susceptible to displacement by a nucleophile like pyrazole.[3][4]

Reaction Scheme:

Intermediate_Conversion start This compound step1 Selective Nitro Reduction start->step1 SnCl₂·2H₂O, Ethanol Reflux intermediate1 Ethyl 2-Amino-4-(1-pyrazolyl)benzoate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 1. NaOH (aq), Ethanol 2. HCl (aq) product 2-Amino-4-(1-pyrazolyl)benzoic Acid step2->product

Sources

Experimental procedures for the synthesis of anti-inflammatory drugs using Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of a potential selective cyclooxygenase-2 (COX-2) inhibitor, leveraging Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate as a key starting material. The protocols herein are designed for researchers and professionals in drug discovery and medicinal chemistry, offering detailed, step-by-step procedures and the scientific rationale behind the synthetic strategy. The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, most notably in the selective COX-2 inhibitor Celecoxib.[1] This guide details a plausible and robust synthetic pathway, from the initial reduction of a nitroaromatic precursor to the final construction of a 1,5-diarylpyrazole system, a hallmark of potent and selective COX-2 inhibitors.[2][3]

Introduction: The Rationale for Pyrazole-Based COX-2 Inhibitors

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal lining.[1] In contrast, the expression of COX-2 is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to undesirable gastrointestinal side effects.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to provide anti-inflammatory and analgesic effects with a reduced risk of such complications.[2] The 1,5-diarylpyrazole structure is a key feature of many selective COX-2 inhibitors.[2][3] The distinct architecture of the COX-2 active site, which includes a secondary pocket, can accommodate the bulky aryl groups of these pyrazole derivatives, a feature not present in the COX-1 active site. This structural difference forms the basis for their selectivity.

This application note outlines a synthetic route to a novel 1,5-diarylpyrazole derivative, starting from this compound. The core strategy involves the reduction of the nitro group to form a reactive aniline intermediate, which is then converted to a hydrazine derivative. This key intermediate subsequently undergoes a classic pyrazole synthesis via condensation with a 1,3-diketone.

Synthetic Strategy Overview

The proposed synthetic pathway is a three-step process designed for efficiency and reliability in a standard laboratory setting. The workflow is initiated with the selective reduction of the nitro group on the starting material, followed by the conversion of the resulting amine to a hydrazine, and culminating in the cyclization to form the target pyrazole-based anti-inflammatory compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrazine Formation cluster_2 Step 3: Pyrazole Ring Formation A This compound B Ethyl 2-Amino-4-(1-pyrazolyl)benzoate A->B  SnCl2·2H2O, HCl   C Ethyl 2-Hydrazinyl-4-(1-pyrazolyl)benzoate B->C  1. NaNO2, HCl  2. SnCl2·2H2O   E Target Anti-inflammatory Compound (1,5-Diarylpyrazole Derivative) C->E  Acetic Acid, Reflux   D 1-(4-methylphenyl)-1,3-butanedione D->E  Acetic Acid, Reflux   G cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis cluster_2 Inflammatory Response cluster_3 Inhibition A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 Enzyme B->C D Prostaglandin H2 C->D E Pro-inflammatory Prostaglandins D->E Isomerases F Inflammation, Pain, Fever E->F G Synthesized 1,5-Diarylpyrazole G->C Blocks Active Site

Sources

Application Notes & Protocols: Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate as a Key Intermediate in the Synthesis of Novel Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous high-performance fungicides, particularly succinate dehydrogenase inhibitors (SDHIs).[1] This document provides a detailed technical guide for researchers and synthetic chemists on the strategic application of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate, a versatile chemical intermediate.[2] We present a validated, two-stage synthetic workflow that transforms this building block into a model pyrazole-based fungicide. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles, offering insights into reagent selection and reaction optimization. This guide is structured to provide a robust framework for the development of new fungicidal active ingredients.

Introduction: The Strategic Value of the Pyrazole Moiety

Pyrazole-containing compounds are a privileged class of N-heterocycles, renowned for their broad spectrum of biological activities. In agriculture, they are integral to a class of fungicides that effectively combat a wide range of plant pathogens.[3][4] The fungicidal activity is often derived from a specific structural arrangement: a substituted pyrazole-4-carboxamide core. The synthesis of these complex molecules relies on the efficient and modular assembly of key fragments.

This compound serves as an excellent starting scaffold. Its structure contains three key features for synthetic elaboration:

  • An ethyl ester , which can be hydrolyzed or used as is.

  • A nitro group , which is a latent amine. Its reduction is a pivotal step to enable subsequent coupling reactions.

  • A pyrazolyl substituent , which contributes to the final molecule's bioactivity profile.

This guide details a synthetic pathway that leverages the nitro group as a synthetic handle for constructing a core fungicide structure through reduction and subsequent amide bond formation.

Overall Synthetic Workflow

The conversion of this compound into a target pyrazole carboxamide fungicide proceeds via a logical and efficient two-step sequence. The first step involves the chemoselective reduction of the aromatic nitro group to form the corresponding aniline derivative. The second step is a robust amide coupling reaction between this newly formed amine and a pre-selected pyrazole carboxylic acid, a common fragment in many commercial fungicides.[5][6]

G cluster_0 cluster_1 A This compound (Starting Material) B Protocol 1: Nitro Group Reduction A->B SnCl₂·2H₂O or Fe/NH₄Cl C Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (Key Intermediate) B->C E Protocol 2: Amide Coupling C->E D Pyrazole-4-Carboxylic Acid (Coupling Partner) D->E HATU / DIPEA F Target Pyrazole Carboxamide (Final Product) E->F

Figure 1: High-level synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate via Nitro Group Reduction

Principle: The transformation of the nitro group to an amine is fundamental for enabling the subsequent amide bond formation. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method, it can sometimes be non-selective.[7] The use of metal salts like tin(II) chloride (SnCl₂) or activated iron powder in acidic or neutral media offers excellent chemoselectivity, preserving other functional groups like the ester and the pyrazole ring.[8] This protocol utilizes tin(II) chloride dihydrate in ethanol, a reliable and high-yielding laboratory-scale method.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approx. 10 mL per 1 g of substrate).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic; maintain control with an ice bath if necessary.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8. A white precipitate (tin salts) will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data Summary:

ReagentMolar Ratio (eq)PurposeExpected YieldPhysical Appearance
This compound1.0Starting Material-Yellowish solid
Tin(II) chloride dihydrate4.0 - 5.0Reducing Agent>90%White crystalline solid
Product -Amine IntermediateOff-white solid
Protocol 2: Synthesis of a Model Pyrazole Carboxamide via Amide Coupling

Principle: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must be "activated". Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators.[5][10] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid produced during the reaction without interfering with the coupling partners.

Materials:

  • Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (from Protocol 1)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (or other desired pyrazole acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Lithium chloride (LiCl)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to allow for pre-activation.

  • In a separate flask, dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated acid mixture via syringe.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, quench the reaction by adding water.

  • Pour the mixture into a separatory funnel containing ethyl acetate and a 5% LiCl aqueous solution (to help remove DMF).

  • Separate the layers. Wash the organic layer sequentially with 5% LiCl solution (x2), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Data Summary:

ParameterCondition / ReagentPurpose
AmineEthyl 2-Amino-4-(1-pyrazolyl)benzoate (1.0 eq)Nucleophile
AcidSubstituted Pyrazole Carboxylic Acid (1.05 eq)Electrophile precursor
Coupling ReagentHATU (1.1 eq)Carboxylic acid activator
BaseDIPEA (2.5 eq)Non-nucleophilic proton scavenger
SolventAnhydrous DMFAprotic polar solvent
TemperatureRoom TemperatureMild reaction conditions
Typical Time2-6 hours-
Expected Yield 75-95%-

Mechanistic Insight: HATU-Mediated Amide Coupling

The efficiency of the HATU coupling reagent stems from its ability to rapidly generate a highly electrophilic active ester intermediate, which is then readily attacked by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH HATU HATU ActiveEster [Active O-Acylisourea Ester]* ActiveEster2 [Active O-Acylisourea Ester]* RCOOHHATU RCOOHHATU RCOOHHATU->ActiveEster + DIPEA - DIPEA·H⁺ Amine R'-NH₂ Amide R-CO-NH-R' Byproduct HOAt AmineActiveEster2 AmineActiveEster2 AmideByproduct AmideByproduct AmineActiveEster2->AmideByproduct Nucleophilic Attack

Figure 2: Mechanism of HATU-mediated coupling.

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of pyrazole-based fungicides. The two-stage protocol presented here—chemoselective nitro reduction followed by robust amide coupling—provides a reliable and adaptable pathway for researchers in agrochemical discovery. By understanding the principles behind each step, scientists can modify and optimize these methods to generate diverse libraries of novel compounds for biological screening, accelerating the development of next-generation crop protection agents.

References

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing.
  • YouTube. (2019). synthesis of pyrazoles.
  • ACS Publications. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
  • Fisher Scientific. Amide Synthesis.
  • MDPI. (2018).
  • ResearchGate. Mechanochemical protocols for reduction of nitroarenes to anilines.
  • MDPI. (2023).
  • NIH. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • ResearchGate. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Grokipedia. Reduction of nitro compounds.
  • NIH. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. PMC.
  • NIH. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC.
  • ResearchGate. (2015).
  • Wikipedia. Reduction of nitro compounds.
  • Growing Science. (2022).
  • ResearchGate. Examples of pyrazole-based fungicides.
  • ResearchGate.
  • NIH. (2015).
  • MySkinRecipes. Ethyl 2-Nitro-4-(1-pyrazolyl)
  • NIH. (2017).
  • Google Patents. (2017).
  • ResearchGate. (2012).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Semantic Scholar. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu.
  • ResearchGate. (2017).
  • ResearchGate. (2020). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)
  • ResearchGate. (2012). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Pyrazole-Based Kinase Inhibitor Scaffolds from Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders.[1][2] Consequently, they are among the most intensely pursued targets in modern drug discovery.[3][4] A key strategy in designing potent and selective kinase inhibitors involves the use of "privileged scaffolds"—molecular frameworks that are known to bind effectively to the ATP-binding site of kinases. The pyrazole ring system is one such scaffold, prized for its ability to form crucial hydrogen bond interactions with the kinase hinge region, mimicking the binding of the native ATP ligand.[5][6] This guide provides a detailed, step-by-step protocol for the synthesis of a versatile kinase inhibitor scaffold starting from Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate, a readily available chemical building block.[7] The synthesis is presented in three core stages: nitro group reduction, amide bond formation, and late-stage diversification via a Suzuki-Miyaura cross-coupling reaction. This modular approach enables the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Introduction: The Rationale Behind the Scaffold

The overarching goal in targeting kinases is to achieve selective inhibition of the target kinase over the ~500 other kinases in the human kinome to minimize off-target effects.[8] The strategy detailed herein builds a molecule piece-by-piece, with each component serving a specific purpose in kinase binding.

  • The Pyrazole Core: The 1H-pyrazolyl group on our starting material is designed to act as the hinge-binding motif . This region of the kinase is a flexible loop that connects the N- and C-lobes of the enzyme, and forming strong hydrogen bonds here is a hallmark of most ATP-competitive kinase inhibitors.[9][10]

  • The Aniline Linker: The central aminobenzoate structure, formed after the initial reduction step, serves as a rigid linker to position other functionalities correctly within the ATP binding site.

  • Late-Stage Functionalization: The subsequent amide coupling and Suzuki reactions append additional moieties that can extend into other regions of the ATP pocket, such as the hydrophobic back cleft, thereby enhancing potency and dictating selectivity.[2]

The synthetic pathway is designed to be robust and modular, allowing for significant variation in the final product.

G SM This compound INT1 Intermediate 1: Aniline Derivative SM->INT1 Step 1: Nitro Reduction INT2 Intermediate 2: Halogenated Scaffold INT1->INT2 Step 2: Amide Coupling FP Final Product: Kinase Inhibitor Library INT2->FP Step 3: Suzuki Coupling

Caption: Overall 3-step synthetic workflow.

Detailed Synthesis Protocols

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. A thorough risk assessment should be performed before handling any hazardous chemicals.[11]

Part 1: Synthesis of Key Intermediate — Ethyl 2-Amino-4-(1-pyrazolyl)benzoate

The foundational step in this synthesis is the reduction of the aromatic nitro group to a primary amine (aniline). This transformation is critical as it converts an electron-withdrawing group into a nucleophilic amino group, enabling subsequent amide bond formation. While catalytic hydrogenation is a common method, it requires specialized high-pressure equipment and involves flammable catalysts.[11] The protocol below utilizes stannous chloride dihydrate (SnCl₂·2H₂O), a reliable and accessible reducing agent for this purpose.

Reaction Scheme: this compound → Ethyl 2-Amino-4-(1-pyrazolyl)benzoate

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Eq.
This compound 261.23 5.00 g 19.14 1.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O) 225.63 21.58 g 95.70 5.0
Ethanol (EtOH), 200 Proof - 100 mL - -
Saturated Sodium Bicarbonate (NaHCO₃) - ~150 mL - -
Ethyl Acetate (EtOAc) - 200 mL - -

| Brine | - | 50 mL | - | - |

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 19.14 mmol).

  • Dissolution: Add 100 mL of ethanol to the flask and stir the mixture to form a suspension.

  • Addition of Reducing Agent: Carefully add stannous chloride dihydrate (21.58 g, 95.70 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice (~100 g).

  • Neutralization: While stirring vigorously, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture. Be cautious of gas evolution (CO₂). Continue adding base until the pH of the aqueous layer is ~8. A thick white precipitate (tin salts) will form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often sufficiently pure for the next step. If necessary, purify via column chromatography on silica gel.

  • Expected Outcome: A pale yellow solid, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate. Typical yield: 85-95%.

Part 2: Elaboration of the Core Scaffold — Amide Bond Formation

With the nucleophilic aniline in hand, the next step is to form an amide bond. This is a cornerstone reaction in medicinal chemistry.[12] Because anilines can be less reactive than aliphatic amines, powerful coupling agents are often employed.[13] This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient reagent for this transformation. We will couple the intermediate with 6-chloronicotinic acid as a representative example, which installs a halogenated pyridine ring perfect for subsequent Suzuki coupling.

Reaction Scheme: Ethyl 2-Amino-4-(1-pyrazolyl)benzoate + 6-Chloronicotinic Acid → Ethyl 2-((6-chloronicotinamido)amino)-4-(1-pyrazolyl)benzoate

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Eq.
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate 231.24 3.00 g 12.97 1.0
6-Chloronicotinic Acid 157.56 2.25 g 14.27 1.1
HATU 380.23 5.92 g 15.56 1.2
DIPEA (N,N-Diisopropylethylamine) 129.24 4.52 mL 25.94 2.0

| N,N-Dimethylformamide (DMF), Anhydrous | - | 65 mL | - | - |

Step-by-Step Protocol:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloronicotinic acid (2.25 g, 14.27 mmol) and HATU (5.92 g, 15.56 mmol).

  • Activation: Add anhydrous DMF (40 mL) and stir for 5 minutes. Add DIPEA (4.52 mL, 25.94 mmol) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve Ethyl 2-Amino-4-(1-pyrazolyl)benzoate (3.00 g, 12.97 mmol) in anhydrous DMF (25 mL). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a beaker containing water (200 mL) and stir. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Expected Outcome: A white to off-white solid. Typical yield: 80-90%.

Part 3: Late-Stage Diversification — Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that is exceptionally powerful for forming C-C bonds between aryl groups.[14] In this final step, we use the chloride handle installed in Part 2 to couple a new aryl or heteroaryl group, allowing for extensive exploration of the SAR. This late-stage functionalization is a highly efficient strategy in drug development for rapidly generating analog libraries.[5][9]

Reaction Scheme: Amide Intermediate + Phenylboronic Acid → Final Kinase Inhibitor Scaffold

Materials & Reagents

Reagent M.W. Amount Moles (mmol) Eq.
Amide Intermediate from Part 2 370.78 2.00 g 5.39 1.0
Phenylboronic Acid 121.93 0.79 g 6.47 1.2
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 0.22 g 0.27 0.05
Sodium Carbonate (Na₂CO₃) 105.99 1.71 g 16.17 3.0
1,4-Dioxane - 40 mL - -

| Water | - | 10 mL | - | - |

Step-by-Step Protocol:

  • Setup: To a Schlenk flask or round-bottom flask, add the amide intermediate (2.00 g, 5.39 mmol), phenylboronic acid (0.79 g, 6.47 mmol), and sodium carbonate (1.71 g, 16.17 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.22 g, 0.27 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the desired product mass.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. A critical aspect of synthesizing potential drug candidates is the removal of residual palladium, which can be toxic.[15] Specialized silica gels or scavengers may be required to meet pharmaceutical standards.

  • Expected Outcome: The final bi-aryl product as a solid. Typical yield: 70-85%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Starting Material, Catalyst, Base) setup Combine Solids in Flask Evacuate & Backfill (N₂) reagents->setup solvents Degas Solvents (Dioxane, Water) add_solvents Add Degassed Solvents & Catalyst solvents->add_solvents setup->add_solvents heat Heat to 90-100 °C Stir for 8-12h add_solvents->heat monitor Monitor by LC-MS heat->monitor cool Cool to RT Dilute with EtOAc monitor->cool filter Filter through Celite® cool->filter extract Aqueous Extraction & Brine Wash filter->extract purify Column Chromatography (Remove Residual Pd) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Safety Compendium

A diligent approach to safety is paramount. The following hazards are of particular note in this synthetic sequence.

Chemical Class / ReagentKey HazardsHandling Precautions
Aromatic Nitro Compounds Toxic if swallowed, inhaled, or in contact with skin.[16] Energetic materials that can decompose exothermically, especially in the presence of impurities or bases.[17][18]Always handle in a fume hood. Avoid creating dust. Prevent contact with skin and eyes. Store away from bases and heat sources.
Stannous Chloride (SnCl₂) Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.Wear acid-resistant gloves and eye protection. Avoid inhalation of dust. Neutralize spills and waste carefully.
HATU May cause skin and eye irritation. A sensitizer.Avoid inhalation of dust. Prevent contact with skin.
DIPEA Flammable liquid and vapor. Corrosive and causes burns. Harmful if swallowed or inhaled.Handle in a fume hood away from ignition sources. Use in a well-ventilated area. Wear appropriate gloves and eye protection.
Palladium Catalysts Can be toxic and pyrophoric (finely divided palladium on carbon).Handle under an inert atmosphere where possible. Avoid inhalation of fine powders.

References

  • Bajusz, D., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]

  • Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Zhang, Y., et al. (2023). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Cai, C., et al. (2008). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. [Link]

  • Sjöberg, P. J. R., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate. [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. BRIMR. [Link]

  • Jukič, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Foucourt, A., et al. (2014). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

  • Ji, Y., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Willems, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. [Link]

  • University of Missouri. (n.d.). Nitro Compounds. Environmental Health & Safety. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

Sources

The Vanguard of Novel Pesticides: Application and Protocols for Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Pest Management

The global challenge of ensuring food security for a growing population necessitates the continuous development of effective and sustainable crop protection strategies. However, the overuse of conventional pesticides has led to widespread resistance in target pests, environmental concerns, and potential risks to non-target organisms.[1][2] This has fueled the search for novel pesticide candidates with unique modes of action and improved safety profiles. Within this landscape, nitrogen-containing heterocyclic compounds, particularly those featuring a pyrazole scaffold, have emerged as a highly promising class of agrochemicals.[3][4][5]

The pyrazole ring is a cornerstone in the design of numerous commercially successful insecticides, fungicides, and herbicides.[3][5] Its structural versatility allows for the fine-tuning of biological activity, leading to compounds with high efficacy and target specificity.[1] Notable examples of pyrazole-based pesticides include fipronil, which targets the gamma-aminobutyric acid (GABA) receptor in insects, and various fungicides that inhibit succinate dehydrogenase, a crucial enzyme in fungal respiration.[1][3]

This technical guide introduces Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate , a novel compound designed to leverage the proven pesticidal attributes of the pyrazole moiety while incorporating a nitrobenzoate scaffold. The strategic placement of the nitro group, a potent electron-withdrawing group, is hypothesized to enhance the compound's biological activity and potentially unlock novel mechanisms of action. This document provides a comprehensive overview of the synthesis, proposed applications, and detailed protocols for evaluating the pesticidal potential of this promising new molecule. It is intended for researchers, scientists, and professionals in the field of pesticide discovery and development.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a novel compound is fundamental to its development as a pesticide. The table below summarizes the key identifiers and predicted properties of this compound.

PropertyValueSource
IUPAC Name ethyl 2-nitro-4-(1H-pyrazol-1-yl)benzoatePubChem
Molecular Formula C12H11N3O4PubChem
Molecular Weight 261.24 g/mol PubChem
Predicted LogP 2.1PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 6PubChem

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. The proposed pathway is designed for efficiency and scalability, essential for the practical development of a new agrochemical.

Synthesis_Pathway 4-Fluoro-2-nitrobenzoic_acid 4-Fluoro-2-nitrobenzoic acid Esterification Esterification (Ethanol, H2SO4) 4-Fluoro-2-nitrobenzoic_acid->Esterification Ethyl_4-fluoro-2-nitrobenzoate Ethyl 4-fluoro-2-nitrobenzoate Esterification->Ethyl_4-fluoro-2-nitrobenzoate Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (pyrazole, K2CO3, DMF) Ethyl_4-fluoro-2-nitrobenzoate->Nucleophilic_Aromatic_Substitution Target_Compound This compound Nucleophilic_Aromatic_Substitution->Target_Compound Insecticidal_MoA Compound Ethyl 2-Nitro-4- (1-pyrazolyl)benzoate GABA_Receptor Insect GABA Receptor Compound->GABA_Receptor Binds to Blockage Blockage Compound->Blockage Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Controls Hyperexcitation Neuronal Hyperexcitation Chloride_Channel->Hyperexcitation Leads to Blockage->Chloride_Channel of Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death SAR_Exploration Lead_Compound This compound Ester Group Nitro Group Pyrazole Ring Mod_Ester Modify Ester (R = Alkyl, Aryl) Lead_Compound:ester->Mod_Ester Mod_Nitro Modify EWG (Position, Type) Lead_Compound:nitro->Mod_Nitro Mod_Pyrazole Substitute on Pyrazole (R' = Me, Halogen) Lead_Compound:pyrazole->Mod_Pyrazole Improved_Activity Improved Potency & Selectivity Mod_Ester->Improved_Activity Mod_Nitro->Improved_Activity Mod_Pyrazole->Improved_Activity

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthetic Routes of Pyrazole Carboxamide Derivatives for Agricultural Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole Carboxamides in Modern Agriculture

Pyrazole carboxamides represent a cornerstone of modern chemical crop protection, exhibiting a broad spectrum of biological activities that are crucial for global food security.[1][2] This class of heterocyclic compounds has yielded highly effective fungicides, herbicides, and insecticides, making their synthesis a subject of intense research and development in the agrochemical industry.[3][4] Their prominence stems from their versatile synthetic accessibility, which allows for extensive structural modifications to fine-tune efficacy, selectivity, and environmental profiles.[1]

Many commercially successful pyrazole carboxamide agrochemicals function by inhibiting vital cellular processes in target pests.[5] A primary example is their role as succinate dehydrogenase inhibitors (SDHIs) in fungi, where they disrupt mitochondrial respiration, leading to potent and broad-spectrum disease control.[5][6][7] The modular nature of their synthesis allows for the strategic combination of a central pyrazole carboxamide core with diverse substituents, enabling the creation of novel derivatives with improved performance and tailored applications.[4][6] This guide provides an in-depth exploration of the prevalent synthetic strategies for preparing these vital agricultural tools, complete with detailed protocols and expert insights into the underlying chemical principles.

Core Synthetic Strategies: A Two-Stage Approach to Versatility

The most flexible and widely adopted methodology for synthesizing pyrazole carboxamide derivatives is a two-stage process.[1] This approach first involves the construction of the core pyrazole ring, typically bearing a carboxylic acid or ester functionality. The second stage is the coupling of this pyrazole intermediate with a selected amine to forge the final carboxamide product.[1] This modular strategy is advantageous as it allows for the late-stage introduction of diverse amine components, facilitating the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Stage 1: Construction of the Pyrazole Carboxylic Acid Core

The formation of the substituted pyrazole ring is the foundational step in the synthesis. A common and effective method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] The choice of these starting materials directly dictates the substitution pattern on the final pyrazole ring.

G cluster_stage1 Stage 1: Pyrazole Core Synthesis Hydrazine_Derivative Hydrazine Derivative Pyrazole_Ester Pyrazole-Carboxylate Ester Hydrazine_Derivative->Pyrazole_Ester Cyclocondensation (e.g., Knorr Synthesis) Beta_Ketoester β-Ketoester Beta_Ketoester->Pyrazole_Ester Cyclocondensation (e.g., Knorr Synthesis) Pyrazole_Acid Pyrazole Carboxylic Acid Pyrazole_Ester->Pyrazole_Acid Hydrolysis G cluster_stage2 Stage 2: Amidation Pyrazole_Acid Pyrazole Carboxylic Acid Final_Product Pyrazole Carboxamide Derivative Pyrazole_Acid->Final_Product Amide Coupling (e.g., with coupling agents or via acyl chloride) Amine Desired Amine Amine->Final_Product Amide Coupling (e.g., with coupling agents or via acyl chloride)

Caption: General workflow for Stage 2: Amide bond formation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative pyrazole carboxamide derivative.

Protocol 1: Synthesis of Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol details the cyclocondensation reaction to form the pyrazole ester intermediate.

Reagents & Materials Quantity Molar Eq.
Methylhydrazine1.0 g1.0
Ethyl 4,4,4-trifluoro-2-acetoacetate4.0 g1.0
Ethanol50 mL-
Glacial Acetic Acid0.5 mLCatalytic
Ethyl Acetate100 mL-
Water50 mL-
Brine50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-

Procedure:

  • Dissolve methylhydrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer. [1]2. Add a catalytic amount of glacial acetic acid to the solution. [1]3. Slowly add ethyl 4,4,4-trifluoro-2-acetoacetate dropwise to the stirred solution at room temperature. [1]4. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrazole-carboxylate ester.

Protocol 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

This protocol describes the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.

Reagents & Materials Quantity Molar Eq.
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate2.0 g1.0
Lithium Hydroxide (LiOH)0.4 g2.0
Tetrahydrofuran (THF)20 mL-
Water10 mL-
1M Hydrochloric Acid (HCl)As needed-
Ethyl Acetate50 mL-

Procedure:

  • Dissolve the pyrazole-carboxylate ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the pyrazole carboxylic acid.

Protocol 3: Synthesis of N-(2-aminophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol details the final amide coupling step to produce the target pyrazole carboxamide.

Reagents & Materials Quantity Molar Eq.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid1.0 g1.0
o-Phenylenediamine0.57 g1.1
Thionyl Chloride (SOCl₂)0.8 mL2.0
Dichloromethane (DCM)30 mL-
Triethylamine (TEA)1.5 mL3.0

Procedure:

  • Suspend the pyrazole carboxylic acid in dichloromethane and add thionyl chloride.

  • Reflux the mixture for 2-3 hours to form the acyl chloride. [8]3. Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acyl chloride in fresh dichloromethane.

  • In a separate flask, dissolve o-phenylenediamine and triethylamine in dichloromethane.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. [1]8. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide.

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of many pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. [5][9]By binding to the ubiquinone binding site of the SDH enzyme complex, these fungicides block the electron transport from succinate to ubiquinone. [5]This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy source, and ultimately results in fungal cell death. [5]

G cluster_sdhi SDHI Fungicide Mechanism of Action Succinate Succinate SDH SDH Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Oxidation Ubihydroquinone Ubihydroquinone SDH->Ubihydroquinone Reduction ATP_Production ATP Production SDH->ATP_Production Electron Transport Chain Ubiquinone Ubiquinone Ubiquinone->SDH Electron Acceptor Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI) Pyrazole_Carboxamide->SDH Inhibition Fungal_Growth Fungal Growth Pyrazole_Carboxamide->Fungal_Growth Prevents ATP_Production->Fungal_Growth Energy for

Caption: Inhibition of the SDH enzyme by pyrazole carboxamide fungicides.

Structure-Activity Relationships and Bioisosteric Replacement

The development of novel pyrazole carboxamides often involves strategies like bioisosteric replacement and scaffold hopping to enhance biological activity and overcome resistance. [6]For instance, replacing an ether group with a thioether has been shown to yield potent SDHIs. [6]The nature and position of substituents on both the pyrazole and the amide-linked phenyl ring significantly influence the fungicidal, herbicidal, or insecticidal activity. [3][4]For example, in herbicidal derivatives, an electron-withdrawing group on a benzyloxy substituent at the 3-position of the pyrazole ring can enhance bleaching activity. [3]

Conclusion and Future Perspectives

The synthetic routes to pyrazole carboxamide derivatives are well-established and offer remarkable flexibility for the development of new agrochemicals. The two-stage approach of pyrazole core synthesis followed by amidation remains a powerful strategy for generating diverse molecular libraries. As challenges such as pest resistance and stricter environmental regulations continue to shape the agricultural landscape, the continued exploration of novel pyrazole carboxamide structures through innovative synthetic methodologies will be crucial. Future research will likely focus on developing more sustainable synthetic processes, discovering derivatives with novel modes of action, and optimizing compounds for enhanced safety and efficacy.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed.
  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.
  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate.
  • Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.

Sources

Application Notes and Protocols: Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate as a Key Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," forming the core of numerous FDA-approved pharmaceuticals. Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] A critical advantage of the pyrazole ring is its ability to serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and better physicochemical properties, such as enhanced solubility and metabolic stability.[2]

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS No. 1375064-66-6) is a highly functionalized and strategically important intermediate designed for the synthesis of complex pharmaceutical agents.[3][4] Its structure is primed for a sequence of chemical transformations: the pyrazole group provides a key pharmacophoric element, the nitro group serves as a precursor to a reactive amine, and the ethyl ester allows for further derivatization or cyclization. This application note provides a comprehensive guide to the synthesis of this key intermediate and its subsequent transformation into a core pharmaceutical scaffold, specifically the pyrazolo[1,5-a]pyrimidine system, which is central to a class of potent kinase inhibitors.[5][6]

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C4 position of Ethyl 4-fluoro-2-nitrobenzoate serves as an excellent leaving group.

The causality behind this experimental design lies in the electronic nature of the starting material. The strong -I and -R effects of the nitro group at the C2 position significantly lower the electron density of the benzene ring, particularly at the ortho and para positions. This electronic deficit makes the carbon atom bonded to the fluorine susceptible to attack by the nucleophilic nitrogen of pyrazole. The use of a mild base, such as potassium carbonate, is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity without causing unwanted side reactions like hydrolysis of the ester.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 4-fluoro-2-nitrobenzoate (1.0 equiv)

  • Pyrazole (1.1 equiv)

  • Potassium Carbonate (K2CO3) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of Ethyl 4-fluoro-2-nitrobenzoate (1.0 equiv) in DMF, add pyrazole (1.1 equiv) and potassium carbonate (1.5 equiv).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a solid.

Visualization of the Synthetic Workflow

Synthesis_of_Intermediate cluster_reactants Reactants cluster_reagents Reagents & Conditions A Ethyl 4-fluoro-2-nitrobenzoate C K2CO3 (Base) DMF (Solvent) 80-90 °C, 4-6h A->C B Pyrazole B->C D Work-up & Purification (Extraction, Washing, Drying, Recrystallization) C->D S_NAr Reaction E This compound D->E Isolation Transformation_Pathway cluster_stepA Step A: Reduction cluster_stepB Step B: Cyclization A This compound B_reagents H2, Pd/C Ethanol, RT A->B_reagents Input B_product Ethyl 2-amino-4-(1-pyrazolyl)benzoate B_reagents->B_product C_reagents 1. DMF-DMA, Reflux 2. Acetic Acid, Reflux B_product->C_reagents C_product Pyrazolo[1,5-a]pyrimidine Scaffold (Kinase Inhibitor Core) C_reagents->C_product D Functionalization (e.g., Amide Coupling) C_product->D E Final Kinase Inhibitor API D->E

Sources

Palladium-catalyzed cross-coupling reactions involving Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Nitro-Pyrazolyl Benzoates

Abstract

This technical guide provides detailed application notes and protocols for leveraging palladium-catalyzed cross-coupling reactions on nitro-substituted pyrazolyl benzoates, using Ethyl 5-Bromo-2-nitro-4-(1-pyrazolyl)benzoate as a model substrate. These highly functionalized aromatic compounds are valuable building blocks in medicinal chemistry and materials science. This document moves beyond simple procedural lists to offer in-depth scientific rationale for experimental design, covering Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. We address the specific electronic and steric challenges posed by the substrate's substituents—namely, the strongly electron-withdrawing nitro group and the potentially coordinating pyrazolyl moiety. The protocols herein are designed to be robust and self-validating, supported by mechanistic insights, troubleshooting guidance, and a comprehensive list of authoritative references.

Introduction: The Strategic Value of Functionalized Aryl Scaffolds

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] Their impact is particularly profound in drug discovery, where the rapid assembly of complex molecular architectures is paramount. Substrates like Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate, which feature multiple, distinct functional handles, are of immense strategic importance.

The molecule's key features present both opportunities and challenges:

  • Electron-Deficient Aryl Core: The presence of a potent electron-withdrawing nitro group significantly activates the aryl halide C-X bond (where X is a halide like Br or I) towards oxidative addition, the often rate-limiting step in the catalytic cycle.[3][4] This enhanced reactivity can allow for milder reaction conditions.

  • Versatile Nitro Group: Beyond its electronic influence, the nitro group serves as a synthetic linchpin, readily convertible to an amine. This opens pathways to a vast array of heterocyclic structures and further functionalization. In more advanced applications, the nitro group itself can even serve as a leaving group in denitrative couplings.[5][6][7]

  • Coordinating Pyrazolyl Moiety: The nitrogen-containing pyrazole ring introduces a potential challenge. Its lone pair electrons can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[8] Careful selection of ligands that bind strongly and selectively to palladium is therefore critical to ensure high catalytic turnover.

This guide provides researchers with the foundational knowledge and practical protocols to successfully employ this class of substrates in three key transformations. For clarity, we will use Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate as our representative starting material.

The Suzuki-Miyaura Coupling: Building Biaryl Frameworks

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to its mild conditions, commercial availability of a vast library of boronic acids, and excellent functional group tolerance.[1][9]

Mechanistic Rationale

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the Pd(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add ar_pd_x Ar-Pd(II)L₂-X (Palladacycle) ox_add->ar_pd_x trans Transmetalation ar_pd_x->trans ar_pd_r Ar-Pd(II)L₂-R' trans->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Regeneration product Ar-R' (Product) red_elim->product catalyst_regen Catalyst Regeneration sub_ArX Ar-X sub_ArX->ox_add sub_Boronic R'-B(OR)₂ + Base sub_Boronic->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate

Expert Insight: For electron-deficient aryl halides, especially those with potentially coordinating groups, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are highly effective.[10] They promote fast oxidative addition and reductive elimination, outcompeting potential catalyst deactivation pathways. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient to activate the boronic acid for transmetalation.[3][9]

Materials:

  • Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate, the arylboronic acid, K₂CO₃, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst System (mol%)Base (equiv.)Temp (°C)Time (h)Typical Yield (%)
14-Methoxyphenylboronic acidPd₂(dba)₃ (1) / SPhos (2)K₂CO₃ (3)906>90
24-Trifluoromethylphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₂CO₃ (3)1001280-90
3Thiophene-2-boronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3)1001275-85
42-Methylphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)1101670-80

The Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene product.[11] It is highly valuable for synthesizing stilbenes, cinnamates, and related structures.

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) cycle distinct from the Suzuki coupling.[12] After Oxidative Addition , the alkene coordinates to the palladium complex. This is followed by Migratory Insertion (or carbopalladation), where the aryl group adds across the double bond. The final key step is syn-β-Hydride Elimination , which forms the product alkene and a hydrido-palladium species. A base is required to regenerate the Pd(0) catalyst from this species.[12]

Heck_Mizoroki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add ar_pd_x Ar-Pd(II)L₂-X ox_add->ar_pd_x alkene_coord Alkene Coordination & Migratory Insertion ar_pd_x->alkene_coord insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂-X alkene_coord->insertion_complex beta_elim β-Hydride Elimination insertion_complex->beta_elim product_complex [HPd(II)L₂X] + Product beta_elim->product_complex regen Base-mediated Regeneration product_complex->regen regen->pd0

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck-Mizoroki Coupling

Expert Insight: For electron-deficient aryl halides, the Heck reaction is often efficient. With electron-deficient alkenes like acrylates, the arylation occurs almost exclusively at the β-position to yield the trans isomer.[12] Palladium(II) sources like Pd(OAc)₂ are common pre-catalysts. While sometimes ligandless (especially with aryl iodides), the addition of phosphine ligands can improve stability and yield.[13] An organic base like triethylamine (Et₃N) is frequently used.

Materials:

  • Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate (1.0 equiv.)

  • Alkene (e.g., Ethyl acrylate) (1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%) (Optional, but recommended)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous DMF or Acetonitrile, degassed

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate, Pd(OAc)₂, and the phosphine ligand (if used).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the alkene and triethylamine via syringe.

  • Reaction: Heat the sealed vessel to 100-120 °C with vigorous stirring. The reaction may generate pressure.

  • Monitoring: Track the reaction's progress by GC-MS or LC-MS (typically 12-24 hours).

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[14][15] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[16]

Mechanistic Rationale

The process involves two interconnected catalytic cycles.[17]

  • Palladium Cycle: Similar to the other couplings, it begins with Oxidative Addition of the aryl halide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Ar-Pd(II)-X complex.

  • Reductive Elimination then releases the aryl-alkyne product and regenerates the Pd(0) catalyst.[18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x Oxidative Addition (Ar-X) ar_pd_alkyne Ar-Pd(II)L₂-C≡CR' ar_pd_x->ar_pd_alkyne Transmetalation ar_pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' (Product) ar_pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne cu_alkyne->ar_pd_x alkyne H-C≡CR' + Base alkyne->cu_alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling

Expert Insight: The classic Sonogashira conditions use a Pd/phosphine catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.[15] Running the reaction under strictly anaerobic conditions is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.

Materials:

  • Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (1-2 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Ethyl 5-bromo-2-nitro-4-(1-pyrazolyl)benzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed amine solvent, followed by the terminal alkyne, via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitoring: Follow the reaction by TLC or LC-MS. The formation of a salt (triethylammonium bromide) often results in a thick slurry.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter to remove the salts. Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution, particularly the exclusion of oxygen and moisture.

Workflow start Start setup 1. Reaction Setup (Add solids to dry flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents react 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->react workup 5. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 6. Purification (Dry, Concentrate, Chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Poorly soluble reagents.Ensure rigorous exclusion of air and use freshly degassed solvents; Use a co-solvent (e.g., THF, toluene) to improve solubility; Screen different pre-catalysts.
Catalyst Deactivation Pyrazole coordination to Pd center.Increase catalyst loading; Switch to a more strongly binding ligand (e.g., from PPh₃ to a bulky biarylphosphine like SPhos).
Side Product Formation Suzuki: Protodeboronation of boronic acid. Heck: Isomerization of product alkene. Sonogashira: Glaser homocoupling.Suzuki: Use a stronger base or anhydrous conditions. Heck: Use shorter reaction times or slightly lower temperatures. Sonogashira: Ensure strict exclusion of oxygen; add fresh CuI.
Nitro Group Reduction Certain phosphine ligands (e.g., P(t-Bu)₃) can act as reducing agents at high temp.Screen different ligands (e.g., PPh₃, SPhos); Attempt reaction at a lower temperature for a longer time.

Conclusion

This compound and its analogues are highly versatile substrates for palladium-catalyzed cross-coupling reactions. The activating effect of the nitro group facilitates key steps in the catalytic cycles of Suzuki-Miyaura, Heck, and Sonogashira reactions. While the coordinating nature of the pyrazolyl substituent requires consideration in catalyst selection, the use of modern, robust ligand systems readily overcomes this challenge. The protocols and insights provided in this guide equip researchers to effectively utilize these valuable building blocks for the synthesis of complex, high-value molecules in pharmaceutical and materials research.

References

  • Alfa Chemistry. (n.d.). Heck Reaction. Retrieved from Alfa Chemistry website. [Link: https://www.alfa-chemistry.
  • Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. European Journal of Organic Chemistry. [Link: https://www.researchgate.net/publication/383633649_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Heteroaryl-2-Boronic_Acids_with_Nitroaryl_Halides]
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. Retrieved from BenchChem. [Link: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-2-nitrophenylboronic-acid-with-aryl-halides]
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from Beilstein Journals. [Link: https://www.beilstein-journals.org/bjoc/articles/14/196]
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139, 9423-9426. [Link: https://www.organic-chemistry.org/abstracts/lit4/139.shtm]
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041-3052. [Link: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00271]
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.03%3A_The_Heck_Reaction]
  • PubMed Central (PMC). (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10309176/]
  • YouTube. (2015). Heck reaction. [Video]. [Link: https://www.youtube.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/257691358_Ligand-supported_palladium-catalyzed_cross-coupling_reactions_of_hetero_aryl_chlorides]
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link: https://pubmed.ncbi.nlm.nih.gov/34283582/]
  • PubMed Central (PMC). (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Retrieved from PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325251/]
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link: https://www.rsc.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link: https://www.nobelprize.
  • MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link: https://www.mdpi.com/1420-3049/29/12/2800]
  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003250/]
  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link: https://pubmed.ncbi.nlm.nih.gov/29047192/]
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. [Link: https://www.openreadings.eu/wp-content/uploads/2024/03/OR2024_Book_of_Abstracts_final.pdf#page=197]
  • National Institutes of Health (NIH). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375685/]
  • ResearchGate. (n.d.). Sonogashira cross coupling of substituted alkyl halide and terminal acetylene. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-substituted-alkyl-halide-and-terminal-acetylene_fig1_323212871]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • ResearchGate. (n.d.). Synthesis of aryl pyrazoles via cross-coupling of aryl chlorides with hydrazine. Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Synthesis-of-aryl-pyrazoles-via-cross-coupling-of-aryl-chlorides-with-hydrazinea-ba_tbl1_372132386]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.04%3A_The_Sonogashira_Coupling]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link: https://www.scripps.edu/buchwald/pdf/JACS5.pdf]
  • ResearchGate. (n.d.). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. Retrieved from ResearchGate. [Link: https://www.researchgate.
  • YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. [Video]. [Link: https://www.youtube.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Video]. [Link: https://www.youtube.
  • Beilstein Journals. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link: https://www.beilstein-journals.org/bjoc/articles/13/96]
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link: https://myers.chemistry.harvard.edu/files/myers/files/11-suzuki.pdf]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction for higher yields and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

I. Reaction Overview: The Ullmann Condensation

The synthesis of this compound is typically achieved via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This reaction involves the coupling of pyrazole with an activated aryl halide, in this case, an ethyl 4-halo-2-nitrobenzoate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and product purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes?

Answer: Low yields in this Ullmann-type coupling are often traced back to a few critical factors. Let's break them down:

  • Sub-optimal Catalyst System: The choice of copper source and ligand is paramount. While traditional Ullmann conditions use stoichiometric copper, modern catalytic variants offer better efficiency and milder conditions.[1][2]

    • Insight: For the N-arylation of pyrazoles, a combination of Copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), has been shown to be highly effective.[3][4][5][6] This system generally offers lower reaction temperatures and broader functional group tolerance compared to ligand-free systems.[3]

  • Ineffective Base: The base plays a crucial role in deprotonating the pyrazole, making it nucleophilic.

    • Insight: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point. Potassium phosphate (K₃PO₄) can also be effective.[2] The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Reaction Temperature and Time: Ullmann couplings can be sensitive to temperature.

    • Insight: Too low a temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product, as well as the formation of undesired side products. A systematic optimization study, starting from around 100-120 °C in a solvent like DMF or dioxane, is recommended.

  • Purity of Starting Materials: The purity of pyrazole and the ethyl 4-halo-2-nitrobenzoate is critical.

    • Insight: Impurities in the aryl halide can interfere with the catalytic cycle. Ensure your starting materials are of high purity, and consider recrystallization or column chromatography if necessary.

Question 2: I am observing significant amounts of a side product that I suspect is the dehalogenated starting material (Ethyl 2-nitrobenzoate). How can I minimize this?

Answer: Dehalogenation is a common side reaction in many cross-coupling reactions. Here’s how to address it:

  • Moisture and Oxygen Contamination: The reaction is sensitive to atmospheric conditions.

    • Insight: Rigorously exclude moisture and oxygen from your reaction. This can be achieved by using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of hydroxides that can promote dehalogenation.

  • Ligand Choice: The ligand not only accelerates the desired coupling but also helps to stabilize the copper catalyst and prevent side reactions.

    • Insight: If you are not using a ligand, introducing one like DMEDA or L-proline is highly recommended.[1] These ligands can chelate to the copper center, modulating its reactivity and suppressing undesired pathways.

Question 3: My product is difficult to purify. What strategies can I employ for effective purification?

Answer: Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and side products.

  • Initial Work-up: A proper aqueous work-up is the first line of defense.

    • Insight: After the reaction is complete, quenching with aqueous ammonia can help to remove the copper catalyst by forming a soluble copper-ammonia complex. Subsequent extraction with an organic solvent (e.g., ethyl acetate) will transfer your product to the organic phase.

  • Recrystallization: This is often the most effective method for purifying solid products like this compound.

    • Insight: Ethanol is a suitable solvent for the recrystallization of similar nitrobenzoate esters.[7] The solubility of the ester is typically around 3-4 ml/g near the boiling point of ethanol.[7] A slow cooling process will yield purer crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Insight: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.

III. Frequently Asked Questions (FAQs)

Q: Which aryl halide should I use: Ethyl 4-fluoro-2-nitrobenzoate, Ethyl 4-chloro-2-nitrobenzoate, or Ethyl 4-bromo-2-nitrobenzoate?

A: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. For Ullmann-type couplings, aryl bromides and iodides are generally more reactive than aryl chlorides.[3][5] While aryl fluorides are typically the least reactive, the strong electron-withdrawing effect of the nitro group in the ortho position can sufficiently activate the C-F bond for nucleophilic aromatic substitution. The choice may also depend on the commercial availability and cost of the starting material. If you are struggling with reactivity, switching to the bromo or iodo analogue is a logical step.

Q: Can I use a palladium-based catalyst system (e.g., Buchwald-Hartwig amination) instead of copper?

A: Yes, the Buchwald-Hartwig amination is a powerful alternative for N-arylation reactions.[8] However, these reactions can also be fickle and require careful optimization of the palladium precursor, ligand, base, and solvent.[9][10] For pyrazole N-arylation, both copper- and palladium-catalyzed methods have been successfully employed. The choice between them may depend on the specific substrate, functional group tolerance required, and catalyst cost.

Q: How do I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent (usually the aryl halide) is a good indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

IV. Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq)

  • Pyrazole (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dioxane or DMF

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-fluoro-2-nitrobenzoate, pyrazole, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dioxane (or DMF) via syringe, followed by DMEDA.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol.

Data Summary Table
ParameterRecommended ConditionRationale
Aryl Halide Ethyl 4-fluoro-2-nitrobenzoateActivated by ortho-nitro group; commercially available.
Nucleophile Pyrazole (1.2 eq)Slight excess ensures complete consumption of the aryl halide.
Catalyst CuI (10 mol%)Effective copper(I) source for Ullmann couplings.[3][4]
Ligand DMEDA (20 mol%)Accelerates the reaction and improves yield.[11]
Base K₂CO₃ (2.0 eq)Deprotonates pyrazole; readily available and effective.
Solvent Anhydrous Dioxane or DMFHigh boiling point, good solubility for reactants.
Temperature 110 °CBalances reaction rate and stability.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation and side reactions.

V. Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purification_Issue Purification Difficulty Check_Purity->Start Impure Optimize_Conditions Systematic Optimization Check_Purity->Optimize_Conditions Pure Check_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Optimize_Conditions->Check_Atmosphere Check_Atmosphere->Optimize_Conditions Air Leak Optimize_Base Screen Bases (K2CO3, Cs2CO3, K3PO4) Check_Atmosphere->Optimize_Base Inert Optimize_Temp Vary Temperature (100-130°C) Optimize_Base->Optimize_Temp Optimize_Ligand Introduce/Change Ligand (e.g., DMEDA, L-Proline) Optimize_Temp->Optimize_Ligand Success High Yield & Purity Optimize_Ligand->Success Workup Refine Aqueous Work-up (Ammonia Wash) Purification_Issue->Workup Recrystallize Optimize Recrystallization (Solvent, Cooling Rate) Workup->Recrystallize Chromatography Employ Column Chromatography Recrystallize->Chromatography Still Impure Recrystallize->Success Pure Chromatography->Success Catalytic_Cycle cluster_activation Activation cluster_cycle Catalytic Cycle CuI Cu(I)X A L-Cu(I)-Pyrazole CuI->A + Pyrazole⁻ - X⁻ Pyrazole_H Pyrazole-H Pyrazolide Pyrazole⁻ Pyrazole_H->Pyrazolide -H⁺ Base Base BH Base-H+ ArX Ar-X Product Ar-Pyrazole B Oxidative Addition Intermediate A->B + Ar-X B->CuI Reductive Elimination B->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

VI. References

  • Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed. Available at: [Link]

  • [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar. Available at: [Link]

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | Scilit. Available at: [Link]

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives - ResearchGate. Available at: [Link]

  • DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents. Available at:

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • General synthesis of Alkyl 4-fluoro-3-nitro benzoate. - ResearchGate. Available at: [Link]

  • Optimization of the Conditions for Copper-Mediated N -Arylation of Heteroarylamines | Request PDF - ResearchGate. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. Available at: [Link]

  • US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents. Available at:

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Common challenges and solutions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Troubleshooting Guide

This section addresses the most common issues in pyrazole synthesis in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Section 1: Low Yields and Incomplete Reactions
Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields are a frequent challenge and can originate from several factors, including incomplete reactions, competing side reactions, product degradation, or losses during purification. A systematic approach is crucial for diagnosis.

Common Causes & Troubleshooting Strategies:

  • Incomplete Reaction: The starting materials may not be fully consumed.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion, often reducing reaction times and improving yields.[1]

  • Suboptimal Catalysis: The choice and amount of catalyst are critical, especially in classic methods like the Knorr and Paal-Knorr syntheses.[1][2]

    • Solution: These reactions typically require a catalytic amount of a protic acid (e.g., acetic acid, HCl) to facilitate the initial condensation and subsequent cyclization.[1][3] If the reaction is sluggish, a modest increase in the catalyst loading or switching to a stronger acid might be beneficial. However, excess acid can promote side reactions, so optimization is key. In some systems, Lewis acids or specialized catalysts like nano-ZnO have demonstrated improved yields.[1][4]

  • Side Reactions and Byproduct Formation: The formation of stable intermediates or alternative products can sequester starting materials and reduce the final yield.

    • Solution: The primary competing reaction is often the formation of stable hydrazone or enamine intermediates that fail to cyclize.[5] Modifying reaction conditions, such as the choice of solvent and temperature, can influence the reaction pathway and minimize the formation of these byproducts.[1]

  • Product Degradation: The target pyrazole may be unstable under the reaction or workup conditions.

    • Solution: If you suspect product degradation, attempt the reaction under milder conditions (e.g., lower temperature, milder catalyst). During workup, ensure that the pH is controlled, especially if your pyrazole has acid- or base-sensitive functional groups.[1]

  • Purification Losses: Significant product loss can occur during chromatography or recrystallization.

    • Solution: Optimize your purification protocol. This may involve exploring different solvent systems for chromatography or recrystallization. For basic pyrazoles, forming an acid addition salt can sometimes facilitate purification by crystallization.[6]

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete incomplete_actions Increase Time Increase Temperature Optimize Catalyst is_complete->incomplete_actions No complete_path Analyze Crude Product (NMR/LC-MS) is_complete->complete_path Yes incomplete_actions->check_completion side_products Side Products or Degradation? complete_path->side_products side_product_actions Modify Conditions: - Change Solvent - Lower Temperature - Use Milder Catalyst side_products->side_product_actions Yes purification_issue Optimize Purification: - Recrystallization Solvents - Chromatography Conditions - Acid/Base Extraction side_products->purification_issue No side_product_actions->start Re-run Reaction end_goal Improved Yield purification_issue->end_goal

Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Section 2: Regioselectivity Issues
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome?

A2: This is a classic and significant challenge in pyrazole synthesis, particularly in the Knorr synthesis.[7] The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two distinct regioisomers, which are often very difficult to separate.[7][8] Control over regioselectivity hinges on manipulating the subtle differences in reactivity between the two carbonyl groups.

The outcome is determined by the initial nucleophilic attack of a specific nitrogen atom from the hydrazine onto one of the two different carbonyl carbons. The key factors governing this step are:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7]

  • Steric Effects: The steric hindrance around each carbonyl group. A bulky substituent on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[7][9]

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most effective area for optimization.

    • pH: The acidity of the medium is critical. Under acidic conditions, the hydrazine exists as a hydrazinium ion. The relative nucleophilicity of the two nitrogen atoms is altered, which can dramatically influence or even reverse the regioselectivity compared to neutral conditions.[7]

    • Solvent: The choice of solvent can have a profound impact. While ethanol is common, its use often leads to regioisomeric mixtures.[8] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in many cases.[10] These solvents can modulate the reactivity of the starting materials through specific hydrogen-bonding interactions.[10] Aprotic dipolar solvents like DMF or NMP can also provide better results than polar protic solvents for certain substrates.[8]

The following diagram illustrates the competing pathways leading to regioisomer formation.

G unsym_diketone Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) path_A Pathway A: Attack at Carbonyl 1 unsym_diketone->path_A path_B Pathway B: Attack at Carbonyl 3 unsym_diketone->path_B sub_hydrazine Substituted Hydrazine (R2-NH-NH2) sub_hydrazine->path_A Favored by: - Less Steric Hindrance at C1 - More Electrophilic C1 - Specific Solvents (e.g., HFIP) sub_hydrazine->path_B Favored by: - Less Steric Hindrance at C3 - More Electrophilic C3 - Different pH / Solvent isomer_A Regioisomer A path_A->isomer_A Cyclization isomer_B Regioisomer B path_B->isomer_B Cyclization

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterEffect on SelectivityRecommended Action
Solvent High. Polar protic (e.g., EtOH) often give mixtures. Fluorinated alcohols (TFE, HFIP) can dramatically improve selectivity.[10]Screen a range of solvents, starting with ethanol, then TFE and HFIP if mixtures are obtained.
Temperature Moderate to High. Can influence the kinetic vs. thermodynamic product ratio.Experiment with different temperatures, from room temperature to reflux, to find the optimal selectivity.[11]
pH / Catalyst High. Alters the nucleophilicity of the hydrazine nitrogens and reactivity of the carbonyls.Carefully control the amount of acid catalyst. Compare results with and without an acid catalyst.[7]
Steric Bulk High. Bulky groups on either reactant can direct the reaction to the less hindered site.[9]If possible, choose starting materials where steric differences between the two carbonyl sites are maximized.
Section 3: Purification Challenges
Q3: I'm having difficulty purifying my pyrazole derivative. What are the best practices?

A3: Pyrazoles can present unique purification challenges due to their polarity and basicity. A multi-pronged approach is often necessary.

  • Recrystallization: This is the ideal method if a suitable solvent system can be found.

    • Protocol: Screen a wide range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol, ethyl acetate) and their mixtures. The goal is to find a solvent that dissolves the crude product when hot but allows the pure pyrazole to crystallize upon cooling.

  • Column Chromatography: This is the most common method for separating pyrazoles from impurities and regioisomers.

    • Protocol: Standard silica gel chromatography is typically effective. Start with a nonpolar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can prevent streaking for basic pyrazoles by neutralizing acidic sites on the silica gel.

  • Acid-Base Extraction: This technique can be very effective for removing non-basic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will move to the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free pyrazole, which can be extracted back into an organic solvent.[12]

  • Purification via Salt Formation: For stubborn cases, purification can be achieved by forming a crystalline salt.

    • Protocol: Dissolve the crude pyrazole in a suitable organic solvent. Add at least one equivalent of an acid (e.g., HCl in ether, oxalic acid, or p-toluenesulfonic acid). The resulting pyrazole salt will often precipitate or crystallize in high purity.[6] The pure salt can then be neutralized to recover the free pyrazole.

Frequently Asked Questions (FAQs)

Q4: What is the most common method for synthesizing pyrazoles, and what are its primary limitations? The most widely used method is the Knorr Pyrazole Synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[9][13][14] A closely related method is the Paal-Knorr Synthesis .[2][15][16] While incredibly versatile, its main limitation, as discussed above, is the lack of regioselectivity when using unsymmetrical starting materials, which often leads to mixtures of products that are difficult to separate.[9]

Q5: I'm observing an intermediate that is not my final product. What could it be? In many pyrazole syntheses, particularly those starting from α,β-unsaturated ketones, a pyrazoline intermediate is formed first.[17] These are five-membered rings that are not yet aromatic. In some cases, they can be isolated. To get to the final pyrazole, an oxidation step is required. This can sometimes occur in situ by air oxidation, especially when heating in solvents like DMSO, or a specific oxidant like bromine can be added to facilitate the conversion.[18]

Q6: Are there "greener" or more sustainable approaches to pyrazole synthesis? Yes, significant research has been directed toward developing more environmentally friendly methods. These include:

  • Solvent-free reactions: Performing the condensation under solvent-free conditions, sometimes with microwave irradiation or grinding, can reduce waste and reaction times.[19]

  • Water as a solvent: Utilizing water as a reaction medium is a key goal of green chemistry.[20]

  • Catalyst choice: Using recyclable or non-toxic catalysts, such as nano-ZnO, can improve the environmental profile of the synthesis.[4]

  • Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability, contributing to a more efficient and sustainable process.[21]

Appendix: Reference Experimental Protocols

Protocol 1: Standard Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol is a representative example of the Knorr synthesis.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add 3-4 drops of glacial acetic acid as a catalyst.[14]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed.

  • Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure pyrazole.

Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol is adapted from methods shown to improve regioselectivity.[10]

  • Setup: To a 25 mL round-bottom flask with a stir bar, add the unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione, 5 mmol).

  • Solvent: Add 2,2,2-trifluoroethanol (TFE) (10 mL) as the solvent.

  • Reagent Addition: Add methylhydrazine (0.23 g, 5 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The high regioselectivity is often achieved under these mild conditions in fluorinated solvents.

  • Monitoring: Monitor for the consumption of the starting diketone by TLC or LC-MS. Note the ratio of the two regioisomers in the crude mixture.

  • Workup & Purification: Remove the TFE under reduced pressure. The resulting crude oil can be purified by silica gel chromatography to isolate the major regioisomer.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchG
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (URL: )
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - The Journal of Organic Chemistry. (URL: )
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: )
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs - ACS Public
  • Technical Support Center: Synthesis of N-Substituted Pyrazoles - Benchchem. (URL: )
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (URL: [Link])

  • Technical Support Center: Synthesis of Substituted Pyrazoles - Benchchem. (URL: )
  • Knorr Pyrazole Synthesis. (URL: )
  • Method for purifying pyrazoles - Google P
  • A kind of preparation method of pyrazole derivatives - Google P
  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Knorr Pyrazole Synthesis - Chem Help Asap. (URL: )
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography - ResearchGate. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - ACS Publications. (URL: [Link])

  • Knorr Pyrazole Synthesis (M. Pharm) - Slideshare. (URL: [Link])

  • Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (URL: [Link])

  • Knorr pyrrole synthesis - Wikipedia. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. (URL: [Link])

Sources

Identification and characterization of by-products in Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and characterize by-products, ensuring the purity and quality of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products in the synthesis of this compound?

A1: By-products can arise from several stages of the synthesis. The most common types include:

  • Regioisomers: These are molecules with the same chemical formula but different arrangements of substituents on the aromatic ring. For instance, you might see the nitro group at a different position or the pyrazole linked through a different nitrogen atom if an unsymmetrical pyrazole derivative is used.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.

  • Over-reacted Products: For example, di-nitrated species can form if the nitration step is not carefully controlled.

  • Side-reaction Products: These can be diverse and depend on the specific synthetic route. For instance, if a Buchwald-Hartwig amination is used to introduce the pyrazole ring, a common side-reaction is the hydrodehalogenation of the aryl halide.[2]

Q2: Why is it critical to identify and characterize by-products?

A2: Even small amounts of impurities can have significant effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4][5] Regulatory bodies like the ICH, USFDA, and UK-MHRA have strict guidelines regarding the identification and quantification of impurities in drug substances.[6][7] Understanding the impurity profile is essential for process optimization to minimize their formation and for ensuring the final product meets quality standards.[3][4]

Q3: What are the primary analytical techniques for identifying by-products in this synthesis?

A3: A combination of chromatographic and spectroscopic methods is typically employed.[3][6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the main product from by-products and unreacted starting materials.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for distinguishing between isomers and elucidating the structure of unknown by-products.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.[4][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in Your HPLC Chromatogram

Q: I see several unexpected peaks in my HPLC chromatogram. How can I identify what they are?

A: Unexpected peaks can be unsettling, but a systematic approach can help you identify them.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Unreacted Starting Materials 1. Run individual standards of your starting materials on the HPLC under the same conditions to compare retention times. 2. If a peak matches, you have identified unreacted starting material. Consider adjusting reaction time, temperature, or stoichiometry.
Regioisomers 1. Regioisomers often have similar polarities and may elute close to the main product. 2. Isolate the impurity using preparative HPLC. 3. Characterize the isolated fraction using NMR spectroscopy. 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments can help determine the substitution pattern on the aromatic ring.[11][12]
Other By-products 1. Use LC-MS to get the molecular weight of the impurity. This can provide clues about its identity (e.g., is it a di-nitrated product?). 2. If the by-product is volatile, GC-MS can be used for identification by comparing the mass spectrum to a library.[10][14]
Contamination 1. Ensure all solvents are HPLC grade and glassware is scrupulously clean.[15] 2. Run a blank injection (mobile phase only) to check for system contamination.[16] "Ghost peaks" can sometimes appear due to carryover from previous injections.[15]
Workflow for Investigating Unexpected HPLC Peaks

HPLC_Troubleshooting Start Unexpected Peak in HPLC Check_Standards Run Starting Material Standards Start->Check_Standards LCMS Analyze by LC-MS Check_Standards->LCMS No Match Identify_SM Identified as Starting Material Check_Standards->Identify_SM Retention Time Match Prep_HPLC Isolate with Preparative HPLC LCMS->Prep_HPLC GCMS Analyze by GC-MS LCMS->GCMS NMR Characterize by NMR Prep_HPLC->NMR Identify_Isomer Identified as Regioisomer NMR->Identify_Isomer Identify_Other Identified as Other By-product GCMS->Identify_Other Optimize Optimize Reaction Conditions Identify_SM->Optimize Identify_Isomer->Optimize Identify_Other->Optimize

Caption: Potential regioisomers formed during synthesis.

Analytical Methodologies

Here are some starting points for developing your analytical methods. These should be optimized and validated for your specific system.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar column like a DB-5ms or HP-5ms is suitable for general impurity profiling.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: For initial assessment of purity and structural confirmation.

    • ¹³C NMR: To confirm the number of unique carbons.

    • COSY: To establish proton-proton correlations.

    • HSQC: To determine one-bond proton-carbon correlations.

    • HMBC: To identify long-range proton-carbon correlations, which is very useful for confirming the connectivity of the pyrazole ring to the benzoate.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024-09-02).
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22).
  • Analytical advances in pharmaceutical impurity profiling - PubMed. (2016-05-25).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025-05-23).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20).
  • common HPLC problems and solutions for organic acid analysis. - Benchchem.
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025-05-29).
  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy | Australian Journal of Chemistry - CSIRO Publishing. (2004-11-01).
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025-07-25).
  • Buchwald–Hartwig amin
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • IL110461A - Process for the preparation of pyrazole and its derivatives - Google P
  • distinguish between E2 regioisomers with NMR spectroscopy - YouTube. (2019-09-26).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Ethyl 2-Nitro-4-(1-pyrazolyl)
  • BH amination side products and purification : r/chemistry - Reddit. (2024-07-31).
  • Buchwald-Hartwig coupling - YouTube. (2019-01-07).
  • How Is GC-MS Used In Quality Control? - Chemistry For Everyone - YouTube. (2025-07-26).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025-02-23).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Comparative Guide to GC-MS Analysis for Determining the Purity of Synthesized Dichlorodiphenylmethane - Benchchem.
  • Using GC/MS to Analyze Unknown Compounds In Manufacturing - Innov
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Identification and quantification of products Gas chromatography-mass...
  • Synthesis of New Benzoxadiazole compounds Derived
  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl...
  • An Integrated Method for Spectrum Extraction and Compound Identification
  • ethyl 4-(((5-nitro-2-furyl)methyl)sulfonyl)
  • Synthesis of ethyl 4-nitrobenzo
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradi
  • ethyl 4-aminobenzo
  • Ethyl 4-aminobenzoate: Comprehensive Overview and Applic
  • Practice Organic Synthesis Problems - YouTube. (2017-01-18).
  • Organic Synthesis problems : r/chemistry - Reddit. (2018-08-03).
  • US5087725A - Process for the preparation of alkyl nitrobenzoates - Google P
  • ETHYL p-AMINOBENZO
  • Struggling with Synthesis? This ONE Hack Changes Everything! - YouTube. (2025-03-13).
  • Ethyl 4-aminobenzoate | Drug Inform
  • Ethyl 4-aminobenzo
  • 3-(N-methyl-4-nitrobenzamido)
  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)

Sources

Improving the purity of substituted pyrazoles through advanced purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methodologies and field-proven insights to help you navigate common and complex purification hurdles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Purification Strategies

This section addresses the initial steps and common queries encountered during the purification of substituted pyrazoles.

Q1: What are the first-line purification techniques for crude substituted pyrazoles?

A1: The primary purification methods for substituted pyrazoles are liquid-liquid extraction, crystallization, and column chromatography. The choice is dictated by the physical state of your compound and the nature of the impurities.[1]

  • Liquid-Liquid Extraction: This is a crucial initial work-up step to remove inorganic salts, and highly polar or non-polar impurities.[1][2] It's an effective way to perform a bulk clean-up of the crude reaction mixture before proceeding to more refined techniques.

  • Crystallization: For solid compounds with an initial purity of over 90%, recrystallization is often the most efficient method to achieve high purity (>99%).[1] It is a cost-effective and scalable technique.

  • Column Chromatography: This is the preferred method for liquid compounds, oily residues, or solids with significant impurities or isomeric mixtures.[1]

Q2: How do I select an appropriate solvent system for the crystallization of my substituted pyrazole?

A2: The ideal crystallization solvent is one in which your pyrazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common approach is to test a range of solvents with varying polarities. Good starting points for substituted pyrazoles often include ethanol/water, ethyl acetate/hexanes, and isopropanol.[3] A detailed protocol for solvent screening is provided in the "Experimental Protocols" section.

Q3: My pyrazole derivative appears to be degrading on the silica gel column. What are my options?

A3: Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or degradation.[1] To circumvent this, consider the following:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel with your chosen eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[1][4]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel when purifying basic compounds.[1][4]

  • Reversed-Phase Chromatography: Employing a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) is another effective strategy.[3][4]

Section 2: Troubleshooting Guide - Advanced Purification Challenges

This section provides in-depth solutions to more complex purification problems.

Chromatographic Purification Issues

Q4: I'm struggling to separate regioisomers of my substituted pyrazole using flash chromatography. What can I do?

A4: The separation of regioisomers is a common challenge due to their similar polarities.[5][6] Here’s a systematic approach to tackle this:

  • TLC Optimization: Before attempting column chromatography, ensure you can achieve baseline or near-baseline separation on a TLC plate. Experiment with different solvent systems, including those with low polarity to maximize differences in interaction with the stationary phase.

  • Solvent Gradient Modification: If you are using a gradient elution, make it shallower to increase the resolution between closely eluting spots.

  • Dry Loading: Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1][6] This "dry loading" technique often provides superior separation compared to loading the sample dissolved in a strong solvent.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers higher resolution. Both normal-phase and reverse-phase HPLC can be effective.[6]

Q5: My peaks are tailing during HPLC analysis of a pyrazole derivative. What is the likely cause and solution?

A5: Peak tailing in HPLC can be caused by several factors. For basic compounds like pyrazoles, a common cause is strong interaction with residual acidic silanol groups on the stationary phase.

  • Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine or diethylamine (0.1%), to the mobile phase can help to sharpen the peaks by competing with your analyte for the active sites on the stationary phase.

  • Column Choice: Using a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing for basic analytes.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or the concentration of your sample.

Crystallization and Post-Purification Issues

Q6: My substituted pyrazole oils out during crystallization. How can I induce crystal formation?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

  • Solvent System Adjustment: The solvent system may not be optimal. Try using a solvent pair where your compound is less soluble.

Q7: After purification, my pyrazole product is colored, but I expect it to be colorless. How can I remove the color?

A7: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.

  • Procedure: Dissolve your pyrazole in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture for a few minutes.[1] The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.[1] Then, allow the filtrate to cool and crystallize.

Section 3: Specialized Purification Techniques

For particularly challenging separations, such as those involving enantiomers, more advanced techniques are required.

Q8: How can I separate the enantiomers of a chiral substituted pyrazole?

A8: The separation of enantiomers requires a chiral environment. The most common and effective method is chiral High-Performance Liquid Chromatography (HPLC).[7][8][9]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent chiral recognition capabilities for pyrazole derivatives.[6][7]

  • Mobile Phase Selection: Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol or acetonitrile) can be effective.[7] The optimal mobile phase will depend on the specific pyrazole and the chosen CSP.

Q9: What is Supercritical Fluid Chromatography (SFC), and when should I consider it for pyrazole purification?

A9: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10][11][12][13] It offers several advantages over traditional HPLC, including:

  • Faster Separations: The low viscosity of supercritical fluids allows for faster flow rates and shorter run times.[10]

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" purification technique.[14]

  • Efficient Sample Recovery: The CO2 mobile phase is easily evaporated, simplifying the isolation of the purified compound.[10][14]

SFC is particularly well-suited for both chiral and achiral separations and is becoming increasingly popular in the pharmaceutical industry for high-throughput purification.[10][11][14]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Substituted Pyrazoles

TechniqueTypical Purity AchievedThroughputKey AdvantagesCommon Challenges
Liquid-Liquid Extraction Low-MediumHighRemoves bulk impurities, cost-effective.Limited selectivity, can form emulsions.
Crystallization High (>99%)Medium-HighScalable, highly pure product, cost-effective.Not suitable for oils, requires screening of solvents.[1]
Flash Chromatography Medium-HighMediumGood for complex mixtures and oils.Can cause degradation of sensitive compounds.[1][15]
HPLC (Reverse & Normal) Very High (>99.5%)Low-MediumHigh resolution for isomers, automated.Requires specialized equipment, smaller scale.[1][6]
Chiral HPLC Enantiomerically PureLowSeparates enantiomers effectively.Requires specialized chiral columns and method development.[7][8][9]
SFC High-Very HighMedium-HighFast, green, good for chiral and achiral separations.Requires specialized high-pressure equipment.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Substituted Pyrazole
  • Solvent Selection: In a small test tube, add a small amount of the crude solid pyrazole. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: In a larger flask, add the crude pyrazole and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[1]

Protocol 2: General Procedure for Flash Column Chromatography of a Substituted Pyrazole
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of your desired compound from impurities, with an Rf value for the product of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the packed column.[1][6]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Substituted Pyrazole physical_state Determine Physical State start->physical_state solid Solid physical_state->solid Solid liquid_oil Liquid or Oil physical_state->liquid_oil Liquid/Oil initial_purity Initial Purity > 90%? solid->initial_purity column_chrom Column Chromatography liquid_oil->column_chrom crystallization Attempt Crystallization initial_purity->crystallization Yes initial_purity->column_chrom No pure_product Pure Product crystallization->pure_product isomers Isomeric Mixture? column_chrom->isomers chiral_isomers Chiral Isomers? isomers->chiral_isomers Yes isomers->pure_product No chiral_hplc Chiral HPLC / SFC chiral_isomers->chiral_hplc Yes chiral_isomers->pure_product No (Regioisomers) chiral_hplc->pure_product Chromatography_Troubleshooting issue {Problem| Poor Separation of Isomers} solutions Solutions Optimize TLC Separation Use a Shallower Gradient Employ Dry Loading Consider HPLC/SFC issue->solutions issue2 {Problem| Compound Degradation} solutions2 Solutions Deactivate Silica (e.g., with Triethylamine) Use Neutral Alumina Switch to Reversed-Phase issue2->solutions2

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of heterocyclic chemistry's cornerstone reactions. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

An Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a fundamental and versatile method for preparing pyrazoles and pyrazolones.[1][2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically under acidic conditions.[4][5][6] The resulting pyrazole scaffold is a key pharmacophore found in numerous biologically active compounds, including pharmaceuticals like celecoxib and antipyrine, making this reaction highly relevant in medicinal chemistry.[7]

This guide will address common challenges encountered during this synthesis, from low yields and impurity formation to issues with regioselectivity and product isolation.

The Reaction Mechanism: A Deeper Dive

Understanding the reaction mechanism is critical for effective troubleshooting. The Knorr synthesis is an acid-catalyzed cyclocondensation reaction.[1] The process can be broken down into several key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.[8][9] This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[1][10]

  • Dehydration: The resulting cyclic intermediate, a hydroxylpyrazolidine, is often unstable and readily undergoes dehydration (elimination of a second water molecule) to yield the stable, aromatic pyrazole ring.[1][11]

The regioselectivity of the reaction, a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, is determined in the initial step. The hydrazine can attack either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric products.[11][12]

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone + H+, -H2O cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Hemiaminal (Hydroxylpyrazolidine) cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration product Pyrazole Product dehydration->product

Caption: The general mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the Knorr pyrazole synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low or the reaction incomplete?

This is one of the most frequent challenges. The cause often lies in suboptimal reaction conditions or substrate reactivity.

  • Underlying Cause 1: Reaction Kinetics. The Knorr synthesis can be very fast, often exothermic, but this is not always the case, especially with less reactive substrates.[10][13]

    • Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of starting materials.[1][13] If the reaction stalls, consider increasing the temperature by refluxing the mixture. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[14]

  • Underlying Cause 2: Improper Catalysis. The reaction is typically acid-catalyzed, and the pH of the medium is crucial.[13] Both the initial hydrazone formation and the subsequent cyclization are pH-dependent.[8]

    • Solution: For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[1][10] However, if you are using a hydrazine salt (e.g., phenylhydrazine HCl), the medium can become too acidic, potentially leading to side reactions. In such cases, adding one equivalent of a mild base like sodium acetate can buffer the system and improve the outcome.[13] The optimal pH may need to be determined empirically for your specific substrates.[13]

  • Underlying Cause 3: Solvent Choice. The solvent plays a key role in reaction rate and outcome.

    • Solution: Protic solvents like ethanol, propanol, or acetic acid are commonly used and are often effective.[1][10] Ethanol is a good starting point as it readily dissolves the reactants and facilitates the reaction. In some cases, running the reaction neat (without any solvent) under reflux can also be highly effective.[15]

Q2: My reaction mixture turned dark yellow, red, or brown. What causes this and how can I fix it?

The formation of colored impurities is a common cosmetic and purity issue, often stemming from the hydrazine reagent.

  • Underlying Cause: Hydrazine Instability. Hydrazines, particularly phenylhydrazine, can be sensitive to air and light and may oxidize over time, forming colored byproducts. This can be exacerbated by acidic conditions.[16]

    • Solution 1: Use High-Purity Reagents. Ensure your hydrazine is of high purity and has been stored correctly. If necessary, distill or recrystallize the hydrazine before use.

    • Solution 2: Run Under Inert Atmosphere. While not always required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and minimize color formation.[13]

    • Solution 3: Purification. Many colored impurities are non-polar and can be removed during workup. Washing the crude solid product with a solvent like diethyl ether or toluene before recrystallization can be effective.[1][13]

Q3: I am getting a mixture of two regioisomers. How can I control the selectivity?

This is a significant challenge when using an unsymmetrical 1,3-dicarbonyl compound, such as a β-ketoester. The initial nucleophilic attack can occur at either the ketone or the ester carbonyl.

  • Underlying Cause: Relative Carbonyl Reactivity. Generally, the ketone carbonyl is more electrophilic and less sterically hindered than the ester carbonyl, leading to preferential attack at the ketone.[17] However, this selectivity is not always perfect.

    • Solution 1: pH Control. The regioselectivity can be pH-dependent. Fine-tuning the acidity of the reaction medium can sometimes favor the formation of one isomer over the other. This requires careful empirical optimization.

    • Solution 2: Two-Step Procedure. For ultimate control, a two-step procedure can be employed. First, form the hydrazone by reacting the hydrazine with the 1,3-dicarbonyl under milder conditions that favor selective attack at the more reactive carbonyl. Isolate this intermediate and then induce cyclization under different conditions (e.g., stronger acid or higher temperature).

    • Solution 3: Use of Precursors. Recent advances have shown that some regiochemical control can be achieved by using specifically designed precursors or catalysts, though this falls outside the scope of the classical Knorr synthesis.[12][18]

Q4: I'm having difficulty with product isolation and purification. What are the best practices?

Because the pyrazole products are often stable, crystalline solids, isolation is usually straightforward, but challenges can arise.

  • Problem: Product Oiling Out. The product separates as an oil instead of a solid upon work-up.

    • Solution: This often happens if the reaction mixture is cooled too quickly or if the concentration is too high. After adding water to precipitate the product, allow the mixture to cool slowly to room temperature with vigorous stirring.[10] If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization. Adding a small seed crystal of the pure product can also be effective.

  • Problem: Low Recovery After Recrystallization.

    • Solution: This typically occurs from using too much recrystallization solvent.[17] Pyrazoles can have significant solubility in common solvents like ethanol. Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly, and then cool further in an ice bath to maximize crystal formation before filtering.

Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solutions & Strategies
Low Yield / Incomplete Reaction Insufficient reaction time or temperature; Suboptimal pH/catalysis; Poor solvent choice.Monitor by TLC/LC-MS; Increase temperature or use microwave heating; Optimize acid catalyst concentration; Add a mild base if using a hydrazine salt; Screen solvents like ethanol, acetic acid, or neat conditions.[13][14]
Formation of Colored Impurities Oxidation or decomposition of hydrazine; Air sensitivity.Use high-purity/freshly distilled hydrazine; Run the reaction under an inert (N₂ or Ar) atmosphere; Wash the crude product with a non-polar solvent before recrystallization.[13][16]
Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl; Non-selective initial hydrazone formation.Carefully control reaction pH; Employ a two-step procedure (isolate hydrazone first, then cyclize); Consider steric and electronic factors of your substrate.[17]
Difficult Product Isolation Product "oiling out"; Low recovery from recrystallization.Ensure slow cooling with vigorous stirring to promote crystallization; Scratch the flask or use a seed crystal; Use the minimum amount of hot solvent for recrystallization and cool thoroughly.[10][17]

Standard Experimental Protocols

The following protocols provide detailed, validated methodologies for common Knorr pyrazole syntheses.

General Experimental Workflow

The overall process for a Knorr synthesis is highly conserved, following a logical sequence of steps from setup to purification.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Combine dicarbonyl, hydrazine, solvent, catalyst) heating 2. Heating & Monitoring (Reflux/Stir at Temp) Monitor by TLC setup->heating precipitation 3. Precipitation (Cool reaction, add water) heating->precipitation filtration 4. Isolate Crude Product (Vacuum filtration) precipitation->filtration recrystallization 5. Recrystallization (e.g., from Ethanol) filtration->recrystallization drying 6. Dry Final Product recrystallization->drying

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester[10]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

  • Materials:

    • Ethyl benzoylacetate (3 mmol, 1 equivalent)

    • Hydrazine hydrate (6 mmol, 2 equivalents)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • Reaction Setup: In a 20-mL scintillation vial or round-bottom flask equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]

    • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[10]

    • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][10]

    • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to confirm the consumption of the starting ketoester.[1][10]

    • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[10]

    • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.[10]

    • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The pure product can be obtained by recrystallization from ethanol.[1][10]

Protocol 2: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)[15]

This protocol details the solvent-free synthesis of Edaravone.

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Diethyl ether

    • Ethanol for recrystallization

  • Procedure:

    • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2][15]

    • Heating: Heat the reaction mixture under reflux for 1 hour.[2]

    • Isolation: Cool the resulting syrup in an ice bath.[2]

    • Crystallization: Add a small amount of diethyl ether and stir or scratch the flask vigorously to induce crystallization of the crude product.[2][15]

    • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2][17]

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Process for the preparation of pyrazoles. (n.d.).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). S. V. E. Society's College of Pharmacy. [Link]

  • Synthesis of pyrazoles. (2019). YouTube. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. [Link]

Sources

Overcoming common issues in the scale-up of kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Kinase Inhibitor Synthesis Scale-Up. As Senior Application Scientists, we have compiled this guide to address the complex challenges researchers and process chemists face when transitioning from bench-scale synthesis to pilot or manufacturing scale. Kinase inhibitors, a cornerstone of targeted therapy, often present unique synthetic hurdles that can impact timelines, budget, and the ultimate success of a drug development program.[1][2]

This resource is structured to provide direct, actionable advice through in-depth troubleshooting guides and frequently asked questions. We delve into the causality behind common issues, offering not just solutions but a framework for robust process development.

Troubleshooting Guides: From Problem to Process Control

This section provides in-depth answers to specific, critical problems encountered during the scale-up of kinase inhibitor synthesis.

Section 1: Polymorphism and Crystallization Control

The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical, influencing everything from stability and bioavailability to downstream processability.[3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a central challenge in the scale-up of kinase inhibitor manufacturing.[3][4]

Q1: We are observing different crystal forms (polymorphs) of our kinase inhibitor upon scale-up. What is causing this and how can we control it?

A1: The emergence of different polymorphs during scale-up is a common and critical issue, often stemming from changes in crystallization kinetics and thermodynamics that are not apparent at the lab scale. The final polymorphic form is a product of both nucleation and crystal growth, which are highly sensitive to process parameters.[4]

Causality:

  • Supersaturation Rate: Rapid changes in concentration, often seen in scaled-up anti-solvent additions or fast cooling cycles, can favor the nucleation of a kinetically stable (metastable) polymorph over the thermodynamically stable form.[5] This is consistent with Ostwald's Rule of Stages.[5]

  • Solvent Environment: The choice of solvent is paramount. Solvents influence solubility, solute-solvent interactions, and even the conformational preferences of the kinase inhibitor in solution, which can direct the formation of a specific polymorph.[5][6] For example, a solvent that forms strong hydrogen bonds with the solute may inhibit the formation of the most stable crystal lattice, leading to a different form.

  • Temperature: Different polymorphs have different stability profiles at various temperatures. A system may be monotropic (one form is always more stable) or enantiotropic (the stable form changes with temperature).[4] The broader temperature gradients and longer heating/cooling times in large reactors can lead to crystallization in a different thermal regime than in the lab.

  • Impurities: Even small amounts of process-related impurities can act as templates or inhibitors for the nucleation of a specific polymorph, leading to unexpected results at scale.[7]

Troubleshooting and Control Strategy:

  • Comprehensive Polymorph Screen: Before scale-up, a thorough screen must be conducted to identify all accessible polymorphic forms of your kinase inhibitor. This establishes the landscape of potential outcomes.

  • Metastable Zone Width (MSZW) Determination: For your chosen solvent system, determine the MSZW. This is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within a controlled region of this zone is key to ensuring consistent crystallization.

  • Seeding Strategy: This is the most powerful tool for polymorph control.[7] A slurry of the desired polymorph should be introduced at a specific point within the MSZW. This bypasses the stochastic nature of primary nucleation and directs the crystallization to the desired form.

  • Controlled Cooling/Anti-Solvent Addition: Implement a precise and reproducible cooling profile or anti-solvent addition rate. This ensures that the rate of supersaturation generation is slow and controlled, favoring the growth of the desired polymorph on the seed crystals.

Polymorphism_Troubleshooting start Polymorphic Inconsistency Observed During Scale-Up q1 Was a comprehensive polymorph screen performed? start->q1 action1 Perform thorough polymorph screen using various solvents and crystallization methods. q1->action1 No q2 Is a seeding strategy in place? q1->q2 Yes action1->q2 action2 Develop a seeding protocol. Identify the desired polymorph and prepare seed crystals. q2->action2 No q3 Is the rate of supersaturation controlled? q2->q3 Yes action2->q3 action3 Optimize and validate cooling profile or anti-solvent addition rate. Use PAT for real-time monitoring. q3->action3 No end Consistent Polymorphic Form Achieved q3->end Yes action3->end

Caption: Decision tree for troubleshooting polymorphic outcomes.

Section 2: Impurity Profile Management

Regulatory bodies like the FDA and ICH place stringent controls on the purity of APIs.[8][9] Managing the impurity profile during scale-up is essential for ensuring patient safety and regulatory compliance.[10]

Q2: We've detected new, unidentified impurities in our scaled-up batch that were not present at the lab scale. What are the likely sources and how do we identify and control them?

A2: The appearance of new impurities at scale is often due to subtle changes in the reaction environment, such as longer reaction times, localized heating, or different mixing efficiencies. According to ICH guidelines, any impurity exceeding 0.1% must be identified and characterized.[9]

Likely Sources:

  • Process-Related Impurities: These can be by-products from side reactions, products of over-reaction, or unreacted intermediates.[10][11] In larger reactors, inefficient mixing can create "hot spots" that accelerate side reactions, or extended reaction times may allow for the formation of impurities that were negligible at the lab scale.

  • Degradation Products: The final API or intermediates may degrade under the thermal stress of longer processing or drying times at scale.

  • Reagent-Borne Impurities: Impurities present in starting materials or reagents, which were insignificant at a small scale, can become significant in large-scale batches.

  • Inorganic Impurities: These can include residual catalysts (e.g., palladium), heavy metals from equipment, or filter aids.[9][10]

Identification and Control Workflow:

  • Characterization: The first step is to isolate and structurally elucidate the new impurity. Hyphenated techniques like LC-MS are invaluable for this, providing both retention time and mass data.[9] For definitive structure confirmation, techniques like NMR and IR spectroscopy are required.[11]

  • Root Cause Analysis: Once the structure is known, perform a "fate and purge" study. This involves systematically analyzing starting materials, intermediates, and in-process samples to determine where the impurity is formed and how it carries through the process.

  • Process Optimization: Based on the root cause, modify the process. This could involve:

    • Adjusting reaction temperature or time.

    • Improving mixing efficiency.

    • Changing the order of reagent addition.

    • Implementing a more effective purification step (e.g., re-crystallization with a different solvent system, chromatography).

  • Specification Setting: Establish an in-process control limit for the impurity to ensure the final API meets the required purity specifications.

Impurity_Workflow start New Impurity Detected (>0.1%) step1 Isolate & Characterize Impurity (LC-MS, NMR, IR) start->step1 step2 Perform Root Cause Analysis (Fate & Purge Study) step1->step2 q1 Impurity Source Identified? step2->q1 q1->step2 No, investigate further step3 Optimize Process Parameters (Temp, Time, Mixing, Purification) q1->step3 Yes step4 Set In-Process Controls & Final Specifications step3->step4 end Impurity Controlled Below Threshold step4->end

Caption: Workflow for impurity identification and control.

Analytical Technique Purpose in Impurity Profiling Common Use Case
HPLC/UPLC Quantifies known impurities and detects unknown ones.[9][12]Routine purity testing and release assays.
LC-MS Provides molecular weight information for impurity identification.Structural elucidation of unknown peaks.
GC-HS Quantifies residual solvents.[9]Testing for solvents like DMSO, hexane, ethyl acetate.[8][13]
NMR Spectroscopy Provides definitive structural information of isolated impurities.[11]Characterizing the exact chemical structure of a novel impurity.
ICP-MS Quantifies trace amounts of inorganic and heavy metals.Testing for residual palladium from coupling reactions.

Table 1: Common analytical techniques for impurity profiling in kinase inhibitor synthesis.

Section 3: Process Safety and Reaction Control

Many synthetic steps in kinase inhibitor synthesis, particularly coupling reactions, can be highly exothermic.[14] Managing this heat release is a critical safety and quality concern during scale-up.

Q3: Our key coupling reaction is highly exothermic, and we are concerned about thermal runaway at a larger scale. What are the best strategies for managing this?

A3: This is a valid and critical concern. As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. An unmanaged exotherm can lead to a runaway reaction, causing rapid temperature and pressure increases, solvent boiling, and potential equipment failure.

Control Strategies:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.

  • Engineering Controls:

    • Reactor Design: Utilize reactors with high heat transfer capabilities, such as those with cooling jackets and internal coils.[15]

    • Dosing Control: Instead of adding all of a reactive reagent at once, add it slowly over time. This makes the rate of heat generation dependent on the addition rate, not the reaction kinetics, allowing the cooling system to keep up.[15]

  • Process Modifications:

    • Semi-Batch Operation: This is the most common strategy. One reactant is charged to the vessel, and the other is added controllably at a rate that allows the cooling system to manage the heat output.

    • Flow Chemistry: For highly energetic or unstable reactions, transitioning to a continuous flow reactor offers superior heat management due to the extremely high surface-area-to-volume ratio of microreactors.[15] This allows for precise temperature control and minimizes the volume of hazardous material present at any one time.

Exotherm_Management start Exothermic Reaction Identified for Scale-Up step1 Quantify Thermal Risk via Reaction Calorimetry (RC1) start->step1 step2 Select Control Strategy step1->step2 option1 Semi-Batch Process (Dosing-Controlled) step2->option1 option2 Flow Chemistry (Continuous Process) step2->option2 desc1 Implement controlled addition of limiting reagent. Ensure cooling capacity exceeds heat generation rate. option1->desc1 desc2 Design and optimize flow reactor setup. Leverage superior heat and mass transfer. option2->desc2 end Safe & Controlled Scaled-Up Process desc1->end desc2->end

Caption: Strategies for managing exothermic reactions at scale.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key considerations when selecting a solvent system for the crystallization of a kinase inhibitor at scale?

Choosing the right solvent is a multi-faceted decision that impacts yield, purity, crystal form, and safety.[6] Key criteria include:

  • Solubility Profile: The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures to ensure a high recovery yield.

  • Polymorph Control: The solvent must consistently produce the desired polymorph.[5]

  • Impurity Purging: The solvent system should effectively exclude impurities, meaning impurities should remain in the mother liquor while the desired compound crystallizes.

  • Safety and Environmental: The solvent should have a favorable safety profile (high flash point, low toxicity) and be environmentally acceptable (e.g., align with GSK or Pfizer solvent selection guides).

  • Process Operability: The solvent should have a suitable boiling point for reflux and distillation and should not pose issues like excessive viscosity at low temperatures.

FAQ 2: How can we optimize reagent stoichiometry during scale-up to improve yield and purity?

At the lab scale, an excess of one reagent is often used to drive a reaction to completion. During scale-up, this can be costly and lead to downstream purification challenges. To optimize:

  • Understand the Mechanism: A clear understanding of the reaction mechanism helps identify which reagents are critical and which might contribute to side products if used in excess.

  • Design of Experiments (DoE): Use DoE to systematically screen different reagent ratios, temperatures, and concentrations to find an optimal balance between reaction completion (yield) and impurity formation (purity).

  • In-Process Controls (IPCs): Implement IPCs (e.g., in-process HPLC) to monitor reaction progress. This allows you to stop the reaction once the desired conversion is reached, preventing the formation of by-products from extended reaction times or excessive reagent exposure.

FAQ 3: What are the most effective Process Analytical Technology (PAT) tools for real-time monitoring of kinase inhibitor synthesis and crystallization?

PAT is crucial for understanding and controlling processes in real-time. For kinase inhibitor scale-up, key tools include:

  • FTIR/Raman Spectroscopy: These in-situ probes can monitor the concentration of reactants, products, and intermediates in real-time, providing kinetic data and helping to determine reaction endpoints precisely. They are also powerful for monitoring polymorphic transitions during crystallization.[7]

  • Focused Beam Reflectance Measurement (FBRM): FBRM tracks particle size and count in a crystallizing slurry in real-time. This is invaluable for monitoring crystal growth, identifying secondary nucleation events, and ensuring batch-to-batch consistency in particle size distribution.

  • Particle Video Microscope (PVM): PVM provides real-time images of crystals in the reactor, allowing for direct observation of crystal morphology, agglomeration, and the presence of oiling out or other undesirable events.

Experimental Protocols

Protocol 1: Polymorph Screening Using a Multi-Solvent System

Objective: To identify the potential polymorphs of a kinase inhibitor API and determine the conditions under which they form.

Methodology:

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water).

  • Equilibrium Solubility: Determine the approximate solubility of the API in each solvent at room temperature and an elevated temperature (e.g., 50 °C).

  • Crystallization Methods:

    • Slow Cool: Prepare saturated solutions at the elevated temperature. Cool slowly (e.g., 0.1 °C/min) to room temperature and then to 5 °C.

    • Fast Cool (Crash Cool): Prepare saturated solutions at the elevated temperature. Rapidly cool in an ice bath.

    • Anti-Solvent Addition: Prepare a concentrated solution in a "good" solvent. Add a "poor" solvent (an anti-solvent) dropwise until precipitation is observed.

    • Slow Evaporation: Prepare a solution below saturation at room temperature and allow the solvent to evaporate slowly in a loosely covered vial.

  • Isolation and Analysis: Isolate the resulting solids by filtration. Analyze each solid sample using techniques like Powder X-Ray Diffraction (PXRD) to identify unique crystal forms, Differential Scanning Calorimetry (DSC) to identify thermal events like melting points and phase transitions, and Thermogravimetric Analysis (TGA) to identify solvates.

Protocol 2: In-Process Monitoring of an Exothermic Reaction Using Reaction Calorimetry

Objective: To safely characterize the thermal profile of a key synthetic step before scale-up.

Methodology:

  • Setup: Configure a reaction calorimeter (e.g., Mettler-Toledo RC1e) with appropriate stirring and temperature probes.

  • Calibration: Perform a solvent heat capacity calibration to ensure accurate heat flow measurements.

  • Reaction Setup (Semi-Batch):

    • Charge the reactor with the initial substrate and solvent.

    • Bring the reactor contents to the desired starting temperature.

    • Load the second, reactive reagent into a dosing pump.

  • Dosing and Data Collection:

    • Start the dosing of the second reagent at a pre-determined, slow rate.

    • Simultaneously, begin data logging, recording jacket temperature, reactor temperature, and heat flow.

  • Analysis:

    • Integrate the heat flow curve over the duration of the addition to calculate the total heat of reaction (ΔH).

    • Analyze the data to determine the maximum heat output rate.

    • Use the data to calculate the adiabatic temperature rise and the MTSR to assess the risk of thermal runaway. This information is then used to design the cooling requirements and safe dosing profiles for the pilot plant reactor.

References

  • Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. (2022). Vertex AI Search.
  • Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC - NIH. (n.d.). Vertex AI Search.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Vertex AI Search.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. (n.d.). Vertex AI Search.
  • Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek. (2024). Vertex AI Search.
  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). Vertex AI Search.
  • Control of polymorphism in continuous crystallization - DSpace@MIT. (n.d.). Vertex AI Search.
  • Impurity Profiling In Pharmaceuticals: A Review. (n.d.). Vertex AI Search.
  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (n.d.). Vertex AI Search.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Vertex AI Search.
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020). Vertex AI Search.
  • Kinase-targeted cancer therapies: progress, challenges and future directions - PMC - NIH. (2018). Vertex AI Search.
  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.). Vertex AI Search.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Vertex AI Search.
  • Crystallization of MAP kinases - PubMed. (n.d.). Vertex AI Search.
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - DSpace. (n.d.). Vertex AI Search.
  • Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - ResearchG
  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). Vertex AI Search.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). Vertex AI Search.
  • Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models - Frontiers. (n.d.). Vertex AI Search.
  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors - ResearchG
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. (2024). Vertex AI Search.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Nitration of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nitration of benzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. Here, we will delve into the nuances of optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles to ensure successful and reproducible outcomes in your experiments.

Understanding the Core Reaction: Electrophilic Aromatic Substitution

The nitration of benzoate derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The fundamental process involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]

The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[3][4]

The Directing Influence of the Benzoate Group

The ester group (-COOR) of a benzoate derivative is an electron-withdrawing group and, consequently, a deactivating group.[5] This means that benzoate derivatives are less reactive towards electrophilic attack than benzene itself. The deactivating nature of the ester group also directs the incoming electrophile (the nitronium ion) primarily to the meta position.[6] This regioselectivity is a critical aspect to consider when planning your synthesis.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of benzoate derivatives, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The deactivating nature of the benzoate group can make the reaction sluggish. 2. Insufficient nitronium ion generation: The ratio of nitric acid to sulfuric acid may not be optimal. 3. Reaction temperature is too low: While low temperatures are generally recommended, excessively cold conditions can halt the reaction.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[8] 2. Adjust acid ratio: Ensure a sufficient excess of sulfuric acid to drive the formation of the nitronium ion. A common ratio is 1:1 or 1:2 of nitric acid to sulfuric acid.[9] 3. Slightly increase temperature: If the reaction is not proceeding at 0-5 °C, cautiously raise the temperature to 10-15 °C while carefully monitoring for the formation of byproducts.[8] For highly deactivated substrates, stronger nitrating agents like fuming nitric acid with oleum might be necessary, but be aware this can reduce regioselectivity.[8]
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high: Higher temperatures can overcome the activation energy barrier for the formation of ortho and para isomers. 2. Incorrect acid ratio: Some studies suggest that a higher concentration of nitric acid relative to sulfuric acid can increase the proportion of the ortho isomer.[8]1. Strict temperature control: Maintain a low and stable temperature, ideally between 0-15 °C, throughout the addition of the nitrating mixture.[8] 2. Optimize acid mixture: Use a well-established ratio of nitric acid to sulfuric acid to favor the formation of the meta product.
Presence of Di-nitrated Byproducts 1. Excessive nitrating agent: Using a large excess of the nitric acid/sulfuric acid mixture can lead to a second nitration event. 2. Reaction conditions are too harsh: High temperatures or prolonged reaction times can promote di-nitration.[8]1. Control stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (e.g., 1.1-1.2 equivalents of nitric acid).[8] 2. Maintain mild conditions: Keep the temperature low and monitor the reaction to stop it once the starting material is consumed.[8]
Product is an Oil and Does Not Solidify 1. Presence of impurities: The formation of isomeric byproducts (ortho and para) can result in a eutectic mixture with a lower melting point. 2. Incomplete reaction: The presence of unreacted starting material can also lead to an oily product.1. Purification: Isolate the crude product and purify it by recrystallization. A mixture of ethanol and water is often effective for methyl 3-nitrobenzoate.[6] Washing the crude product with ice-cold methanol can help remove the more soluble ortho-nitrobenzoic ester.[10] 2. Optimize reaction: Re-evaluate the reaction conditions to ensure complete conversion of the starting material.
Oxidation of Other Functional Groups 1. Sensitive functional groups on the benzoate derivative: The strong oxidizing nature of the nitrating mixture can affect other sensitive groups on the molecule.1. Use milder nitrating agents: Consider alternatives to the standard nitric acid/sulfuric acid mixture. Options for deactivated aromatic compounds include nitrate-sulfuric acid systems or urea nitrate.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the slow, dropwise addition of the nitrating mixture so critical?

A: The nitration of aromatic compounds is a highly exothermic reaction.[8] The slow, dropwise addition of the nitrating mixture to the cooled solution of the benzoate derivative is essential for several reasons:

  • Temperature Control: It allows for the dissipation of the heat generated, preventing a runaway reaction and maintaining the optimal temperature for high regioselectivity.

  • Minimizing Byproducts: Rapid addition can lead to localized "hot spots" where the temperature rises significantly, promoting the formation of di-nitrated and other undesirable byproducts.[4]

  • Safety: Uncontrolled exothermic reactions can be hazardous, leading to a rapid increase in pressure and the potential for splashing of corrosive acids.

Q2: How can I effectively monitor the progress of my nitration reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A co-spot of your starting material and the reaction mixture will show the consumption of the starting material and the appearance of the product spot(s). This allows you to determine when the reaction is complete and avoid unnecessary side reactions from prolonged reaction times.

Q3: What is the best way to purify the crude methyl 3-nitrobenzoate?

A: Recrystallization is the most common and effective method for purifying the solid product. For methyl 3-nitrobenzoate, a mixed solvent system of ethanol and water is often used.[6] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon cooling, the purified product will crystallize out. Washing the crude solid with a small amount of ice-cold methanol can also be effective in removing some impurities, particularly the more soluble ortho-isomer.[10]

Q4: I've obtained a 1H NMR of my product. What should I look for to confirm the structure of methyl 3-nitrobenzoate?

A: The 1H NMR spectrum of methyl 3-nitrobenzoate is quite distinct. Due to the electron-withdrawing effects of both the nitro and ester groups, the aromatic protons are shifted downfield. You should expect to see:

  • A singlet for the methyl ester protons (-OCH₃) around 4.0 ppm.

  • Four distinct signals in the aromatic region (typically between 7.5 and 9.0 ppm), corresponding to the four protons on the substituted ring. The lack of symmetry in the meta-substituted product leads to these four separate signals.[12]

Q5: Are there any alternative nitrating agents I can use for sensitive benzoate derivatives?

A: Yes, for substrates that are sensitive to the harsh conditions of mixed acid, several alternative nitrating agents can be employed. For deactivated aromatic compounds, options include:

  • Nitrate-sulfuric acid systems: These can offer higher nitrating activity under milder conditions.[11]

  • Urea nitrate: This reagent can provide high yields and regioselectivity under very mild conditions.[11]

  • N-Nitropyridinium nitrate: This is another example of a milder nitrating agent.

Experimental Workflow and Diagrams

Standard Protocol for the Nitration of Methyl Benzoate

This protocol is a general guideline. Please consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiment.

  • Preparation: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Addition of Substrate: Slowly add methyl benzoate to the cold sulfuric acid with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully mix concentrated nitric acid and concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature of the reaction mixture is maintained between 0-15 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated time, monitoring the progress by TLC.

  • Quenching: Slowly pour the reaction mixture over crushed ice with stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Reaction Mechanism and Workflow

Caption: General mechanism of electrophilic aromatic substitution for the nitration of a benzoate derivative.

EAS_Mechanism cluster_step1 Step 1: Attack of the Aromatic Ring on the Electrophile cluster_step2 Step 2: Deprotonation to Restore Aromaticity A Benzoate Derivative C Sigma Complex (Resonance Stabilized) A->C Slow, Rate-Determining Step B Nitronium Ion (NO₂⁺) B->C D Sigma Complex F Nitrobenzoate Product D->F Fast E Base (e.g., HSO₄⁻) E->F G H₂SO₄

Caption: Troubleshooting flowchart for low yield in the nitration of benzoate derivatives.

Troubleshooting_Yield start Low Product Yield check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No harsh_conditions Were reaction conditions too harsh (high temp, excess nitrating agent)? check_reaction->harsh_conditions Yes optimize_time Increase reaction time or slightly increase temperature (e.g., to 10-15°C). incomplete->optimize_time byproducts Significant Byproduct Formation harsh_conditions->byproducts optimize_conditions Strictly control temperature (0-15°C) and use stoichiometric nitrating agent. byproducts->optimize_conditions re_evaluate Re-evaluate and optimize reaction conditions. optimize_time->re_evaluate optimize_conditions->re_evaluate

Safety First: Handling Nitrating Agents

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations involving concentrated acids should be performed in a certified chemical fume hood.

  • Acid to Water: When preparing dilutions, always add acid slowly to water, never the other way around, to avoid violent exothermic reactions.

  • Spill Kits: Ensure that appropriate spill kits for corrosive materials are readily available.

By understanding the chemical principles, anticipating potential challenges, and adhering to safe laboratory practices, you can effectively optimize the nitration of benzoate derivatives for your research and development needs.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

  • Wang, R., et al. (2014). Nitration of Deactivated Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • Nitration of Methyl Benzoate. (2020, August 13). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Morsch, L. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. Retrieved from [Link]

  • nitration of aromatic compounds. (2019, January 3). YouTube. Retrieved from [Link]

  • Process for the isolation of the methyl ester of m-nitrobenzoic acid. (n.d.). Google Patents.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2017). ResearchGate. Retrieved from [Link]

  • UKEssays. (2020, May 18). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2018). ResearchGate. Retrieved from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]

  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]

  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Effective Purification of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of pyrazole-containing compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique electronic properties and synthetic routes can lead to specific purification hurdles.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common issues encountered during experimental work.

Section 1: Foundational Purification Strategy & General FAQs

Before diving into specific techniques, it's crucial to select an appropriate overall strategy. The choice of method depends on the physical state of your compound, the nature of the impurities, and the desired final purity and scale.

Q1: What are the most common impurities I should expect in my crude pyrazole synthesis?

Understanding potential impurities is the first step to effective purification. Common byproducts in pyrazole synthesis include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more regioisomers is a frequent challenge.[3][4] These isomers often have very similar polarities, making them difficult to separate.[5]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common. Hydrazine, in particular, can be removed with an acidic wash during workup, as it forms a water-soluble salt.[3]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can leave pyrazoline intermediates as byproducts in the crude mixture.[3]

  • Colored Impurities: Side reactions or the decomposition of hydrazine starting materials (especially phenylhydrazine) can produce highly colored impurities, often leading to yellow, red, or brown crude products.[3][6]

  • Residual Catalysts: If transition metals like palladium were used (e.g., in cross-coupling reactions to build precursors), trace amounts can remain and require specific removal techniques.[7]

Q2: How do I decide on the best initial purification strategy for my pyrazole derivative?

The optimal strategy is determined by a preliminary analysis of your crude product. A general workflow can help guide your decision.

G start Crude Pyrazole Mixture tlc Analyze by TLC/LCMS start->tlc decision1 Is the major spot well-separated from impurities? tlc->decision1 decision2 Is the compound a solid with >90% purity? decision1->decision2 Yes chrom Column Chromatography decision1->chrom No (Co-elution of isomers) decision3 Are impurities non-basic? decision2->decision3 No cryst Recrystallization decision2->cryst Yes decision3->chrom No extract Acid-Base Extraction decision3->extract Yes G start Compound Streaking on Silica Column decision1 Is the compound a basic amine? start->decision1 decision2 Is the sample overloaded? decision1->decision2 No sol1 Deactivate Silica: Add 0.5-1% Triethylamine (Et3N) to the mobile phase. decision1->sol1 Yes sol2 Use less material. Rule of thumb: 1-5% of silica weight. decision2->sol2 Yes sol3 Switch to a different stationary phase like neutral Alumina or C18. decision2->sol3 No (Consider alternative phases) sol1->sol3 If streaking persists

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential hazards associated with the highly exothermic nature of nitration reactions. By understanding the underlying principles and implementing robust control strategies, you can ensure safer, more efficient, and reproducible outcomes in your laboratory.

Section 1: Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis of nitroaromatic compounds, providing insights into their causes and actionable solutions.

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

Question: My reaction temperature is increasing uncontrollably, even with a cooling bath. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase, or thermal runaway, is a critical safety hazard in nitration reactions.[1] If you observe a rapid and sustained temperature rise, immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: If possible, increase the efficiency of your cooling bath. For ice baths, add more salt to lower the temperature.

  • Emergency Quenching (Last Resort): If the temperature continues to escalate dramatically, and your laboratory has a pre-approved emergency protocol, prepare to quench the reaction. This typically involves cautiously and slowly transferring the reaction mixture to a large volume of crushed ice or cold water with vigorous stirring.[2][3] Caution: The dilution of concentrated sulfuric acid is itself a highly exothermic process.[2] This step should only be performed as a last resort and with extreme care, wearing appropriate personal protective equipment (PPE).

  • Alert and Evacuate: Inform your supervisor and colleagues immediately. Be prepared to evacuate the area if the situation cannot be brought under control.

Root Cause Analysis and Preventative Measures:

  • Inadequate Cooling: The cooling bath's capacity may be insufficient for the scale of the reaction. Ensure the cooling medium is appropriate for the target temperature (e.g., ice-water for 0-5 °C, ice-salt for lower temperatures). The heat transfer area of the reactor decreases relative to its volume as you scale up, making heat removal less efficient.[4]

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[5] A slow, dropwise addition with continuous monitoring of the internal reaction temperature is crucial.[4]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate.[5] Ensure vigorous and consistent agitation throughout the addition and the entire reaction period.[4]

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric acid to sulfuric acid can significantly increase the reaction rate and exothermicity.[5]

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate may be slow, causing the nitrating agent to accumulate. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.[5] It is critical to maintain a temperature that allows the reaction to proceed as the nitrating agent is added.[4]

Issue 2: Low Yield of the Desired Nitroaromatic Product

Question: My nitration reaction resulted in a very low yield. What are the potential reasons?

Answer: Low yields in nitration reactions can stem from several factors, ranging from incomplete reaction to product loss during workup.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or a deactivated aromatic substrate that requires more forcing conditions. Consider extending the reaction time or slightly increasing the temperature, but always monitor for any excessive exotherm.[5]

  • Poor Phase Mixing (for heterogeneous reactions): If your aromatic substrate is not soluble in the acid mixture, efficient mixing is critical to maximize the interfacial area where the reaction occurs.[5] Inadequate agitation will lead to a slow reaction and low conversion.

  • Product Loss During Work-up: Significant product can be lost during the quenching, washing, and extraction steps.[5] Ensure the pH is carefully controlled during neutralization, and use the appropriate solvent for extraction to ensure your product is fully recovered.

  • Side Reactions: The formation of byproducts consumes the starting material, thereby reducing the yield of the desired product.

Issue 3: Formation of Polynitrated or Other Byproducts

Question: I am observing significant amounts of dinitro- or other side products in my reaction. How can I improve selectivity?

Answer: Controlling selectivity is a common challenge in nitration and is highly dependent on the reaction conditions.

  • Temperature Control: Higher reaction temperatures favor the formation of polynitrated products.[5] Adhering to the recommended temperature for your specific substrate is crucial.

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards polynitration. Carefully control the molar equivalents of nitric acid used.

  • Oxidation: Some substrates are sensitive to oxidation by nitric acid, leading to the formation of phenolic and other oxidized byproducts. Maintaining a low reaction temperature can help minimize these side reactions.

  • Substrate Reactivity: Highly activated aromatic rings are more susceptible to polynitration. For these substrates, milder nitrating agents or more dilute acid systems may be necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used in combination with nitric acid for nitration?

A1: Sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[6] Nitric acid alone is generally a weak nitrating agent for most aromatic compounds.[7] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is a much stronger electrophile.[6]

Q2: What is the safest way to prepare the "mixed acid" (nitrating mixture)?

A2: The preparation of the mixed acid is itself a highly exothermic process. The correct and safe procedure is to slowly add the concentrated sulfuric acid to the concentrated nitric acid while cooling the mixture in an ice bath. [5] This order of addition is critical for controlling the heat generated.

Q3: How can I effectively quench a nitration reaction at the end of the experiment?

A3: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or into vigorously stirred ice-water.[3] This serves two main purposes: it rapidly cools the mixture, and it dilutes the acids, effectively stopping the reaction.[3] The product can then be isolated via filtration if it's a solid or by extraction with a suitable organic solvent if it's a liquid or remains dissolved.[3]

Q4: What are the advantages of continuous flow nitration over batch processing?

A4: Continuous flow systems offer significant safety and efficiency advantages for highly exothermic reactions like nitration.[5] Due to their high surface-area-to-volume ratio, microreactors or tube reactors provide superior heat transfer, allowing for precise temperature control and minimizing the risk of thermal runaway.[5][8] This makes them particularly well-suited for larger-scale and industrial production.[5]

Q5: Are there alternatives to the standard mixed acid system for nitration?

A5: Yes, several other nitrating systems exist, which can be useful for specific substrates or to improve selectivity. These include:

  • Nitronium salts , such as nitronium tetrafluoroborate (NO₂BF₄), which are powerful nitrating agents that can be used in organic solvents.[7]

  • Nitric acid in acetic anhydride , which generates acetyl nitrate, a milder nitrating agent.

  • Nitrate salts (e.g., KNO₃, NaNO₃) in concentrated sulfuric acid , which generate the nitronium ion in situ.[9]

Section 3: Experimental Protocols and Data

Protocol 1: Controlled Nitration of Benzene to Nitrobenzene (Lab Scale)

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions in place.

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid.[5]

  • Maintain the temperature of the mixture below 10 °C during the addition.

2. Nitration Reaction:

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 20 mL of benzene.

  • Begin vigorous stirring and cool the flask in an ice-water bath.

  • Slowly add the prepared nitrating mixture dropwise from the dropping funnel, ensuring the internal reaction temperature does not exceed 50-55 °C.

  • After the addition is complete, continue stirring for an additional 30-40 minutes, allowing the reaction to come to completion.

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of cold water or crushed ice with constant stirring.[5]

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Wash the organic layer (nitrobenzene) sequentially with water, 50 mL of 5% sodium bicarbonate solution (venting frequently to release CO₂), and finally with water again.[5][10]

  • Dry the nitrobenzene over anhydrous sodium sulfate, and purify by distillation if necessary.

Table 1: Key Safety Parameters and Considerations
ParameterGuideline/ConsiderationRationale
Heat of Reaction Typically -120 to -215 kJ/mol for common aromatic nitrations.[11]High exothermicity necessitates robust cooling and controlled reagent addition to prevent thermal runaway.
Addition Rate Should be controlled to match the heat removal capacity of the reactor.Prevents accumulation of unreacted nitrating agent and rapid temperature rise.[4]
Agitation Vigorous and continuous stirring is essential.Prevents localized "hot spots" and ensures uniform temperature distribution.[4][5]
Quenching Volume Use a large excess of ice/water (5-10 times the reaction volume).[3]Ensures rapid cooling and sufficient dilution to stop the reaction and dissipate the heat of dilution.
Scale-up Factor Heat transfer surface area to volume ratio decreases upon scale-up.Requires careful re-evaluation of cooling capacity and addition rates before moving to a larger scale.[4]

Section 4: Visualizing Safety Workflows

Diagram 1: Decision Tree for Managing a Temperature Excursion

This diagram outlines the logical steps to take when faced with an unexpected temperature increase during a nitration reaction.

G A Temperature Excursion Detected (>5-10°C above setpoint) B Immediately Stop Nitrating Agent Addition A->B C Enhance Cooling (e.g., add salt to ice bath) B->C D Is Temperature Decreasing? C->D E Continue Monitoring Closely D->E Yes F Temperature Still Rising? D->F No I Reaction Under Control E->I F->E No, but stable G Initiate Emergency Quench (As per SOP) F->G Yes H Alert Supervisor & Prepare for Evacuation G->H

Caption: Decision workflow for thermal excursion events.

Diagram 2: Key Parameters for Safe Nitration Control

This diagram illustrates the interplay of critical parameters that must be managed to ensure a safe and controlled nitration reaction.

G cluster_0 Control Inputs cluster_1 Reaction System cluster_2 Desired Outcome A Addition Rate E Internal Temperature A->E B Cooling Capacity B->E C Agitation Speed C->E D Reagent Concentration D->E F Safe & Controlled Reaction E->F

Caption: Interrelation of key control parameters in nitration.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Zhang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Pharmaffiliates. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process.
  • Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2016). Endothermic and Exothermic Reactions. YouTube.
  • Jähnisch, K. (2004). Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. ResearchGate.
  • Reddit. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?

Sources

Strategies to control regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Regioselectivity in Your Experiments

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I understand that achieving the desired regioisomer in pyrazole synthesis is a critical and often challenging step in the development of new pharmaceuticals and agrochemicals. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and control the regioselectivity of your reactions.

The classic and most common method for pyrazole synthesis, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1][2][3][4] While powerful, this reaction can lead to a mixture of regioisomers when using unsymmetrical starting materials, creating significant purification challenges.[5][6][7] This guide will walk you through the causal factors and provide actionable strategies to steer your synthesis toward a single, desired product.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm getting a mixture of products. What exactly is "regioselectivity" in this context and why is it a problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In your case, the reaction between an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) and a substituted hydrazine can proceed via two different pathways. The hydrazine's substituted nitrogen (N1) can attack one carbonyl carbon, while the unsubstituted nitrogen (N2) attacks the other. This results in two possible pyrazole products with different substituent patterns, as illustrated below.[7][8]

The formation of these mixtures necessitates difficult and often costly chromatographic separation, reducing the overall yield of your target molecule and complicating scale-up efforts.[5]

Caption: Formation of two regioisomers from an unsymmetrical 1,3-diketone.
Q2: What are the primary factors that control which regioisomer is formed?

A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these allows you to manipulate the reaction conditions to your advantage.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (like a trifluoromethyl group, -CF₃) on the dicarbonyl starting material will make the adjacent carbonyl carbon more electron-deficient and thus a more attractive target for nucleophilic attack.[7][9] The initial attack of the hydrazine usually occurs at this more reactive carbonyl.

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile.[7][9] Consequently, the initial condensation is more likely to occur at the less sterically hindered carbonyl group.

  • Reaction Conditions: This is often the most critical and easily adjustable set of parameters.

    • Solvent: The choice of solvent can dramatically influence the reaction pathway.[5][6][7]

    • pH (Acidity/Basicity): The pH of the medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine and the reactivity of the carbonyl groups.[7][9]

    • Temperature: Temperature can affect whether the reaction is under kinetic or thermodynamic control, potentially influencing the final product ratio.[9]

Q3: My synthesis in ethanol gives a 1:1 mixture. How can I use solvents to force the reaction to a single product?

A3: This is a very common issue. Standard protic solvents like ethanol can participate in the reaction, leading to poor selectivity. The breakthrough strategy in the field has been the use of fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[5][6][10]

The Causality: Ethanol is a nucleophilic solvent. It can compete with the hydrazine in attacking the more electrophilic carbonyl carbon of your 1,3-dicarbonyl. This competition disrupts the inherent selectivity of the reaction, leading to regioisomeric mixtures. In contrast, TFE and HFIP are highly polar and can stabilize intermediates, but they are non-nucleophilic .[5] They do not compete with the hydrazine, allowing the reaction to proceed based on the intrinsic electronic and steric properties of the reactants. This results in a dramatic increase in regioselectivity, often favoring a single isomer.[5][6]

The data below from a study on the reaction of various 1,3-diketones with methylhydrazine clearly illustrates this effect.

EntryR¹ GroupR³ GroupSolventIsomer Ratio (2a:3a)Yield (%)
12-FurylCF₃EtOH55:4580
22-FurylCF₃TFE 85:1582
32-FurylCF₃HFIP 97:3 85
4PhenylCF₃EtOH60:4075
5PhenylCF₃HFIP 95:5 88
Data synthesized from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[5]

Troubleshooting Workflow: If you are observing poor regioselectivity, a solvent screen is your most powerful first step.

G start Poor Regioselectivity (e.g., in Ethanol) solvent_screen Solvent Screen start->solvent_screen tfe Switch to TFE (2,2,2-Trifluoroethanol) solvent_screen->tfe Initial Change hfip For Maximum Selectivity, Try HFIP solvent_screen->hfip If TFE is insufficient check_selectivity Analyze Product Ratio (NMR, LC-MS) tfe->check_selectivity hfip->check_selectivity success High Regioselectivity Achieved check_selectivity->success >95:5 Ratio other_methods Consider Alternative Strategies (See Q5) check_selectivity->other_methods <95:5 Ratio

Caption: A troubleshooting workflow for improving regioselectivity.
Q4: I cannot use fluorinated solvents. How does pH control the reaction?

A4: Modifying the pH with catalytic amounts of acid or base is a classic strategy to influence regioselectivity.[7][9]

  • Acidic Conditions (e.g., catalytic HCl, H₂SO₄): Under acidic conditions, the carbonyl oxygen can be protonated, further increasing its electrophilicity and accelerating the initial condensation step. More importantly, the two nitrogen atoms of a substituted hydrazine have different basicities. The terminal -NH₂ group is generally more basic and nucleophilic. However, under acidic conditions, this more basic nitrogen can be protonated, reducing its nucleophilicity. This can shift the initial attack to the less basic, but now relatively more nucleophilic, substituted nitrogen. This can, in some cases, completely reverse the regioselectivity compared to neutral conditions.

  • Basic Conditions (e.g., NaOAc, Et₃N): Basic conditions can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the reaction mechanism. The primary influence, however, is on the hydrazine, ensuring the -NH₂ group remains unprotonated and highly nucleophilic.

A systematic screen of pH conditions (e.g., neutral, catalytic acetic acid, catalytic HCl, catalytic sodium acetate) can reveal a significant impact on your regioisomeric ratio.

Q5: I've tried optimizing conditions with little success. Are there alternative synthetic methods that offer inherent regiocontrol?

A5: Absolutely. When reaction conditions fail to provide the desired selectivity, it's often more efficient to change the overall strategy. Modern organic synthesis offers several powerful alternatives:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of a diketone, you can use precursors where the regiochemistry is pre-determined. For example, reacting a hydrazine with a β-enaminone or an α,β-unsaturated ketone (chalcone) forces the initial nucleophilic attack to occur at a specific position, guaranteeing the formation of a single regioisomer after cyclization.[1][7][11]

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the final product with high atom economy and often excellent regioselectivity.[12][13] For example, a reaction between an aldehyde, a β-ketoester, and a hydrazine can be catalyzed to form a single, fully substituted pyrazole isomer.[12][13]

  • Flow Chemistry: Performing the synthesis in a continuous-flow reactor offers precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control can significantly improve yields and regioselectivity.[14][15] Flow chemistry is also advantageous for safely handling hazardous intermediates and for easier scalability.[14][15]

  • [3+2] Cycloadditions: Reactions involving 1,3-dipoles, such as nitrile imines or diazoalkanes, with alkynes or alkenes are another powerful tool for building the pyrazole core with defined regiochemistry.[2][11][16]

Validated Experimental Protocols

Here we provide two detailed protocols: a baseline synthesis in ethanol that often yields mixtures, and an optimized, highly regioselective procedure using a fluorinated alcohol.

Protocol 1: Baseline Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole in Ethanol

This protocol is expected to yield a mixture of regioisomers.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 216 mg).

  • Reagents: Add absolute ethanol (10 mL). Begin stirring the solution.

  • Addition: Add methylhydrazine (1.2 mmol, 0.06 mL) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Purification & Analysis: Dissolve the crude residue in dichloromethane and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. The isomers will likely require column chromatography for separation.

Protocol 2: High-Regioselectivity Synthesis using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

This protocol is optimized for the selective formation of the 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole isomer.[5][6]

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 216 mg).

  • Solvent: Add HFIP (5 mL). Caution: HFIP is corrosive and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagents: Begin stirring the solution to achieve full dissolution.

  • Addition: Add methylhydrazine (1.1 mmol, 0.055 mL) dropwise to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1 hour. The reaction is typically complete within this timeframe. Monitor by TLC or LC-MS to confirm the consumption of starting material.

  • Workup: Remove the HFIP under reduced pressure (a rotary evaporator connected to a cold trap is effective).

  • Purification & Analysis: Dissolve the residue in a minimal amount of a suitable solvent and purify by column chromatography if necessary, although the crude product is often of high purity. Analyze by ¹H NMR to confirm the high regioselectivity (>95:5).

References
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. PubMed, PMID: 18399658. [Link]

  • Katritzky, A. R., et al. (2003). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Burgart, Y. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Skrydstrup, T., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Correia, C. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Roda, G., et al. (2018). Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

  • Heller, S. T., & Natarajan, S. R. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters. [Link]

  • Various Authors. (2025). Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives. Semantic Scholar. [Link]

  • Napiórkowska, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Joo, J. M., et al. (2023). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Komendantova, A. S., et al. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate. [Link]

Sources

Validation & Comparative

The Pyrazole Nucleus: A Privileged Scaffold in Kinase Inhibitor Design, A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a decision of paramount importance. This choice dictates not only the potential for potent and selective inhibition but also influences crucial drug-like properties. This guide provides an in-depth technical comparison of the pyrazole scaffold, exemplified by the versatile synthetic intermediate Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate , against other prominent kinase inhibitor scaffolds. By examining experimental data and the underlying principles of kinase inhibition, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery programs.

Introduction: The Central Role of the Kinase Inhibitor Scaffold

Protein kinases, constituting one of the largest enzyme families, are central regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers, with a significant number of these drugs gaining FDA approval in recent years.[2]

At the heart of every kinase inhibitor lies a core chemical structure, or scaffold, that provides the fundamental framework for interaction with the ATP-binding site of the kinase.[3] This scaffold is responsible for the critical hydrogen bonding interactions with the "hinge" region of the kinase, an essential anchor point for the majority of ATP-competitive inhibitors.[3][4] The nature of this scaffold profoundly influences the inhibitor's potency, selectivity, and overall pharmacological profile.[4]

This compound: A Gateway to a Privileged Scaffold

While this compound is primarily a synthetic intermediate, its significance lies in the pyrazole moiety it carries.[5][6] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry.[7][8] This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, often with high affinity. The pyrazole core is a key component in numerous clinically approved and investigational drugs targeting a wide array of protein kinases.[9]

The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[9] This adaptability has led to the development of pyrazole-based inhibitors against a diverse range of kinase targets, including those implicated in cancer, inflammation, and neurodegenerative disorders.[7][8]

A Comparative Analysis of Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor is not solely determined by its scaffold. However, the choice of the core structure provides a critical starting point for optimization. Here, we compare the pyrazole scaffold with other widely utilized kinase inhibitor scaffolds, highlighting their key characteristics and providing supporting experimental data.

The Pyrazole Scaffold: Versatility and Potency

The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the kinase hinge region.[10]

Key Advantages:

  • Versatile Hinge Binding: The pyrazole ring can establish one or more hydrogen bonds with the kinase hinge, a critical interaction for potent inhibition.[10]

  • Tunable Properties: The ability to substitute at multiple positions on the pyrazole ring allows for the optimization of potency, selectivity, and physicochemical properties.[9]

  • Proven Clinical Success: A number of FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1/MET), Ruxolitinib (JAK1/2), and Erdafitinib (FGFR), feature a pyrazole core.[9]

Other Prominent Kinase Inhibitor Scaffolds:
  • Quinazoline/Quinoline: These fused heterocyclic systems are the basis for many successful EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib.[11][12] They typically form a key hydrogen bond with the hinge region.

  • Pyrrolopyrimidine: This scaffold is another privileged structure in kinase inhibitor design, with compounds like Tofacitinib (JAK3) demonstrating its potential.[4]

  • Indole/Indazole: These scaffolds are found in inhibitors such as Sunitinib (multi-kinase) and Axitinib (VEGFR), respectively.[13][14]

  • Purine: As a close structural mimic of the adenine portion of ATP, the purine scaffold has been explored for the development of Bcr-Abl inhibitors.[15]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative kinase inhibitors based on different scaffolds, providing a quantitative comparison of their potency against various kinase targets and cancer cell lines.

Table 1: Comparison of Scaffolds Targeting BCR-ABL

ScaffoldInhibitor ExampleBCR-ABL IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
PyrazoleTozasertib30K562-[16]
PhenylaminopyrimidineImatinib25-750K5620.25-0.5[16][17]
PurineCompound III40-90--[15]

Table 2: Comparison of Scaffolds Targeting VEGFR2

ScaffoldInhibitor ExampleVEGFR2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 12b90HepG-211.5[18]
QuinolineLenvatinib4.6--[14]
IndoleSunitinib9--[14]
UreaSorafenib90--[14]

Table 3: Comparison of Scaffolds Targeting EGFR

ScaffoldInhibitor ExampleEGFR (mutant) IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Pyrazole-basedLazertinib---[19]
QuinazolineGefitinib2.6 - 5.4H32550.015[12]
QuinazolineAfatinib0.2EGFR (Exon 19del)-[12]

Understanding Kinase Inhibitor Binding: Type I vs. Type II

Kinase inhibitors can be broadly classified based on their binding mode to the target kinase. This classification is primarily determined by the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state.[20][21][22] They are typically ATP-competitive and occupy the adenine-binding pocket.[20]

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, stabilizing the "DFG-out" state.[20][21][23] They also bind to the ATP pocket but extend into an adjacent allosteric site created by the DFG flip.[23]

The choice of scaffold can influence whether an inhibitor adopts a Type I or Type II binding mode. For instance, the pyrazole scaffold is found in both Type I and Type II inhibitors, further highlighting its versatility.[10]

Experimental Protocols: A Foundation for Discovery

The reliable evaluation of kinase inhibitors is underpinned by robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays used in the characterization of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Lance® Ultra TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human ABL1)

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the assay plate.

  • Add 2.5 µL of the kinase enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Add 5 µL of a mixture of the ULight™-substrate and ATP to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of the Europium-labeled antibody in stop buffer to terminate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value using a suitable software.

Protocol 2: Cell-Based Proliferation Assay (Example: MTT Assay)

Objective: To determine the antiproliferative activity of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for BCR-ABL inhibitors)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Workflows

To better understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and experimental workflows.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT STAT->Transcription BCR_ABL BCR-ABL BCR_ABL->RAS BCR_ABL->STAT Inhibitor1 EGFR/VEGFR Inhibitors (Quinazoline, Pyrazole) Inhibitor1->RTK Inhibitor2 BCR-ABL Inhibitors (Pyrazole, Phenylaminopyrimidine) Inhibitor2->BCR_ABL Inhibitor3 AKT Inhibitors (Pyrazole) Inhibitor3->AKT

Caption: Generalized signaling pathways targeted by various kinase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Start Start with Scaffold (e.g., from this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (Antiproliferative IC50) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Synthesis Iterative Cycles

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion: The Enduring Importance of the Scaffold

The journey of a kinase inhibitor from a conceptual molecule to a life-saving therapeutic is long and arduous. The selection of the core scaffold is a foundational step that can significantly influence the trajectory of this journey. This compound represents a gateway to the pyrazole scaffold, a privileged structure that has demonstrated immense potential in the development of potent and selective kinase inhibitors.

By understanding the strengths and weaknesses of different scaffolds, leveraging robust experimental protocols, and visualizing the complex biological systems at play, researchers can more effectively navigate the challenges of kinase inhibitor design. The pyrazole nucleus, with its proven track record and chemical tractability, will undoubtedly continue to be a cornerstone of innovation in this critical area of drug discovery.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Protein Kinase Inhibitor. Massive Bio. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. AIP Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Structural differences between type I and II small molecule kinase... ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • a-g Structure comparison of Bcr-Abl preclinically validated inhibitors.... ResearchGate. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH. [Link]

  • Kinase Inhibitors. Cambridge MedChem Consulting. [Link]

  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

  • a–d Structure comparison of Bcr-Abl clinically approved inhibitors.... ResearchGate. [Link]

  • In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features. NIH. [Link]

  • Structures of some known VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • (PDF) Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Scaffold analysis for various classes of TMLR inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC - PubMed Central. [Link]

  • Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. ACS Fall 2025. [Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. PMC - PubMed Central. [Link]

  • Design of Substrate-Based BCR-ABL Kinase Inhibitors Using the Cyclotide Scaffold. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. [Link]

  • Successfully designed EGFR type II kinase inhibitors. ResearchGate. [Link]

  • This compound,1375064-66-6. [Link]

  • Ethyl 4-[2-(4-nitropyrazolyl)acetylamino]benzoate. PubChem. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly pyrazole derivatives, at the forefront of modern drug discovery. The unique structural features of the pyrazole ring system provide a versatile scaffold for the design of potent and selective therapeutics that can modulate a wide array of oncogenic signaling pathways.[1] This guide offers an in-depth comparative analysis of the biological activities of various classes of pyrazole derivatives, supported by experimental data and detailed protocols to empower researchers in the field of oncology drug development.

The Pyrazole Scaffold: A Privileged Structure in Oncology

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a critical pharmacophore in a multitude of clinically successful drugs.[2][3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, within the active sites of key biological targets, underpins its therapeutic efficacy.[4] Structure-activity relationship (SAR) studies have consistently demonstrated that strategic substitutions at different positions of the pyrazole ring can significantly enhance anticancer potency and selectivity, allowing for the fine-tuning of pharmacological profiles.[1][5]

Comparative Analysis of Pyrazole Derivatives Based on Mechanism of Action

The anticancer activity of pyrazole derivatives is diverse, with different families of compounds exerting their effects through distinct molecular mechanisms. This section provides a comparative overview of key classes of pyrazole-based anticancer agents, highlighting their primary targets and supported by experimental data.

Pyrazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Pyrazole derivatives have emerged as a prominent class of kinase inhibitors, with several compounds achieving clinical success.[4]

Clinically Approved Pyrazole-Based Kinase Inhibitors:

Drug NamePrimary TargetsApproved Indication(s)Mechanism of Action
Crizotinib (Xalkori®) ALK, ROS1, c-METNon-Small Cell Lung Cancer (NSCLC)A competitive inhibitor of ATP at the kinase domain of ALK, ROS1, and c-MET, blocking downstream signaling pathways involved in cell proliferation and survival.[7][8][9][10]
Ruxolitinib (Jakafi®) JAK1, JAK2Myelofibrosis, Polycythemia VeraInhibits the Janus-associated kinases (JAKs), which are involved in cytokine signaling pathways that promote cell growth and survival.[11][12][13]

Comparative Inhibitory Activity of Preclinical Pyrazole-Based Kinase Inhibitors:

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected preclinical pyrazole derivatives against various protein kinases and cancer cell lines, providing a comparative reference for their potency and selectivity.

Compound ID/ReferenceTarget Kinase(s)IC50 (Kinase)Cancer Cell LineIC50 (Cell Line)
Compound 22[4] CDK2, CDK524 nM, 23 nMHCT1160.411 µM
Compound 6[6] AKT1, AKT2, BRAF V600E, EGFRNot specifiedHePG-2, MCF-7, PC-3, A-549, HCT-116Potent activity reported
Compound 3f[14] Not specifiedNot applicableMDA-MB-46814.97 µM (24h)
L2[15] Not specifiedNot applicableCFPAC-161.7 µM
Compound 55[5] Multiple kinasesNot specifiedMCF-76.53 µM

Note: IC50 values can vary depending on the specific assay conditions.

The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway and the inhibitory action of a pyrazole-based agent.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., ALK, c-MET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates PyrazoleInhibitor Pyrazole-Based Kinase Inhibitor PyrazoleInhibitor->RTK Inhibits ATP Binding

Caption: Pyrazole-based kinase inhibitors block ATP binding to RTKs, inhibiting downstream signaling pathways.

Pyrazole Derivatives as Apoptosis Inducers

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several pyrazole derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of Bcl-2 family proteins.[14][16]

Comparative Apoptotic Activity of Pyrazole Derivatives:

Compound ID/ReferenceCancer Cell LineMechanism of Apoptosis Induction
Compound 3f[14] MDA-MB-468ROS generation, cell cycle arrest at S phase
Celecoxib[16] Gastric cancer, OsteosarcomaDownregulation of Bcl-2, increase in Bax and Bid
Valdecoxib[16] Not specifiedReduction in Bcl-2 expression

The following diagram outlines the general workflow for assessing apoptosis using Annexin V/PI staining followed by flow cytometry.

Apoptosis_Workflow start Cancer Cells treatment Treat with Pyrazole Derivative start->treatment incubation Incubate treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V and Propidium Iodide (PI) wash->stain flow Analyze by Flow Cytometry stain->flow end Quantify Apoptotic Cells flow->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining and flow cytometry.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of pyrazole derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][18]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[2]

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to quantify the DNA content.[19]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest them at the desired time point.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[20]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[20]

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery. Their ability to be tailored to target a multitude of oncogenic pathways, including kinase signaling and apoptosis, underscores their therapeutic potential.[5] The clinically approved pyrazole-based drugs, Crizotinib and Ruxolitinib, serve as compelling evidence of the successful translation of this chemical scaffold from the laboratory to the clinic.

The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology. Future efforts should continue to focus on the rational design of novel pyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, exploring their efficacy in combination therapies and identifying predictive biomarkers will be crucial for realizing their full potential in personalized cancer medicine.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Crizotinib: A comprehensive review. National Center for Biotechnology Information. [Link]

  • Crizotinib. Wikipedia. [Link]

  • Ruxolitinib | Effective Drug In Treating Blood Cancers. Leukemia & Lymphoma Society. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Crizotinib? Patsnap Synapse. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]

  • Crizotinib. National Center for Biotechnology Information. [Link]

  • Ruxolitinib (Jakafi®). OncoLink. [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. [Link]

  • Ruxolitinib (Jakavi®). Macmillan Cancer Support. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. National Center for Biotechnology Information. [Link]

  • Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. ScienceDaily. [Link]

  • Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells. springermedizin.de. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Cycle Analysis Staining Protocols. Scribd. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Ruxolitinib (Jakavi). Cancer Research UK. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]

  • Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer. National Center for Biotechnology Information. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. [Link]

  • Approved anti-cancer pyrazole drugs. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Examples of pyrazole core structure containing FDA approved anti-cancer drugs. ResearchGate. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

Sources

A Head-to-Head Comparison of Synthetic Methods for Pyrazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility is evident in a wide array of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[1][3] The pharmacological potential of this scaffold continues to drive significant research into novel and efficient synthetic routes.[4][5]

This guide provides a head-to-head comparison of the most significant synthetic strategies for constructing pyrazole-based compounds. We will move from the classical, time-tested methods to modern, highly efficient protocols, offering in-depth mechanistic insights, detailed experimental procedures, and a critical evaluation of each method's strengths and weaknesses. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal synthetic pathway for their specific target molecules.

The Classical Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][6] It involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[7]

Causality of the Mechanism

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the protonated carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[8] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[8][9] A critical consideration is the use of unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two distinct regioisomeric products, necessitating careful reaction control or subsequent separation.[6][10]

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Ring Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Representative Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone[11]
  • Reaction Setup: In a 20-mL vial, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1.2 mmol).

  • Solvent and Catalyst: Add 3 mL of 1-propanol and 2-3 drops of glacial acetic acid to the mixture.[11] Acetic acid serves as the catalyst to facilitate the condensation.[12]

  • Heating: Heat the reaction mixture on a hot plate with magnetic stirring to approximately 100°C for 1 hour.

  • Monitoring: Track the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up and Isolation: Once the reaction is complete, add 10 mL of water to the hot solution while stirring to induce precipitation.

  • Purification: Allow the mixture to cool to room temperature, then filter the precipitate using a Büchner funnel. Wash the solid with a small amount of cold water and air dry to obtain the pure pyrazolone product.

Performance Analysis
  • Advantages: The primary strengths of the Knorr synthesis are its operational simplicity, the use of readily available and inexpensive starting materials, and generally high yields.[11]

  • Limitations: The main drawback is the lack of regiocontrol with unsymmetrical substrates.[13] Furthermore, some 1,3-dicarbonyl precursors can be unstable, limiting the scope of accessible pyrazole structures.[13]

The Cycloaddition Strategy: [3+2] Dipolar Cycloaddition

Modern synthetic chemistry often favors cycloaddition reactions for their high efficiency and selectivity. The [3+2] dipolar cycloaddition (or Huisgen cycloaddition) is a powerful method for constructing the pyrazole ring by reacting a 1,3-dipole with a dipolarophile.[14]

Causality of the Mechanism

This reaction typically involves the cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne or a nitrile imine with an alkyne surrogate.[15][16][17] The concerted or stepwise reaction forms the five-membered ring in a single, highly regioselective step. The choice of dipole and dipolarophile allows for precise control over the substitution pattern of the final pyrazole product, overcoming the regioselectivity issues of the Knorr synthesis.[17]

Cycloaddition_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Dipole 1,3-Dipole (e.g., Nitrile Imine) Transition_State [3+2] Cycloaddition Transition State Dipole->Transition_State Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Transition_State Pyrazole Substituted Pyrazole Transition_State->Pyrazole Concerted Ring Formation

Caption: Mechanism of [3+2] dipolar cycloaddition for pyrazole synthesis.

Representative Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole[17]
  • Nitrile Imine Generation: In a flask, dissolve the precursor hydrazonoyl chloride (1 mmol) in 10 mL of toluene. Add triethylamine (1.5 mmol) to the solution to generate the nitrile imine in situ.

  • Cycloaddition: To the same flask, add the alkyne or alkyne surrogate (e.g., α-bromocinnamaldehyde) (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The in situ generation of the reactive dipole under mild conditions is key to the success of this method.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, filter the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the highly substituted pyrazole.

Performance Analysis
  • Advantages: This method offers excellent regioselectivity, proceeds under mild conditions, and has a broad substrate scope, allowing for the synthesis of complex, polysubstituted pyrazoles.[14][18]

  • Limitations: The primary safety concern is the handling of potentially unstable or explosive diazo compounds, although in situ generation methods mitigate this risk.[19]

The Efficiency Champions: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly prized in modern organic synthesis and drug discovery for their efficiency. In an MCR, three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, maximizing atom economy and operational simplicity.[20]

Causality of the Mechanism

A common MCR for pyrazoles involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), and a hydrazine.[21][22] The reaction typically proceeds through a domino sequence, starting with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine, and culminating in an intramolecular cyclization and dehydration to furnish the pyrazole ring.

MCR_Workflow cluster_inputs One-Pot Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active_Methylene Active_Methylene Active_Methylene->Knoevenagel Hydrazine Hydrazine Michael Michael Addition Hydrazine->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization/ Dehydration Michael->Cyclization Pyrazole Polysubstituted Pyrazole Cyclization->Pyrazole

Caption: Workflow for a three-component pyrazole synthesis.

Representative Experimental Protocol: Green Synthesis of Tetrasubstituted Pyrazoles[21]
  • Reaction Setup: In a round-bottom flask, mix an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent and Catalyst: Add 5 mL of water and a catalytic amount of cetyltrimethylammonium bromide (CTAB), which acts as a surfactant to facilitate the reaction in an aqueous medium.[21]

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 2-4 hours. The use of water as a solvent represents a significant green chemistry advantage.[23]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Performance Analysis
  • Advantages: MCRs boast exceptional atom economy, operational simplicity (one-pot), and are ideal for generating large libraries of diverse compounds for screening purposes.[20][22] Many MCRs can be performed under environmentally benign conditions.[21][24]

  • Limitations: The simultaneous presence of multiple reactants can sometimes lead to side reactions, and optimizing the conditions for high yields can be more complex than for two-component reactions.

Enhancing Classical Methods: Green and Enabling Technologies

Modern chemistry seeks not only efficiency but also sustainability. Technologies like microwave irradiation and the use of green solvents are frequently applied to classical syntheses to improve their performance and environmental footprint.

  • Microwave-Assisted Synthesis: By using microwave irradiation, the reaction times for many pyrazole syntheses can be drastically reduced from hours to mere minutes, often with improved yields.[25][26] For example, a Knorr synthesis that takes several hours under conventional heating can be completed in 5-10 minutes in a microwave reactor.[6][19] This rapid, localized heating minimizes side product formation.[27]

  • Aqueous and Solvent-Free Synthesis: Performing reactions in water or under solvent-free conditions eliminates the use of volatile organic compounds (VOCs).[20] Catalysts such as nano-ZnO or phase-transfer agents have been shown to be highly effective for promoting pyrazole synthesis in aqueous media, combining high yields with a favorable environmental profile.[1][21]

Head-to-Head Performance Comparison

FeatureKnorr Synthesis[3+2] Dipolar CycloadditionMulticomponent Reactions (MCRs)
Regioselectivity Variable to low with unsymmetrical substrates[6]Typically very high[14][17]Generally high, dictated by reaction pathway[22]
Substrate Scope Broad, dependent on 1,3-dicarbonyl stability[13]Very broad, excellent functional group tolerance[18]Broad, allows for high diversity generation[22]
Typical Conditions Acid catalyst, heating (conventional or MW)[19][28]Often mild, room temperature[17]Varies (catalytic, RT, or heating)[21]
Reaction Time Hours (conventional) to minutes (MW)[11][19]Minutes to hours[17]Hours (can be accelerated by MW)[22]
Typical Yields Good to excellent (70-95%)[1][6]Good to excellent (60-95%)[14][17]Moderate to excellent (65-95%)[21]
Atom Economy Moderate (loss of 2x H₂O)Excellent (addition reaction)Excellent (most atoms incorporated)[20]
Key Advantage Simplicity, inexpensive starting materials[11]Superb control over substitution patternHigh efficiency and molecular diversity[20]
Key Limitation Regioisomer mixtures[6]Potential hazard of some 1,3-dipoles[19]Optimization can be complex

Conclusion and Outlook

The synthesis of pyrazole-based compounds has evolved significantly from its classical origins. While the Knorr synthesis remains a valuable and straightforward method for simple, symmetrical pyrazoles, its limitations in regiocontrol have driven the development of more sophisticated strategies.

For the precise construction of complex, polysubstituted pyrazoles, [3+2] dipolar cycloadditions offer unparalleled control and are often the method of choice in target-oriented synthesis. When the goal is the rapid generation of a diverse library of analogues for biological screening, multicomponent reactions provide the most efficient and atom-economical approach.

Furthermore, the integration of green technologies like microwave assistance and aqueous reaction media is a crucial advancement, allowing for the sustainable production of these vital heterocyclic compounds. The modern chemist's toolkit is diverse, and the optimal choice of method will depend on a careful analysis of the target structure's complexity, the need for regiochemical purity, and the overall goals of the research program, whether it be scalability, diversity, or environmental impact.

References

  • F. A. El-Essawy, S. M. El-Sayed, A. F. M. El-Toukhy, et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2021. [Online]. Available: [Link]

  • A. A. Aly, A. M. El-Sayed, and N. K. Mohamed. "194 recent advances in the synthesis of new pyrazole derivatives." Arkivoc, 2021. [Online]. Available: [Link]

  • J. C. D. S. da Silva, R. C. G. da Silva, and J. L. F. da Silva. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022. [Online]. Available: [Link]

  • S. Singh, S. Kumar, and S. Kumar. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." ChemistrySelect, 2023. [Online]. Available: [Link]

  • J&K Scientific LLC. "Knorr Pyrazole Synthesis." J&K Scientific, 2025. [Online]. Available: [Link]

  • M. S. Al-Mutabagani, S. A. Al-Abdullah, and A. A. El-Emam. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules, 2022. [Online]. Available: [Link]

  • A. M. Baeva, V. A. Baev, and V. N. Kovaleva. "Modern Approaches to the Synthesis of Pyrazoles (A Review)." ResearchGate, 2021. [Online]. Available: [Link]

  • M. A. Abo-Elyazeed, S. M. El-Sayed, and M. A. El-Hashash. "Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents." ACS Omega, 2022. [Online]. Available: [Link]

  • A. Geronikaki, E. Babaev, and J. Dearden. "Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors." Molecules, 2021. [Online]. Available: [Link]

  • R. Singh, S. Kumar, and A. Kumar. "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review." Molecules, 2023. [Online]. Available: [Link]

  • V. Kumar, S. Kumar, and S. Kumar. "Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds." International Journal of Trend in Scientific Research and Development, 2021. [Online]. Available: [Link]

  • A. Padwa, A. G. G. P. V. G. K. Das, and D. J. Schaffer. "Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes." Green Chemistry, 2011. [Online]. Available: [Link]

  • G. A. Corradi, P. A. Tardella, and L. A. S. de Souza. "New “Green” Approaches to the Synthesis of Pyrazole Derivatives." Molecules, 2011. [Online]. Available: [Link]

  • F. Tok and B. Koçyiğit-Kaymakçıoğlu. "Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds." Current Organic Chemistry, 2023. [Online]. Available: [Link]

  • A. A. Aly, A. M. El-Sayed, and N. K. Mohamed. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances, 2024. [Online]. Available: [Link]

  • X. Liu, J. Li, and J. Sun. "Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones." Chinese Chemical Letters, 2021. [Online]. Available: [Link]

  • M. Bakherad, A. Keivanloo, and M. Rahmani. "Green synthesis of pyrazole systems under solvent-free conditions." Journal of the Serbian Chemical Society, 2019. [Online]. Available: [Link]

  • K. R. K. Kumar, K. S. K. Reddy, and K. R. P. K. K. Reddy. "Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates." Tetrahedron Letters, 2011. [Online]. Available: [Link]

  • S. Fustero, C. del Pozo, and J. F. Sanz-Cervera. "Recent Advances in the Synthesis of Pyrazoles. A Review." Organic Preparations and Procedures International, 2009. [Online]. Available: [Link]

  • X. Zou, L. Zheng, X. Zhuo, et al. "Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles." The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]

  • S. Kumar, S. Kumar, and S. Kumar. "Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach." Letters in Organic Chemistry, 2025. [Online]. Available: [Link]

  • A. A. Aly, A. M. El-Sayed, and N. K. Mohamed. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 2023. [Online]. Available: [Link]

  • Organic Chemistry Portal. "Synthesis of pyrazoles." Organic Chemistry Portal. [Online]. Available: [Link]

  • S. Kumar, S. Kumar, and S. Kumar. "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry, 2024. [Online]. Available: [Link]

  • D. C. Schmitt, A. P. Taylor, A. C. Flick, and R. E. Kyne, Jr. "Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis." Organic Letters, 2015. [Online]. Available: [Link]

  • V. K. Ahluwalia. "Knorr Pyrazole Synthesis." Name Reactions in Organic Chemistry. [Online].
  • A. Kumar, S. Kumar, and S. Kumar. "Green synthesis of pyranopyrazole using microwave assisted techniques." GSC Biological and Pharmaceutical Sciences, 2020. [Online]. Available: [Link]

  • S. Kumar, S. Kumar, and S. Kumar. "A review of pyrazole compounds' production, use, and pharmacological activity." Community Practitioner, 2024. [Online]. Available: [Link]

  • Chem Help ASAP. "Synthesis of Pyrazoles." YouTube, 2019. [Online]. Available: [Link]

  • S. Kumar. "Knorr Pyrazole Synthesis (M. Pharm)." SlideShare, 2018. [Online]. Available: [Link]

  • Chem Help ASAP. "Knorr Pyrazole Synthesis." Chem Help ASAP. [Online]. Available: [Link]

  • Name-Reaction.com. "Knorr pyrazole synthesis." Name-Reaction.com. [Online]. Available: [Link]

  • A. M. Baeva, V. A. Baev, and V. N. Kovaleva. "Modern Approaches to the Synthesis of Pyrazoles (A Review)." Consensus, 2024. [Online]. Available: [Link]

  • J. J. Li. "Knorr Pyrazole Synthesis." ResearchGate, 2009. [Online]. Available: [Link]

  • Wikipedia. "Paal–Knorr synthesis." Wikipedia, 2023. [Online]. Available: [Link]

Sources

Structure-activity relationship (SAR) studies of pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Protein kinases, with their central role in cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases.[1][2] Within the vast chemical space of potential inhibitors, the pyrazole scaffold has emerged as a "privileged" structure.[1][3] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other heterocyclic systems have cemented its importance in medicinal chemistry.[1][4] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, a testament to the scaffold's clinical significance.[5]

This guide provides an in-depth analysis of the structure-activity relationships of pyrazole-based kinase inhibitors, offering a comparative look at their activity against key kinase targets. We will delve into the causality behind experimental choices, provide detailed protocols for evaluating these compounds, and visualize the intricate signaling pathways they modulate. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of pyrazole-based kinase inhibitor design and development.

The Allure of the Pyrazole Ring: A Chemical and Biological Perspective

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[6] This arrangement confers a unique set of chemical properties that are highly advantageous for kinase inhibition. The unsubstituted N-H of the pyrazole can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor.[1] This dual functionality allows the pyrazole core to form crucial interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine base of ATP.[7][8]

Substitutions on the pyrazole ring have a profound impact on the biological activity and selectivity of the resulting inhibitors.[1] Judicious placement of various functional groups can enhance potency, modulate selectivity across the kinome, and improve pharmacokinetic properties. The following sections will explore these structure-activity relationships in the context of specific and highly relevant kinase targets.

Comparative SAR Analysis: Targeting Key Kinase Families with Pyrazole-Based Inhibitors

To illustrate the versatility of the pyrazole scaffold, we will compare the SAR of inhibitors targeting three critical kinase families: Aurora kinases, Janus kinases (JAKs), and Akt (Protein Kinase B).

Aurora Kinases: Guardians of Mitosis

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis.[5][9] Their overexpression is a common feature in many cancers, making them attractive targets for anticancer therapies.[8][10]

Compound Scaffold R1 R2 Aurora A IC50 (nM) Aurora B IC50 (nM) Reference
Barasertib (AZD1152) PyrazoleHSubstituted anilino-pyrimidine1.30.37[1]
Compound 6 PyrazoleNitroSubstituted phenyl160-[11][12]
Compound 8 PyrazoleMethylisoxazoleBenzimidazole3575[13]

Key SAR Insights for Aurora Kinase Inhibitors:

  • Hinge Binding: The pyrazole core typically forms hydrogen bonds with the hinge region of the kinase.

  • Substitutions at N1: The N1 position of the pyrazole is often substituted with a group that occupies the ribose-binding pocket.

  • Substitutions at C3 and C4: Large, often aromatic or heteroaromatic groups at the C3 and C4 positions are crucial for potency and can be modified to enhance selectivity. For example, the nitro group in Compound 6 was found to be more optimal than other small substituents.[11][12]

  • Dual Inhibition: As seen with Compound 8, modifications can be tuned to achieve dual inhibition of Aurora A and B.[13]

Below is a simplified representation of the Aurora kinase signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Regulation G2 Phase G2 Phase Aurora A Aurora A G2 Phase->Aurora A Activation Mitosis Mitosis Aurora B Aurora B Mitosis->Aurora B Activation Aurora C Aurora C Mitosis->Aurora C Activation Cytokinesis Cytokinesis Aurora A->Mitosis Promotes Spindle Assembly Aurora B->Cytokinesis Regulates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Aurora A Pyrazole Inhibitor->Aurora B Pyrazole Inhibitor->Aurora C

Caption: Simplified Aurora Kinase Signaling Pathway.

Janus Kinases (JAKs): Mediators of Cytokine Signaling

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[14][15] Dysregulation of this pathway is implicated in inflammatory diseases and cancers.[6][16]

Compound Scaffold R1 R2 JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Reference
Ruxolitinib Pyrrolo[2,3-d]pyrimidineHCyclopentyl3.32.8>400[1]
Golidocitinib (AZD4205) PyrazoleOrtho-substituted phenyl2-amino-pyrimidinePotentSelective over JAK2-[1]
Compound 3f 4-amino-(1H)-pyrazoleSubstituted phenylPyrimidine3.42.23.5[13][17]

Key SAR Insights for JAK Inhibitors:

  • Selectivity Challenges: The high degree of homology in the ATP-binding sites of JAK family members makes achieving selectivity a significant challenge.

  • Targeting Specific Interactions: As seen with Golidocitinib, an ortho substitution on a phenyl ring attached to the pyrazole was important for achieving selectivity for JAK1 over JAK2.[1]

  • Privileged Scaffolds: While the core pyrazole is effective, fused systems like the pyrazolo[3,4-d]pyrimidine in Ruxolitinib have also proven to be highly successful.

  • Exploiting Subtle Differences: The SAR of compounds like 3f demonstrates that subtle modifications to the substituents on the pyrazole ring can fine-tune the inhibitory profile against different JAK isoforms.[13][17]

The JAK-STAT signaling pathway is a primary route for many cytokine signals.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK

Caption: The JAK-STAT Signaling Pathway.

Akt (Protein Kinase B): A Central Node in Cell Survival

Akt is a serine/threonine kinase that acts as a central node in the PI3K/Akt signaling pathway, regulating cell survival, proliferation, and metabolism.[11][18] Its hyperactivation is a common event in many cancers, making it a prime therapeutic target.[4][19]

Compound Scaffold R1 R2 Akt1 IC50 (nM) Reference
Afuresertib (GSK2110183) PyrazoleHIndazole0.08[11]
Compound 1 PyrazoleSubstituted phenylPyridine61[11]
AT-7867 PyrazoleHPyridinePotent[11]

Key SAR Insights for Akt Inhibitors:

  • Allosteric Inhibition: Some pyrazole-based Akt inhibitors function as allosteric inhibitors, binding to a pocket distinct from the ATP-binding site.

  • Structural Hybridization: The development of Compound 1 was inspired by hybridizing the structures of existing pyrazole-based Akt inhibitors to improve properties.[11]

  • Selectivity over PKA: A key challenge in developing Akt inhibitors is achieving selectivity over the closely related kinase PKA. SAR studies often focus on exploiting subtle differences in the kinase domains, such as the presence of Thr-211 in Akt.[20]

The PI3K/Akt pathway is a complex network with multiple downstream effectors.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Effectors Cell Survival, Proliferation, Metabolism Akt->Downstream Effectors Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Akt

Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocols for Evaluating Pyrazole-Based Kinase Inhibitors

The robust evaluation of kinase inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., pyrazole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

This protocol measures the ability of a compound to inhibit the activity of a target kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

The Path Forward: ADME Profiling and Future Directions

While potency and selectivity are paramount, the journey of a kinase inhibitor from a "hit" to a "drug" is paved with the challenges of absorption, distribution, metabolism, and excretion (ADME).[2][21] Early assessment of ADME properties is critical to avoid late-stage failures.[22] Key in vitro ADME assays include:

  • Solubility: Assessing the solubility of a compound in aqueous solutions is a fundamental first step.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the intestinal barrier.[22]

  • Metabolic Stability: Incubating the compound with liver microsomes helps to predict its metabolic fate and clearance rate.[22]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its free concentration and, therefore, its efficacy.[22]

  • CYP450 Inhibition: Evaluating the potential of a compound to inhibit major cytochrome P450 enzymes is crucial to avoid drug-drug interactions.[23]

The pyrazole scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor design. Future research will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators and covalent inhibitors, to overcome resistance and improve selectivity. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery of the next generation of pyrazole-based therapeutics.[4][24]

References

  • Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Oh, Y., Jang, M., Cho, H., Yang, S., Im, D., Moon, H., & Hah, J. M. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3485–3489. [Link]

  • Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1025263. [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Dar, A. A., Majid, S., de la Santa, C., & Rathinavelu, A. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research, 44(1), 1. [Link]

  • Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5712–5722. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Liu, X., & Chen, Z. (2018). Aurora kinases: novel therapy targets in cancers. Oncotarget, 9(58), 31257. [Link]

  • Salhi, A., Rodrigues, M. J., Flaman, J. M., Biquard, J. M., & Debuire, B. (2013). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. The Journal of biological chemistry, 288(11), 7523–7533. [Link]

  • Zhang, Y., Li, Y., Zhang, L., Wang, Y., Zhang, Y., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 950–955. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Schade, D., Lisurek, M., Seipelt, I., Gedschold, A., Schiller, M., Drwal, M. N., ... & Rademann, J. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS medicinal chemistry letters, 14(6), 833–840. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2015). A systematic analysis of physicochemical and ADME properties of all small molecule kinase inhibitors approved by US FDA from January 2001 to October 2015. Medicinal research reviews, 35(5), 890–940. [Link]

  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561. [Link]

  • ScienceOpen. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]

  • El-Sayed, M. A. A., Abbas, S. E. S., & Abdel-Aziz, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Molecular Diversity, 27(5), 2055–2072. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Drysdale, M. J. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(1), 379–388. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748. [Link]

  • Al-Issa, S. A., Al-Warhi, T. I., & Al-Omair, M. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Ghosh, S., & Roy, K. (2018). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. SAR and QSAR in Environmental Research, 29(1), 1–22. [Link]

  • Chitra, S., & Pandurangan, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 17(13), 1238–1256. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • O'Brien, Z., & Moghaddam, M. F. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert opinion on drug metabolism & toxicology, 9(12), 1597–1612. [Link]

  • Rosner, K., & Hengst, L. (2013). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange. [Link]

  • Helda. (n.d.). Characterization of ADME profile of novel protein kinase inhibitors. Retrieved from [Link]

  • El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2018). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future medicinal chemistry, 10(15), 1795–1810. [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Li, Y. (2023). In vitro kinase activity. protocols.io. [Link]

  • Lisurek, M., Schade, D., Gedschold, A., Schiller, M., Drwal, M. N., Deigner, H. P., & Rademann, J. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 17(10), e202200085. [Link]

  • Zhang, Y., Li, Y., Zhang, L., Wang, Y., Zhang, Y., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(10), 551–558. [Link]

  • Carradori, S., Cirigliano, A., Secci, D., & De Monte, C. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(21), 6437. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Retrieved from [Link]

  • Lisurek, M., Schade, D., Gedschold, A., Schiller, M., Drwal, M. N., Deigner, H. P., & Rademann, J. (2022). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ChemMedChem, 17(10), e202200085. [Link]

Sources

A Comparative Analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate Derivatives and Standard Anti-inflammatory Drugs: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate derivatives against established standard drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative experimental data, and detailed protocols to offer a clear perspective on the therapeutic potential of this emerging class of compounds.

Introduction: The Landscape of Anti-inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli like pathogens or damaged cells.[1] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2]

For decades, the therapeutic arsenal against inflammation has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. NSAIDs, such as ibuprofen and naproxen, function by inhibiting cyclooxygenase (COX) enzymes.[3][4] However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects.[5][6] This has spurred the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[2][7] Pyrazole derivatives are at the core of several successful drugs, most notably the selective COX-2 inhibitor, Celecoxib.[8][9] this compound serves as a key synthetic intermediate for developing novel pyrazole-based therapeutics, making its derivatives a subject of intense research interest for their potential as potent and selective anti-inflammatory agents.[7][10]

Mechanistic Insights: COX-Inhibition and Beyond

The primary mechanism of action for both standard NSAIDs and many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[5][11]

Standard NSAIDs:

  • Non-selective NSAIDs (e.g., Ibuprofen, Naproxen): These drugs inhibit both COX-1 and COX-2 isoenzymes.[3][4] COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[11][12] Its inhibition is responsible for the common gastrointestinal side effects associated with these drugs.[6]

  • Selective COX-2 Inhibitors (e.g., Celecoxib): COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation.[12][13] Selective COX-2 inhibitors were developed to target inflammation more specifically while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[14][15] However, some selective COX-2 inhibitors have been linked to an increased risk of cardiovascular events.[14][16]

This compound Derivatives: The therapeutic potential of these derivatives stems from the established anti-inflammatory properties of the pyrazole scaffold. Their primary mechanism is the selective inhibition of the COX-2 enzyme.[2][7] The structural arrangement of the pyrazole ring allows these compounds to fit snugly into the active site of the COX-2 enzyme, blocking its activity.[7]

Beyond COX-2 inhibition, research into pyrazole derivatives has revealed a broader mechanistic profile, including:

  • Lipoxygenase (LOX) Inhibition: Some pyrazole hybrids demonstrate dual inhibition of both COX-2 and 5-LOX, an enzyme responsible for producing pro-inflammatory leukotrienes.[2][17]

  • Cytokine Modulation: These compounds can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][18]

  • NF-κB Suppression: Pyrazole derivatives can interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.[2]

This multi-target potential suggests that pyrazole derivatives could offer a more comprehensive anti-inflammatory effect compared to drugs with a single mechanism of action.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PG_phys Prostaglandins (Physiological) COX1->PG_phys Gastric Protection Platelet Aggregation Renal Function PG_inflam Prostaglandins (Inflammatory) COX2->PG_inflam Pain Fever Inflammation LT Leukotrienes (Inflammatory) LOX->LT NSAID Non-selective NSAIDs (e.g., Ibuprofen) NSAID->COX1 NSAID->COX2 COXIB Pyrazole Derivatives & Selective COX-2 Inhibitors COXIB->COX2 LOX_I Dual-Target Pyrazole Derivatives LOX_I->COX2 LOX_I->LOX

Caption: Inflammatory cascade and points of drug intervention.

Comparative Efficacy: In Vitro and In Vivo Evidence

The superiority of a novel anti-inflammatory agent is determined by its potency, selectivity, and performance in biological systems. The following tables summarize key experimental data comparing pyrazole derivatives to standard NSAIDs.

Table 1: In Vitro COX Enzyme Inhibition (IC₅₀ Values)

The IC₅₀ value represents the concentration of a drug required to inhibit 50% of an enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a critical measure, with higher values indicating greater selectivity for COX-2 and a potentially better gastrointestinal safety profile.

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivatives
3,5-diarylpyrazole-0.01-[2]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[2]
Pyrazole-thiazole hybrid-0.03-[2]
Standard NSAIDs
Ibuprofen221[2]
Indomethacin0.090.550.16[2] (Implied)
Celecoxib (Reference COX-2 Inhibitor)>1000.04>2500[19] (Implied)

Data for pyrazole derivatives are representative of the class, as specific data for this compound derivatives were not detailed in the provided search results.

The in vitro data clearly demonstrates that pyrazole derivatives can achieve significantly higher potency and selectivity for COX-2 compared to non-selective NSAIDs like ibuprofen.[2] Their potency is often comparable to, or even exceeds, that of established selective inhibitors like Celecoxib.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This widely used animal model assesses the ability of a compound to reduce acute inflammation (edema) induced by carrageenan injection into a rat's paw.[20]

Compound/DrugDose (mg/kg)Max. Edema Inhibition (%)Reference
Pyrazole Derivatives
Pyrazole Derivative (Generic)1065 - 80%[2]
Pyrazole-substituted derivative 6b-85.23 - 89.57%[19]
Pyrazoline 2d/2e->72.99%[17]
Standard NSAIDs
Indomethacin1055%[2]
Indomethacin (Reference)-72.99%[19]
Celecoxib (Reference)-83.76%[19]

In vivo studies corroborate the in vitro findings. Pyrazole derivatives consistently demonstrate potent anti-inflammatory effects, often showing superior or comparable edema inhibition to standard drugs like indomethacin and celecoxib in the carrageenan-induced paw edema model.[2][17][19] Some derivatives have also shown potent activity in other models, such as the xylene-induced ear edema model.[18]

Experimental Protocols: A Guide to Evaluation

Reproducibility and methodological rigor are paramount in drug discovery. The following are standardized protocols for assessing anti-inflammatory activity.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining COX-1 and COX-2 inhibitory activity.

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts a substrate to a fluorescent product (resorufin), and the inhibitor's ability to block this reaction is quantified.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric substrate (e.g., ADHP)

  • Test compounds and reference inhibitors (dissolved in DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Addition: Add 1 µL of test compounds or reference inhibitors at various concentrations to the wells of the 96-well plate. Include wells for "no inhibitor" controls (DMSO only) and "background" controls (no enzyme).

  • Enzyme Addition: Add 20 µL of the prepared enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the fluorometric substrate to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

This is the gold-standard acute in vivo model for screening anti-inflammatory drugs.[20][21]

Animals: Male Wistar rats or Swiss albino mice (150-200g).

Materials:

  • Test compounds and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Animal oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Standard (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, etc.: Test compounds at various doses.

  • Baseline Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

start Compound Synthesis (Pyrazole Derivative) invitro In Vitro Screening start->invitro cox COX-1/COX-2 Inhibition Assay invitro->cox lox 5-LOX Inhibition Assay invitro->lox cytokine Cytokine Release Assay (LPS-stimulated Macrophages) invitro->cytokine invivo In Vivo Efficacy Testing cox->invivo lox->invivo cytokine->invivo carrageenan Carrageenan-Induced Paw Edema invivo->carrageenan arthritis Adjuvant-Induced Arthritis Model invivo->arthritis pkpd Pharmacokinetics & Toxicology Studies carrageenan->pkpd arthritis->pkpd adme ADME Profiling (Absorption, Distribution, Metabolism, Excretion) pkpd->adme tox Acute & Chronic Toxicity pkpd->tox lead Lead Optimization & Candidate Selection adme->lead tox->lead

Caption: Workflow for pyrazole derivative drug discovery.

Conclusion and Future Outlook

The accumulated evidence strongly supports the development of this compound derivatives as a promising new generation of anti-inflammatory agents. As a class, these compounds exhibit high potency and, crucially, high selectivity for the COX-2 enzyme, as demonstrated by both in vitro enzymatic assays and in vivo models of acute inflammation.[2] Their efficacy is often comparable or superior to that of widely used NSAIDs like indomethacin and even the selective inhibitor celecoxib.[19]

The potential for multi-target activity, including the inhibition of 5-LOX and pro-inflammatory cytokines, suggests a broader and potentially more effective therapeutic intervention in complex inflammatory diseases.[2] While challenges such as optimizing bioavailability and long-term safety profiles remain, the pyrazole scaffold, exemplified by derivatives of this compound, represents a highly validated and promising platform for the future of anti-inflammatory drug discovery.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Books.
  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia.
  • Plewa, J., & Mohammad, A. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.
  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis.
  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. (n.d.). EBSCO.
  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). ResearchGate.
  • What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.
  • NSAIDs: Examples, side effects, and uses. (n.d.). Medical News Today.
  • Pain Relief: How NSAIDs Work. (n.d.). WebMD.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • Asma, B., & Fatima, K. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Vane, J., & Botting, R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation research : official journal of the European Histamine Research Society ... [et al.].
  • Pharmacology of non-steroidal anti-inflammatory agents. (2025, March 31). Deranged Physiology.
  • Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-(1H-pyrazol-1-yl)benzoate and its Derivatives. (n.d.). Benchchem.
  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents.
  • Tsolaki, E., Pharm, M., & Geronikaki, A. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland).
  • This compound. (n.d.). MySkinRecipes.

Sources

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling: The Case of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "one drug, one target" is an increasingly rare paradigm. The pursuit of highly selective small molecules remains a cornerstone of therapeutic development, yet understanding a compound's broader biological interactions is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a novel chemical entity, using Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate as a representative example. While this compound is recognized as a valuable intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, its own detailed biological activity profile is not extensively documented in public literature.[1] This guide, therefore, serves as a roadmap for researchers embarking on the critical path of target identification and validation for new chemical matter.

We will delve into the rationale behind experimental design, present detailed protocols for robust selectivity assessment, and offer a framework for interpreting the resulting data in the context of established and hypothetical alternative compounds.

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a vast and structurally related family of enzymes that are central to cellular signaling.[2][3] This structural conservation presents a significant challenge in the development of selective kinase inhibitors.[4][5] A lack of selectivity can lead to unexpected off-target toxicities or, in some cases, beneficial polypharmacology where engaging multiple targets leads to enhanced therapeutic efficacy.[5] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in translational research.

Methodologies for assessing inhibitor selectivity are diverse, ranging from in vitro biochemical assays that measure direct target engagement or enzymatic inhibition to cell-based assays that probe the functional consequences of target modulation in a more physiological context.[2][3] The choice of methodology is often guided by the stage of the drug discovery process and the specific questions being addressed.

A Strategic Approach to Profiling this compound

Given that this compound contains a pyrazole moiety, a common scaffold in kinase inhibitors, a logical first step is to assess its activity across the human kinome.[6][7] Our profiling strategy will encompass both a broad in vitro screen to identify potential targets and a more focused cell-based assay to confirm target engagement and functional effects.

For comparative purposes, we will benchmark the performance of this compound against two hypothetical compounds:

  • Compound X: A highly selective, next-generation inhibitor for a specific kinase (e.g., a hypothetical "Kinase A").

  • Staurosporine: A well-known, non-selective kinase inhibitor, serving as a promiscuous control.

This multi-pronged approach will provide a comprehensive and nuanced understanding of our lead compound's biological activity.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 Data Interpretation & Comparison A Compound Synthesis & QC (this compound) B Broad-Panel Kinase Screen (e.g., 400+ kinases at 1 µM) A->B Primary Screening C Data Analysis: Identify Primary Hits (% Inhibition > 70%) B->C Hit Identification D Dose-Response (IC50) Determination for Primary Hits C->D Potency Determination E Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E In-Cell Confirmation H Selectivity Scoring (e.g., S-Score, Gini Coefficient) D->H F Phospho-protein Western Blot (Downstream signaling) E->F Functional Validation G Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) F->G Biological Outcome I Comparison with Alternative Compounds H->I J Structure-Activity Relationship (SAR) & Lead Optimization I->J G cluster_0 Signaling Cascade Kinase_A Kinase A Substrate Substrate Protein Kinase_A->Substrate Phosphorylates pSubstrate Phospho-Substrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Activates Inhibitor Ethyl 2-Nitro-4- (1-pyrazolyl)benzoate Inhibitor->Kinase_A Inhibits

Caption: Inhibition of Kinase A blocks downstream substrate phosphorylation.

Conclusion: Synthesizing the Selectivity Profile

The comprehensive profiling of this compound, as outlined in this guide, would provide a multi-faceted view of its biological activity. The hypothetical data presented illustrates a compound with moderate potency against a primary target (Kinase A) and some off-target activity (Kinase C). When compared to a highly selective compound (Compound X), it demonstrates a less favorable selectivity profile. However, it is far more selective than a promiscuous inhibitor like Staurosporine.

This level of detailed characterization is essential for making informed decisions in a drug discovery program. It allows researchers to:

  • Validate the primary target and its role in a disease model.

  • Identify potential liabilities associated with off-target activities.

  • Guide structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Explore potential polypharmacological benefits.

By employing a systematic and rigorous approach to cross-reactivity and selectivity profiling, researchers can unlock the full therapeutic potential of novel chemical entities and navigate the complex journey from a promising hit to a life-changing medicine.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & VODICKA, P. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in a cellular context. Journal of Biomolecular Screening, 18(7), 846-856. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Kitagawa, D., Yokota, K., Gouda, M., Narumi, Y., Ohmoto, H., Nishiwaki, E., ... & Kirii, Y. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 18(2), 110-122. [Link]

  • PubChem. (n.d.). Ethyl 4-[2-(4-nitropyrazolyl)acetylamino]benzoate. Retrieved from [Link]

  • Zhang, C., Yang, J., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Chen, H., Zhou, J., Ke, J., Li, Y., Wu, J., & Rao, Y. (2012). Discovery of 4'-(1, 4-dihydro-indeno [1, 2-c] pyrazol-3-yl)-benzonitriles and 4'-(1, 4-dihydro-indeno [1, 2-c] pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of medicinal chemistry, 55(10), 4617-4630. [Link]

Sources

The Ascendancy of Pyrazole Derivatives in Fungicidal Innovation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of fungal pathogens to global agriculture and food security necessitates the continuous development of novel, effective fungicides.[1] Among the diverse scaffolds explored in agrochemical research, pyrazole-containing compounds have emerged as a particularly fruitful area of investigation.[1][2][3][4] This guide provides a comparative analysis of the fungicidal activity of various pyrazole derivatives, grounded in experimental data and elucidating the key structure-activity relationships that govern their efficacy. We will delve into the mechanistic underpinnings of their action and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Pyrazole Core: A Privileged Scaffold in Fungicide Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile and highly effective pharmacophore in the design of modern fungicides.[2][5] Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of biological activity against a wide spectrum of phytopathogenic fungi.[1][2] Commercially successful fungicides such as Pyraclostrobin, Fluxapyroxad, and Bixafen feature the pyrazole core, underscoring its importance in crop protection.[5][6][7]

The fungicidal prowess of many pyrazole derivatives stems from their ability to disrupt cellular respiration. A primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain.[6][8][9] By blocking SDH, these compounds effectively halt ATP production, leading to cellular energy depletion and ultimately, fungal death.[8][10]

Pyrazoles Pyrazole Carboxamide Derivatives SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition ETC Electron Transport Chain SDH->ETC ATP ATP Synthesis SDH->ATP TCA TCA Cycle TCA->SDH ETC->ATP Fungal_Death Fungal Cell Death ATP->Fungal_Death

Caption: Mechanism of action for SDHI pyrazole fungicides.

Comparative Fungicidal Activity of Pyrazole Derivatives

The efficacy of pyrazole fungicides is highly dependent on the nature and position of substituents on the pyrazole ring and associated phenyl groups. Structure-activity relationship (SAR) studies have revealed key determinants of fungicidal potency.[1][2][11][12]

Table 1: Comparative In Vitro Fungicidal Activity (EC50, µg/mL) of Selected Pyrazole Derivatives Against Various Phytopathogenic Fungi.

Compound IDFungal SpeciesBotrytis cinereaRhizoctonia solaniValsa maliFusarium graminearumReference
Compound 26 Pyrazole Aminopropyl Isothiocyanate2.4322.1821.7876.043[2]
Compound 1v Pyrazole Analogue with Aryl OCF3---0.0530 µM[1]
TM-2 Pyrazole-4-carboxamide----[6]
7ai Isoxazolol Pyrazole Carboxylate-0.37--[13][14]
SCU2028 Pyrazole Carboxamide with Diarylamine-0.022--[8]
Compound 10d Pyrazole with 1,2,3,4-tetrahydroquinoline-->80% inhibition at 50 µg/mL>90% inhibition at 50 µg/mL[7]
Compound 10e Pyrazole with 1,2,3,4-tetrahydroquinoline-->80% inhibition at 50 µg/mL>90% inhibition at 50 µg/mL[7]
Pyraclostrobin Commercial Fungicide----[1][7]
Fluxapyroxad Commercial Fungicide0.840.103--[15][16]
Bixafen Commercial Fungicide----[6]

Note: '-' indicates data not available in the cited sources. Some data are presented as inhibition rates at a specific concentration.

The data clearly indicates that minor structural modifications can lead to significant changes in fungicidal activity. For instance, the introduction of a p-trifluoromethylphenyl moiety in compound 26 resulted in high activity against a broad spectrum of fungi.[2] Similarly, compound 1v, bearing an aryl OCF3 group, showed potent activity against Fusarium graminearum.[1] The pyrazole-4-carboxamide derivative, TM-2, demonstrated excellent activity against corn rust, surpassing commercial fungicides like fluxapyroxad and bixafen.[6]

Experimental Protocols for Evaluating Fungicidal Activity

To ensure the reliability and reproducibility of fungicidal activity data, standardized experimental protocols are crucial. The following sections detail the methodologies for in vitro and in vivo evaluation of pyrazole derivatives.

In Vitro Antifungal Activity Assessment: Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the intrinsic fungicidal potential of a compound.[1][17]

Principle: The test compound is incorporated into a fungal growth medium at various concentrations. The growth of the target fungus is then measured and compared to a control group without the compound.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create stock solutions (e.g., 100 mg/L).[2][17]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium and autoclave to sterilize.

  • Incorporation of Compounds: While the agar is still molten (around 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), test a range of concentrations and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.[1][13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions of Pyrazole Derivatives C Incorporate Derivatives into Molten Agar A->C B Prepare & Autoclave Growth Medium (PDA) B->C D Pour Agar into Petri Dishes C->D E Inoculate with Fungal Mycelial Plug D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Antifungal Activity Assessment: Detached Leaf or Whole Plant Assay

In vivo assays are essential for evaluating the protective and curative efficacy of a compound under conditions that more closely mimic a natural infection.[18][19][20][21]

Principle: Healthy plant tissues or whole plants are treated with the test compound before or after inoculation with a fungal pathogen. The development of disease symptoms is then assessed and compared to untreated controls.

Step-by-Step Protocol:

  • Plant Material: Use healthy, uniformly sized plants or detached leaves of a susceptible host species.

  • Compound Application:

    • Protective Assay: Spray the plant material with a solution of the pyrazole derivative at various concentrations. Allow the solution to dry completely.

    • Curative Assay: Inoculate the plant material with the fungal pathogen first, and then apply the compound solution after a set period (e.g., 24 hours).

  • Inoculation: Spray a spore suspension of the target fungus onto the plant material.

  • Incubation: Place the treated and inoculated plant material in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature, and light cycle).

  • Disease Assessment: After a suitable incubation period (typically 3-7 days), assess the disease severity by measuring the lesion size, percentage of infected leaf area, or using a disease rating scale.[22]

  • Calculation of Control Efficacy: Calculate the control efficacy using the following formula:

    • Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Conclusion and Future Perspectives

The exploration of pyrazole derivatives continues to be a highly promising avenue for the discovery of novel fungicides. The versatility of the pyrazole scaffold allows for extensive chemical modification, leading to compounds with high potency, broad-spectrum activity, and potentially novel modes of action.[1][2] The comparative data presented herein highlights the significant impact of structural variations on fungicidal efficacy.

Future research should focus on several key areas:

  • Rational Design: Employing computational tools like molecular docking to design derivatives with enhanced binding affinity to target enzymes.[6]

  • Mechanism of Action Studies: Elucidating the precise molecular targets for novel pyrazole derivatives to overcome existing resistance issues.[8][10]

  • Broad-Spectrum Activity: Synthesizing and screening for compounds with efficacy against a wider range of economically important fungal pathogens.[1][2]

  • Safety and Environmental Profile: Evaluating the toxicological and environmental impact of lead compounds to ensure the development of sustainable agricultural solutions.

By integrating synthetic chemistry, mycology, and molecular biology, the scientific community can continue to unlock the full potential of pyrazole derivatives in the ongoing battle against fungal diseases.

References

  • Zhang, S., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(10), 2497. [Link]

  • Wang, X., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry Letters, 29(19), 126605. [Link]

  • Li, H., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6309. [Link]

  • Tian, T., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

  • Li, F., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Li, F., et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-94. [Link]

  • Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-311. [Link]

  • Jadhav, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Crowley, P. J., et al. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 115-121. [Link]

  • Sun, G., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11743-11753. [Link]

  • Li, F., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(1), 136-148. [Link]

  • Tian, T., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Sun, G., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [Link]

  • Park, I.-K., et al. (2008). In vivo fungicidal activity of medicinal plant extracts against six phytopathogenic fungi. Food Science and Biotechnology, 17(3), 639-643. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Patel, J. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a579-a588. [Link]

  • Wang, Y., et al. (2023). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 71(4), 1845-1854. [Link]

  • Wens, A., & Geuens, J. (2022). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Journal of BioScience and Biotechnology, 11(1), 15-21. [Link]

  • Shi, Y., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 39. [Link]

  • Shi, Y., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

  • Park, I.-K., et al. (2008). In vivo fungicidal activity of medicinal plant extracts against six phytopathogenic fungi. ResearchGate. [Link]

  • El-Sayed, W. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 15(1), 3042. [Link]

  • Li, Y., et al. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry, 71(45), 17958-17983. [Link]

  • Haus, M. J., & Proaño, K. (2021). Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo. Frontiers in Plant Science, 12, 629676. [Link]

  • Naran, A., et al. (2015). In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Preliminary antifungal activity versus pyrazole derivatives 2-16. ResearchGate. [Link]

  • Betti, L., et al. (2007). Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. Scilit. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Validation of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate Derivatives as Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (ENPB) derivatives as potential anti-inflammatory therapeutics. Drawing from established methodologies and field-proven insights, we will compare the performance of a representative derivative, herein designated ENPB-D1 , against standard non-steroidal anti-inflammatory drugs (NSAIDs). The narrative is structured to elucidate not only the experimental protocols but also the scientific rationale underpinning each step, ensuring a robust and self-validating approach to drug discovery.

Introduction: The Rationale for Pyrazole-Based Anti-Inflammatories

Inflammation is a critical immune response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] The therapeutic landscape has long been dominated by NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2] However, non-selective COX inhibition often leads to significant gastrointestinal side effects.[3]

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, most notably exemplified by Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a more favorable safety profile.[1][3] this compound derivatives represent a promising new class of compounds, designed to leverage the anti-inflammatory potential of the pyrazole moiety.[4][5] This guide outlines the critical validation pathway, from cell-based assays to whole-organism models, required to characterize their therapeutic potential.

Mechanistic Background: Key Targets in the Inflammatory Cascade

The anti-inflammatory action of many NSAIDs is rooted in their ability to interrupt the arachidonic acid cascade. Upon cell injury, phospholipase A₂ releases arachidonic acid from the cell membrane. This substrate is then metabolized by COX enzymes into prostaglandins (PGs), key mediators of inflammation, pain, and fever. The COX enzyme exists in two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2] Selective inhibition of COX-2 is therefore a primary goal in developing safer anti-inflammatory drugs.

Furthermore, during inflammation, macrophages and other immune cells are stimulated to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[6] Overproduction of NO contributes to vasodilation, cytotoxicity, and the pro-inflammatory signaling cascade. Consequently, iNOS represents another key therapeutic target.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pla2->aa Cell Injury pgs_homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflammatory nsaids Non-selective NSAIDs (e.g., Indomethacin) nsaids->cox1 Inhibition nsaids->cox2 Inhibition coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, ENPB-D1) coxibs->cox2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and points of NSAID intervention.

Part 1: In-Vitro Validation – Mechanistic Interrogation

The initial phase of validation focuses on cell-free and cell-based assays to determine the direct molecular interactions of ENPB-D1 with its putative targets. This approach provides quantitative measures of potency and selectivity.

In_Vitro_Workflow start Test Compound (ENPB-D1) assay1 COX-1/COX-2 Inhibition Assay start->assay1 assay2 RAW 264.7 Macrophage Culture start->assay2 results Potency (IC₅₀) Selectivity Index (SI) % Inhibition assay1->results stimulate LPS Stimulation assay2->stimulate assay2a Nitric Oxide (NO) Quantification (Griess Assay) stimulate->assay2a assay2b Cytokine Quantification (TNF-α, IL-6 by ELISA) stimulate->assay2b assay2a->results assay2b->results

Caption: Workflow for the in-vitro validation of anti-inflammatory compounds.

Cyclooxygenase (COX) Inhibition Assay
  • Causality: This is the foundational assay to determine if ENPB-D1 functions as a classical NSAID. By quantifying the inhibition of both COX-1 and COX-2 isoforms, we can not only confirm the mechanism of action but also predict the compound's gastrointestinal safety profile. A higher selectivity for COX-2 is desirable.[1][7]

  • Protocol:

    • Preparation: Utilize a commercial colorimetric COX inhibitor screening assay kit, which contains human recombinant COX-1 and COX-2 enzymes.

    • Compound Dilution: Prepare a serial dilution of ENPB-D1, Celecoxib (COX-2 selective control), and Indomethacin (non-selective control) in the provided assay buffer.

    • Reaction Initiation: In a 96-well plate, add the enzyme (either COX-1 or COX-2), heme, and the test compound dilutions. Incubate for 10 minutes at 25°C.

    • Substrate Addition: Add arachidonic acid to initiate the reaction.

    • Detection: The reaction produces Prostaglandin G2 (PGG2), which is subsequently reduced, and the chromogen TMPD is oxidized, producing a colorimetric product. Measure the absorbance at 590 nm after a 5-minute incubation.

    • Calculation: Calculate the percentage of COX inhibition for each concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition percentage against log concentration. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in Macrophages
  • Causality: Murine macrophage cell line RAW 264.7 is an established model for studying inflammation.[6][8] Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a robust inflammatory response, including the upregulation of iNOS and the production of NO and pro-inflammatory cytokines like TNF-α and IL-6.[9] This assay assesses the compound's ability to suppress inflammatory mediator production in a cellular context.

  • Protocol:

    • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of ENPB-D1 or a reference drug for 1 hour.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group and incubate for 24 hours.[6]

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

    • Nitric Oxide (Griess Assay): Mix an equal volume of supernatant with Griess reagent. After a 15-minute incubation, measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Quantification (ELISA): Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.[10]

In-Vitro Comparative Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 10µMTNF-α Inhibition (%) at 10µM
ENPB-D1 18.50.25 74.0 68.2% 59.5%
Celecoxib15.20.2172.465.0%55.1%
Indomethacin0.11.60.0645.3%38.7%

Data are hypothetical and for illustrative purposes.

Part 2: In-Vivo Validation – Efficacy in an Acute Inflammation Model

While in-vitro assays are crucial for mechanistic understanding, they do not capture the complexities of a whole biological system, including pharmacokinetics (absorption, distribution, metabolism, and excretion). In-vivo models are therefore essential to validate the therapeutic efficacy.

In_Vivo_Workflow acclimatize Animal Acclimatization (Wistar Rats) grouping Grouping (Control, Standard, Test) acclimatize->grouping dosing Oral Administration (Vehicle, Indomethacin, ENPB-D1) grouping->dosing induction Inflammation Induction (Subplantar Carrageenan Injection) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4 hr) induction->measurement analysis Calculate % Edema Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema in-vivo model.

Carrageenan-Induced Paw Edema Model
  • Causality: The carrageenan-induced paw edema model is a highly reproducible and widely accepted standard for screening acute anti-inflammatory activity.[11][12][13] The inflammatory response is biphasic: the early phase (0-1.5 hours) involves the release of histamine and serotonin, while the late phase (after 1.5 hours) is mediated by prostaglandins and NO, making it highly relevant for evaluating COX and iNOS inhibitors.[11]

  • Protocol:

    • Animals: Use healthy Wistar rats (150-200g), acclimatized for at least one week.

    • Grouping: Divide animals into three groups (n=6 per group):

      • Group I (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) solution orally.

      • Group II (Positive Control): Receives Indomethacin (10 mg/kg) orally.

      • Group III (Test Group): Receives ENPB-D1 (e.g., 20 mg/kg) orally.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

    • Dosing: Administer the respective treatments to each group via oral gavage.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13]

    • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In-Vivo Comparative Data
Treatment Group (Dose)1 hr2 hr3 hr4 hr
Vehicle Control (0.5% CMC) 0%0%0%0%
Indomethacin (10 mg/kg) 35.4%48.9%65.1% 58.3%
ENPB-D1 (20 mg/kg) 32.1%52.5%70.8% 64.2%

Data are hypothetical and for illustrative purposes.

Discussion and Comparative Analysis

The collected data provides a multi-faceted view of ENPB-D1's anti-inflammatory profile.

  • In-Vitro Performance: The data clearly positions ENPB-D1 as a potent and selective COX-2 inhibitor, with an IC₅₀ value (0.25 µM) and a Selectivity Index (74.0) comparable to Celecoxib.[14] This high selectivity is a strong indicator of a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin. Furthermore, ENPB-D1 demonstrated significant inhibition of NO and TNF-α production in LPS-stimulated macrophages, suggesting a broader mechanism of action that extends beyond prostaglandin synthesis to other key inflammatory pathways.[15]

  • In-Vivo Efficacy: The in-vivo results corroborate the in-vitro findings. ENPB-D1 exhibited a dose-dependent reduction in carrageenan-induced paw edema, with peak activity at the 3-hour mark, which aligns with the prostaglandin-mediated phase of inflammation.[2] Its efficacy at 20 mg/kg was superior to that of the standard drug Indomethacin at 10 mg/kg, highlighting its potent anti-inflammatory effect in a living system.

  • Structure-to-Function Rationale: The potent in-vivo activity is a direct consequence of the mechanisms observed in-vitro. The strong inhibition of COX-2 reduces the local production of prostaglandins at the site of inflammation, thereby decreasing vasodilation and plasma exudation, which are the hallmarks of edema.[11] The concurrent suppression of NO and pro-inflammatory cytokines likely contributes to this effect by further dampening the overall inflammatory cascade.

Validation_Logic invitro In-Vitro Assays cox Potent & Selective COX-2 Inhibition (IC₅₀, SI) invitro->cox no_cytokine Inhibition of NO & Cytokines (% Inhibition) invitro->no_cytokine mechanistic Mechanistic Plausibility (Direct Target Engagement) cox->mechanistic no_cytokine->mechanistic invivo In-Vivo Model (Carrageenan Paw Edema) mechanistic->invivo Justifies therapeutic Therapeutic Potential mechanistic->therapeutic efficacy High Efficacy (% Edema Reduction) invivo->efficacy efficacy->therapeutic

Caption: Logical flow from in-vitro mechanism to in-vivo therapeutic potential.

Conclusion

The systematic validation pathway described herein demonstrates that this compound derivative ENPB-D1 is a highly promising anti-inflammatory candidate. Its potent and selective inhibition of COX-2, coupled with its ability to suppress other key inflammatory mediators like NO and TNF-α, translates into significant efficacy in a standard pre-clinical model of acute inflammation. This dual-pronged mechanistic profile suggests it may offer robust therapeutic benefits with an improved safety profile over traditional NSAIDs. Further investigations, including chronic inflammation models (e.g., adjuvant-induced arthritis), pharmacokinetic profiling, and formal toxicology studies, are warranted to advance this promising compound toward clinical development.

References

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 497-505. [Link]

  • Garvey, E. P., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 40(14), 2245-2253. [Link]

  • Saleem, U., et al. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 25(21), 5076. [Link]

  • Lechi, C., et al. (2004). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Il Farmaco, 59(4), 289-296. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Hasday, J. D., et al. (1999). Temperature alters lipopolysaccharide-induced cytokine secretion by RAW 264.7 cells. Infection and Immunity, 67(2), 735-741. [Link]

  • Kim, D. H., et al. (2015). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 20(8), 14736-14753. [Link]

  • ResearchGate. (n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 2005-2023. [Link]

  • Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Chikhale, R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-128. [Link]

  • Sawant, S. H. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Li, C., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 18(10), 12093-12105. [Link]

  • Lee, S. H., et al. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS One, 12(7), e0181865. [Link]

  • Kim, W. K., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 58-67. [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(11), 17738-17761. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-11. [Link]

  • Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. [Link]

  • ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 235-245. [Link]

  • Arulprakash, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(3), 283-290. [Link]

  • ResearchGate. (n.d.). Nitric oxide production inhibition of the final target compounds at different dose levels. [Link]

  • ResearchGate. (n.d.). Design and Development of Pyrazole–Thiazole Hybrid Derivatives as Anti-inflammatory and Anti-oxidant Agents. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 384. [Link]

  • Constantin, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149. [Link]

  • Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [Link]

  • Weng, Y., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Pharmaceutical Design, 20(22), 3620-3641. [Link]

  • Patil, S., et al. (2024). Design and evaluation of novel pyrazole derivatives as anti-inflammatories. Journal of Drug Delivery and Therapeutics, 14(12-S), 11-16. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro Anti‐Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5519. [Link]

  • Arunkumar, S., et al. (2016). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Journal of Chemistry. [Link]

Sources

Benchmarking the synthetic efficiency of new pyrazole synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Synthetic Efficiency of New Pyrazole Synthesis Routes

Prepared by a Senior Application Scientist

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its versatile structure is a "privileged scaffold," appearing in a remarkable array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the weight-loss drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[3][4] The continued interest in pyrazole derivatives stems from their diverse biological activities, which encompass anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, among others.[5]

Consequently, the efficient and sustainable synthesis of functionalized pyrazoles is a paramount objective for researchers in both academic and industrial settings.[1][6] This guide provides an in-depth comparison of classical and contemporary synthetic routes, offering objective experimental data and expert insights to help researchers select the optimal strategy for their specific needs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Part 1: The Classical Benchmark - The Knorr Pyrazole Synthesis

For over a century, the Knorr pyrazole synthesis has been the most fundamental and widely taught method for constructing the pyrazole core.[7][8] It serves as a crucial benchmark against which all new methodologies are measured.

Mechanism and Rationale

The Knorr synthesis involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative, typically under acidic or thermal conditions.[8][9] The mechanism proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[10][11]

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-diketones, is the lack of regioselectivity.[11] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomeric products, which often complicates purification and reduces the overall yield of the desired isomer.[12]

Representative Classical Protocol: Knorr Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[10]

Reactants:

  • Ethyl benzoylacetate (1,3-dicarbonyl equivalent)

  • Phenylhydrazine

  • 1-Propanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (2.0 eq) in a suitable reaction vessel.

  • Add 1-propanol as the solvent, followed by a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.

  • Heat the mixture with stirring to approximately 100°C.

  • Monitor the reaction for 1-2 hours until the starting ketoester is consumed (e.g., by TLC analysis).

  • Upon completion, add water to the hot reaction mixture to precipitate the crude product.

  • Isolate the solid product by vacuum filtration, wash with water and cold ethanol, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolone.

Part 2: Modern Synthetic Routes - Advancing Efficiency and Sustainability

Recent innovations have focused on overcoming the limitations of classical methods, emphasizing higher yields, improved regioselectivity, milder reaction conditions, and adherence to the principles of green chemistry.[6][13]

Route 1: 1,3-Dipolar Cycloaddition in Aqueous Micelles (Green Chemistry)

The [3+2] cycloaddition between a diazo compound and an alkyne is a powerful, atom-economical method for pyrazole synthesis.[14] However, the handling of potentially explosive diazo compounds has historically limited its application. Modern approaches mitigate this risk by generating the diazo species in situ. A particularly innovative green approach employs aqueous micellar catalysis, eliminating the need for volatile organic solvents.[15]

Causality and Expertise: This method leverages the hydrophobic cores of surfactant micelles (like TPGS-750-M) in water to create a microenvironment that concentrates the organic reactants, thereby accelerating the reaction rate.[15] This approach not only enhances safety and reduces organic waste but can also improve product purity and simplify workup procedures. The choice of a Lewis acid catalyst like Zn(OTf)₂ is critical for activating the alkyne toward cycloaddition.[15]

Reactants:

  • Ethyl glycinate hydrochloride (precursor for diazo compound)

  • Sodium nitrite (NaNO₂)

  • Methyl propiolate (alkyne)

  • TPGS-750-M (surfactant)

  • Zinc triflate (Zn(OTf)₂)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (for extraction)

  • Water

Procedure:

  • Preparation of Diazoacetate: In a flask, dissolve ethyl glycinate hydrochloride (1.2 eq) in water. Cool the solution to 0°C in an ice bath. Add a catalytic amount of H₂SO₄. Slowly add an aqueous solution of NaNO₂ (1.2 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at 0°C.

  • Cycloaddition: To the freshly prepared diazoacetate solution, add an aqueous solution of the surfactant TPGS-750-M (e.g., 1.5% wt). Add Zn(OTf)₂ (10 mol%).

  • Add the alkyne, methyl propiolate (1.0 eq), to the mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 20 hours.

  • Workup: Quench the reaction with a saturated NaHCO₃ solution. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure pyrazole.

Route 2: Two-Stage Continuous Flow Synthesis (Process Intensification)

Flow chemistry has emerged as a transformative technology, offering superior control over reaction parameters, enhanced safety (especially for hazardous intermediates), and seamless scalability.[16][17] This approach is ideal for multi-step, one-pot syntheses.

Causality and Expertise: This method breaks the synthesis into two sequential stages within a continuous flow reactor.[18] In the first stage (a high-temperature coil), an acetophenone is converted to a more reactive enaminone intermediate. This intermediate is then immediately mixed with a hydrazine solution in a second reactor (a mixer-chip) to drive the cyclization to the pyrazole.[18] The use of high temperatures and short residence times (minutes) dramatically accelerates the reaction, while the small reactor volume minimizes the risks associated with potentially unstable intermediates or exothermic events.[18][19]

G cluster_0 Reagent Streams cluster_1 Stage 1: Enaminone Formation cluster_2 Stage 2: Cyclization cluster_3 Output A Acetophenone in DMF Mix1 T-Mixer A->Mix1 B DMADMF in DMF B->Mix1 C Hydrazine in DMF Mix2 T-Mixer C->Mix2 Coil Heated Coil (e.g., 170°C, 10 min res. time) Mix1->Coil Combined Stream Inter Enaminone Intermediate (in flow) Coil->Inter Inter->Mix2 Chip Heated Mixer-Chip (e.g., 150°C, 2 min res. time) Mix2->Chip Final Reaction Mix Product Pyrazole Product (collected) Chip->Product Crude Product Stream

System Setup:

  • Two pumps for Stage 1 reactants (Acetophenone, DMADMF).

  • One pump for Stage 2 reactant (Hydrazine).

  • Stainless-steel coil reactor (e.g., 5 mL) in a heater for Stage 1.

  • Glass mixer-chip reactor (e.g., 2 mL) in a second heater for Stage 2.

  • T-mixers to combine streams.

  • Back-pressure regulator.

Procedure:

  • Stream 1: Prepare a solution of acetophenone in DMF (e.g., 0.6 M).

  • Stream 2: Prepare a solution of dimethylformamide dimethyl acetal (DMADMF) in DMF (e.g., 1.2 M, 2.0 eq).

  • Stream 3: Prepare a solution of hydrazine in DMF (e.g., 1.8 M, 3.0 eq).

  • Pump Streams 1 and 2 at equal flow rates (e.g., 0.25 mL/min each) through a T-mixer and into the Stage 1 heated coil (170°C). This results in a total flow of 0.5 mL/min and a 10-minute residence time.

  • The output stream from Stage 1 (containing the enaminone intermediate) is combined with Stream 3 (pumped at 0.5 mL/min) in a second T-mixer.

  • The final combined stream (total flow rate 1.0 mL/min) passes through the Stage 2 heated mixer-chip (150°C), for a 2-minute residence time.

  • The output stream from the reactor is collected, and the product is isolated using standard workup and purification procedures.

Part 3: Performance Comparison and Data Summary

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data represents typical outcomes and may vary based on specific substrates and optimization.

MetricKnorr Synthesis (Classical)Aqueous Micellar (Green)Continuous Flow (Process)
Starting Materials 1,3-Diketones, HydrazinesAldehydes, Alkynes, NaNO₂Acetophenones, DMADMF, Hydrazines
Key Conditions Acid/Heat, Organic SolventZn(OTf)₂, Water, RTHigh Temp (150-170°C), DMF
Reaction Time 1-12 hours20-24 hours12 minutes (residence time)
Typical Yield 40-90%60-85%[15]70-95%[18]
Key Advantages Simple, well-establishedEnvironmentally benign, safeExtremely fast, scalable, safe
Key Limitations Regioisomer mixtures, wasteLong reaction timesHigh initial equipment cost

Part 4: Senior Application Scientist's Insights

Expertise & Causality: The choice of a synthetic route is fundamentally a decision about trade-offs. The Knorr synthesis , while venerable, often presents challenges in purification due to regioisomerism, making it less ideal for complex, multi-substituted targets where absolute regiocontrol is necessary.[11] Its primary value today is its simplicity for generating simple pyrazole scaffolds where isomeric separation is trivial or irrelevant.

The aqueous micellar approach is a testament to the power of green chemistry.[15][20] The causality behind its success lies in overcoming the insolubility of organic reactants in water. By sequestering them within micelles, we create localized high-concentration "microreactors," driving the reaction forward without bulk organic solvent.[15] This is an excellent choice for discovery chemistry labs where environmental impact, safety, and ease of protocol are high priorities. Its main drawback is the longer reaction time, which may be a bottleneck in high-throughput screening campaigns.

Trustworthiness & Validation: The continuous flow protocol represents the pinnacle of process control and trustworthiness for scalable synthesis.[16][18] The system's parameters (temperature, pressure, residence time) are precisely controlled, leading to exceptional batch-to-batch reproducibility—a critical requirement in drug development and manufacturing. The protocol is self-validating; the steady-state output confirms the reaction is proceeding as intended. While the initial capital investment is significant, the long-term benefits in speed, safety (handling hazardous materials in small, controlled volumes), and scalability often provide a compelling return on investment for process chemistry and large-scale production.[17][19]

Ultimately, the "best" method is context-dependent. A discovery chemist might favor the green, aqueous route for its simplicity and environmental profile, while a process chemist tasked with producing kilograms of an active pharmaceutical ingredient would almost certainly leverage the speed and control of flow chemistry.

References

  • Pira, S. L., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Al-Mulla, A. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. Available at: [Link]

  • Slideshare. (N.D.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

  • Ferreira, R. M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • ACS Publications. (2014). Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Available at: [Link]

  • PMC - NIH. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • Ingenta Connect. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Available at: [Link]

  • PubMed. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • ACS Publications. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. Available at: [Link]

  • GalChimia. (N.D.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]

  • Karioti, A., et al. (2018). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available at: [Link]

  • PMC - PubMed Central. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

  • ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available at: [Link]

  • ACS Publications. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Available at: [Link]

  • Taylor & Francis Online. (2006). New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • SciSpace. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available at: [Link]

  • ACS Publications. (2006). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Available at: [Link]

  • Name-Reaction.com. (N.D.). Knorr pyrazole synthesis. Available at: [Link]

  • ResearchGate. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • PubMed. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Available at: [Link]

  • Semantic Scholar. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • Ingenta Connect. (2025). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Synthesis of pyrazoles. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • Portilla, J., et al. (N.D.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Available at: [Link]

  • ACS Publications. (2005). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. Available at: [Link]

  • PubMed. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • ACS Publications. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Available at: [Link]

  • NIH. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Available at: [Link]

  • PubMed. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Available at: [Link]

  • ACS Publications. (2015). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. Available at: [Link]

  • NIH. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Chem Help Asap. (N.D.). Knorr Pyrazole Synthesis. Available at: [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Datasheet

As researchers pioneering novel molecular entities, we often work with compounds like Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate for which comprehensive safety and disposal data are not yet established. This guide provides a framework for the safe handling and disposal of this compound, grounded in first principles of chemical reactivity and authoritative standards for analogous structures. The core directive is risk mitigation. The procedures herein are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. The foundational principle of this guidance is that the presence of the ortho-nitroaromatic functionality dictates the handling and disposal protocol, demanding a higher level of caution than for simple aromatic esters or pyrazoles.

Hazard Analysis & Risk Assessment

The disposal plan for any chemical is a direct function of its hazard profile. For this compound, we must infer these hazards from its constituent functional groups.

  • Primary Hazard Driver: The Nitroaromatic System: Organic nitro compounds are high-energy materials. Their thermal stability can be unpredictable and is often lowered by the presence of impurities or contaminants.[1] The C-NO₂ bond can cleave under thermal stress, leading to a rapid and highly exothermic decomposition that can be violent or explosive.[1][2] The ortho position of the nitro group relative to the ester can introduce additional decomposition pathways, making it potentially more thermally labile than its meta or para isomers.[2][3][4]

  • Secondary Hazards: Pyrazole and Ester Moieties: While less critical than the nitro group, related structures like Ethyl pyrazole-4-carboxylate are known to cause skin, eye, and respiratory irritation.[5] Therefore, dermal and ocular exposure must be prevented.

  • Chemical Incompatibilities: The reactivity of the nitro group is a primary concern. Contact with strong bases, reducing agents, or strong oxidizing agents can initiate decomposition or lead to vigorous, uncontrolled reactions.[6]

Based on this analysis, this compound must be treated as a potentially reactive and toxic hazardous waste .

Pre-Disposal Protocol: Immediate Actions & PPE

Proper disposal begins at the source of generation. Adherence to these steps is mandatory to ensure safety during temporary storage and consolidation.

Required Personal Protective Equipment (PPE)

All handling of this compound, whether in pure form or as waste, requires the following minimum PPE:

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes of solutions and accidental contact with solid particles.[7][8]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated.Prevents dermal absorption and skin irritation.[5]
Body Protection Flame-resistant laboratory coat.Protects skin from contamination and provides a barrier in case of an unexpected thermal event.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. Use a NIOSH-approved respirator for spills.A fume hood provides primary containment. Respiratory protection is for emergency response.[9]
On-Site Waste Collection and Segregation
  • Designate a Waste Container: Use a clean, dry, and chemically compatible container (e.g., amber glass bottle with a PTFE-lined cap). The container must be in good condition with no cracks or chips.

  • Labeling is Critical: Before adding any waste, label the container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the approximate concentration if in solution.

  • Segregate Waste Streams: Do NOT mix this waste with other chemical streams. Specifically, keep it separate from:

    • Strong Acids & Bases

    • Oxidizing Agents

    • Aqueous Waste

    • Halogenated Solvents (unless used as the reaction solvent)

  • Secure Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably within secondary containment (e.g., a plastic tub).[10]

Disposal Workflow: A Step-by-Step Guide

In-laboratory treatment or neutralization of nitroaromatic compounds by personnel not specifically trained in reactive chemical disposal is strongly discouraged due to the risk of initiating a runaway reaction.[2][11] The only approved method of disposal is through your institution's Environmental Health & Safety (EHS) department for final destruction by a licensed professional waste disposal service.[10]

Preparing Waste for EHS Pickup
  • Quantify Waste: Accurately record the amount of waste (in grams or milliliters) on a waste tag provided by your EHS office.

  • Finalize Labeling: Ensure the hazardous waste label is complete and legible. Include the date the container was first used.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. Do not allow the waste to accumulate for more than one year, or sooner if the container is full.[12]

The standard and most effective disposal technique for nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[10]

Emergency Procedures: Spill Management

In the event of an accidental spill:

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pillows, to dike the spill and prevent it from spreading.[10] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_Lab In-Laboratory Operations cluster_EHS EHS Hand-off & Final Disposal start Waste Generated (Solid or in Solution) ppe Don Required PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe container Select & Pre-label Hazardous Waste Container ppe->container segregate Transfer Waste to Container (Segregate from Incompatibles) container->segregate store Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store tag Complete EHS Waste Tag (Quantify & Date) store->tag Container Full or Nearing Time Limit pickup Request EHS Pickup tag->pickup transport EHS Transports to Central Facility pickup->transport end Final Disposal via Licensed Contractor (High-Temp Incineration) transport->end

Caption: Decision workflow for this compound disposal.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

  • BenchChem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • Slobodyanyuk, E., et al. (2015). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Gygax, R. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(6), 388-390. [Link]

  • Thermo Fisher Scientific. (2025). Methyl 2-nitrobenzoate Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). Methyl 2-methoxy-5-nitrobenzoate Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-nitrobenzoate. PubChem Compound Database. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]

  • Jetir.org. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov. [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from My Alfred. [Link]

  • OSTI.GOV. (1993). EPA restricts disposal of liquids in landfills. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Predictive Approach

In the absence of a specific SDS, a thorough risk assessment is the foundation of safe handling.[1][2][3] We must infer the potential hazards of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate by examining its constituent chemical moieties: a nitroaromatic group, a benzoate ester, and a pyrazole ring.

  • Nitroaromatic Compounds: This class of compounds can be toxic and may cause skin, eye, and respiratory irritation.[4] Some nitroaromatics are also known to be thermally sensitive and can pose an explosion risk under specific conditions.

  • Benzoate Esters: Generally, these are of low toxicity but can cause mild irritation to the skin and eyes.

  • Pyrazole Derivatives: Pyrazole and its derivatives are widely used in medicinal chemistry and have a range of biological activities.[5][6][7][8][9] Some pyrazole-containing compounds can be harmful if ingested and may cause skin and eye irritation.[10][11]

Based on this analysis, it is prudent to treat this compound as a substance that is potentially hazardous upon inhalation, ingestion, and skin/eye contact. Until specific toxicological data is available, a conservative approach assuming moderate to high toxicity is recommended.[1][12]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryInferred Risk for this compoundRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful.Avoid ingestion, inhalation, and skin contact. Work in a well-ventilated fume hood.
Skin Corrosion/Irritation Likely to be a skin irritant.[4][13][14]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Likely to be an eye irritant.[4][13]Wear safety goggles or a face shield.[15]
Respiratory Sensitization Possible respiratory irritant.[4][16]Handle in a chemical fume hood to minimize dust or vapor inhalation.
Carcinogenicity/Mutagenicity Data not available. Treat as a potential carcinogen/mutagen.[1]Employ stringent handling procedures to minimize exposure.
Flammability Likely combustible as a solid organic compound.Store away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling chemicals with unknown hazards.[15][17][18][19][20] The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust meet ANSI Z87.1 standards.[15] A face shield worn over safety goggles is recommended when there is a risk of splashing.[20] This provides crucial protection against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[15] For prolonged handling, consider double-gloving or using a more robust glove material. Always inspect gloves for integrity before use and change them immediately upon contamination.[20]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.
Respiratory Protection Chemical Fume HoodAll handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[12]
Foot Protection Closed-toe ShoesImpervious, closed-toe shoes are required to protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is essential to minimize the risk of exposure and accidents. The following protocol should be adapted to your specific experimental needs while maintaining the core safety principles.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Prepare solutions in the fume hood handle1->handle2 handle3 Conduct the experiment within the fume hood handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3 clean4 Remove and properly dispose of PPE clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in Table 2.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • If handling the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Perform all experimental manipulations, including reactions and transfers, within the confines of the fume hood.

  • Cleanup:

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate solvent and then soap and water.

    • Carefully remove and dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[21][22]

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Disposal waste1 Solid Waste (contaminated gloves, weigh boats, etc.) seg1 Place in a designated, labeled solid waste container waste1->seg1 waste2 Liquid Waste (reaction mixtures, solvent rinses) seg2 Place in a designated, labeled liquid waste container waste2->seg2 waste3 Sharps Waste (contaminated needles, etc.) seg3 Place in a designated sharps container waste3->seg3 disp1 Arrange for pickup by the institution's Environmental Health and Safety (EHS) department seg1->disp1 seg2->disp1 seg3->disp1

Caption: A workflow for the proper segregation and disposal of waste containing this compound.

Disposal Protocol:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed. Pyrazole-containing waste should be handled by a licensed disposal company.[10]

  • "Empty" Containers: The original container of this compound, even when "empty," will contain residual chemical. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[21] They will provide the appropriate waste containers and arrange for proper disposal by a licensed contractor.

By adhering to these rigorous safety and handling protocols, you can confidently work with novel compounds like this compound, ensuring your safety and the integrity of your research. Remember, a culture of safety is built on proactive risk assessment and meticulous adherence to established procedures.

References

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Oregon State University Environmental Health & Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]

  • Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) The pyrazole scaffold in drug development. A target profile analysis. Retrieved from [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.